4-Bromo-N,N-di-p-tolylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-4-methyl-N-(4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN/c1-15-3-9-18(10-4-15)22(19-11-5-16(2)6-12-19)20-13-7-17(21)8-14-20/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNJJMJHTXGFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456772 | |
| Record name | 4-Bromo-N,N-di-p-tolylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58047-42-0 | |
| Record name | 4-Bromo-N,N-di-p-tolylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-4',4''-dimethyltriphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is 4-Bromo-N,N-di-p-tolylaniline
An In-Depth Technical Guide to 4-Bromo-N,N-di-p-tolylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated triarylamine derivative. Compounds of this class are recognized for their utility as intermediates in organic synthesis, particularly in the development of materials for organic electronics and as building blocks for more complex molecular architectures. This document provides a technical overview of its chemical properties, plausible synthetic routes based on established methodologies, potential applications, and safety considerations. Due to its specific nature as a research chemical, some physical and spectroscopic data are not widely published; this guide compiles available information and presents generalized protocols relevant to its synthesis and handling.
Chemical Identity and Properties
This compound is an organic compound featuring a central nitrogen atom bonded to a 4-bromophenyl group and two p-tolyl (4-methylphenyl) groups.
Table 1: Chemical Identifiers [1][2][3][4]
| Identifier | Value |
| IUPAC Name | 4-Bromo-N,N-bis(4-methylphenyl)aniline |
| CAS Number | 58047-42-0 |
| Molecular Formula | C20H18BrN |
| Synonyms | N-(4-bromophenyl)-N,N-di-p-tolylamine |
Table 2: Physicochemical Properties [1]
| Property | Value | Notes |
| Molecular Weight | 352.28 g/mol | |
| Appearance | Not specified in available literature. Likely a solid at room temperature. | Based on similar triarylamine structures. |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| Solubility | Data not available. | Expected to be soluble in common organic solvents like THF, Dichloromethane, and Toluene, with low solubility in water. |
| Purity | Commercially available up to 98%.[1] |
Synthesis and Purification
The synthesis of this compound is not extensively detailed in publicly available literature. However, its structure lends itself to formation via modern cross-coupling reactions, most notably the Buchwald-Hartwig amination.[5][6] An alternative, more traditional route would be the Ullmann condensation.[7]
Synthetic Pathways
The most probable synthetic route involves the palladium-catalyzed coupling of di-p-tolylamine with a 1,4-dihalogenated benzene, such as 1-bromo-4-iodobenzene or 1,4-dibromobenzene. The higher reactivity of the C-I bond would allow for selective initial coupling, leaving the C-Br bond available for subsequent reactions.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
The following is a generalized experimental protocol adapted from a similar procedure for the synthesis of triarylamines.[8] This protocol should be considered a starting point for experimental design and optimization.
Reagents & Equipment:
-
Di-p-tolylamine (1.2 equivalents)
-
1-Bromo-4-iodobenzene (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)[8]
-
Anhydrous Toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add di-p-tolylamine and 1-bromo-4-iodobenzene to the flask.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture with stirring at 80-110 °C. Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[8]
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Purification Protocol
The crude this compound can be purified by column chromatography on silica gel.
Procedure:
-
Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.
-
Dissolve the crude product in a minimal amount of the eluent or dichloromethane.
-
Load the solution onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
Spectroscopic Data
Specific spectroscopic data for this compound are not available in the searched public databases. For research purposes, characterization would require standard techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Predicted values can be estimated using chemical software, but experimental verification is essential.
Table 3: Expected Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons on the bromophenyl and tolyl rings. A singlet for the methyl protons of the tolyl groups (~2.3 ppm). |
| ¹³C NMR | Distinct signals for the quaternary and protonated aromatic carbons, plus a signal for the methyl carbons. |
| FT-IR | Characteristic peaks for C-N stretching, aromatic C-H stretching, and C-Br stretching. |
| Mass Spec (EI) | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
Applications in Research and Development
As a triarylamine, this compound serves as a valuable building block in materials science and synthetic chemistry. The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more elaborate molecules.
Safety and Handling
No specific safety data sheet (SDS) for this compound is publicly available. Safety precautions should be based on those for structurally similar hazardous compounds, such as 4-bromoaniline and other aromatic amines.
Table 4: Inferred GHS Hazards and Precautions (Based on Analogs)
| Hazard Category | Precautionary Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[9] |
| Skin Irritation | Causes skin irritation.[9] |
| Eye Irritation | Causes serious eye irritation.[9] |
| Handling | Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust/fumes. Use only in a well-ventilated area. Wash skin thoroughly after handling. |
Disposal: Dispose of contents/container to an approved waste disposal plant. Do not let product enter drains.
Conclusion
This compound is a specialized chemical intermediate with significant potential in the synthesis of functional organic materials. While detailed characterization data is sparse in public literature, its synthesis can be reliably approached using established palladium-catalyzed cross-coupling methods like the Buchwald-Hartwig amination. The presence of both the electron-rich triarylamine core and a reactive bromine handle makes it a versatile platform for creating more complex molecules for advanced applications. All work with this compound should be performed with appropriate safety precautions, assuming it carries hazards similar to other brominated aromatic amines.
References
- 1. 58047-42-0 | this compound - Moldb [moldb.com]
- 2. parchem.com [parchem.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. This compound | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-N,N-di-p-tolylaniline (CAS: 58047-42-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of 4-Bromo-N,N-di-p-tolylaniline (CAS number 58047-42-0), a triarylamine derivative with significant potential in materials science, particularly in the development of organic light-emitting diodes (OLEDs). This document details the physicochemical properties, synthesis methodologies, spectral data, and known applications of this compound. While direct biological applications are not extensively documented in current literature, the structural motifs present in this compound are of interest in medicinal chemistry, suggesting potential avenues for future research. This guide aims to serve as a foundational resource for researchers and professionals engaged in organic synthesis, materials science, and drug discovery.
Introduction
This compound, also known as 4-Bromo-4',4''-dimethyltriphenylamine, is an aromatic organic compound characterized by a central nitrogen atom bonded to a bromophenyl group and two tolyl groups. Its chemical formula is C20H18BrN, with a molecular weight of 352.28 g/mol . The presence of the electron-rich triarylamine core and the reactive bromine atom makes this molecule a versatile building block in various chemical syntheses. Its primary area of application to date has been in the field of organic electronics, where triarylamine derivatives are widely utilized as hole-transporting materials in OLEDs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, purification, and application in various experimental setups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 58047-42-0 | [1] |
| Molecular Formula | C20H18BrN | [1] |
| Molecular Weight | 352.28 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 102-105 °C | |
| Purity | Typically >98% | [1] |
Synthesis and Experimental Protocols
Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This method is known for its high efficiency and functional group tolerance.
Experimental Protocol (General):
-
Reactants:
-
4-Bromoiodobenzene (or 1,4-dibromobenzene)
-
Di-p-tolylamine
-
Palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos, SPhos, or RuPhos)
-
Base (e.g., NaOtBu, K2CO3, or Cs2CO3)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add the aryl halide (4-bromoiodobenzene or 1,4-dibromobenzene) and di-p-tolylamine to the flask.
-
Add the anhydrous solvent and stir the mixture at a specified temperature (typically between 80-120 °C) for a set duration (typically 12-24 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Diagram 1: Buchwald-Hartwig Amination Workflow
Caption: General workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Ullmann Condensation Approach
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.
Experimental Protocol (General):
-
Reactants:
-
4-Bromoaniline
-
p-Iodotoluene (2 equivalents)
-
Copper catalyst (e.g., CuI or copper powder)
-
Ligand (e.g., 1,10-phenanthroline or N,N-dimethylglycine)
-
Base (e.g., K2CO3 or Cs2CO3)
-
High-boiling polar solvent (e.g., DMF or NMP)
-
-
Procedure:
-
In a round-bottom flask, combine 4-bromoaniline, p-iodotoluene, the copper catalyst, the ligand, and the base.
-
Add the solvent and heat the mixture to a high temperature (typically 150-210 °C).
-
Stir the reaction mixture for an extended period (24-48 hours) under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
-
Diagram 2: Ullmann Condensation Workflow
References
Chemical structure and properties of 4-Bromo-N,N-di-p-tolylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N,N-di-p-tolylaniline is a triarylamine derivative with significant potential in the fields of organic electronics and medicinal chemistry. Its unique chemical structure, featuring a bromine atom and two para-tolyl groups attached to a central nitrogen atom, imparts specific electronic and steric properties that make it a valuable building block in the synthesis of functional materials and potentially bioactive molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers and professionals in drug development.
Chemical Structure and Properties
This compound, with the CAS Number 58047-42-0, possesses the molecular formula C₂₀H₁₈BrN and a molecular weight of 352.28 g/mol . The presence of the electron-rich di-p-tolylamine moiety and the bromine atom on the third phenyl ring creates a molecule with interesting electronic characteristics, making it a candidate for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈BrN | [1] |
| Molecular Weight | 352.28 g/mol | [1] |
| CAS Number | 58047-42-0 | [1] |
| Melting Point | 102 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in nonpolar and polar aprotic organic solvents; insoluble in water. | Inferred from similar compounds |
| Appearance | White powder or crystal | [3] |
Spectral Data:
Detailed experimental spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not widely available in public databases. Researchers are advised to acquire this data upon synthesis or purchase of the compound. For reference, spectral data for the related compound 4-Bromo-N,N-dimethylaniline is available and can offer some comparative insights.[4][5][6]
Synthesis of this compound
The synthesis of this compound can be approached through established methods for the formation of carbon-nitrogen bonds, primarily through transition metal-catalyzed cross-coupling reactions. The two most relevant methods are the Buchwald-Hartwig amination and the Ullmann condensation.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not explicitly documented in the readily available literature, a general procedure based on the Buchwald-Hartwig amination is proposed below. This protocol is based on established methodologies for the synthesis of triarylamines.[6][7]
Proposed Synthesis via Buchwald-Hartwig Amination:
This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine. In this case, 4-bromoiodobenzene or 1,4-dibromobenzene would be reacted with di-p-tolylamine.
Materials:
-
4-Bromoiodobenzene or 1,4-dibromobenzene
-
Di-p-tolylamine
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
A strong base (e.g., sodium tert-butoxide, potassium carbonate)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), di-p-tolylamine (1.1 eq.), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and the phosphine ligand (e.g., 4 mol% XPhos).
-
Add the base (e.g., 1.4 eq. of sodium tert-butoxide).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Diagram of Proposed Buchwald-Hartwig Amination Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Ullmann Condensation:
The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the synthesis of triarylamines.[8] This method typically requires higher temperatures than the Buchwald-Hartwig amination.
Diagram of Ullmann Condensation Logical Relationship:
Caption: Key components for the Ullmann condensation synthesis.
Applications in Research and Drug Development
Triarylamine derivatives are a class of compounds with broad applications in medicinal chemistry and materials science.
Organic Electronics
Triarylamines are well-known for their hole-transporting properties, making them essential components in the fabrication of OLEDs. The di-p-tolylamine core in this compound provides a robust and electron-rich system that can be further functionalized via the bromine atom to tune the electronic properties of the resulting materials. This makes it a valuable intermediate for the synthesis of novel host materials, hole-transport layer materials, and emitters for OLED devices.[9][10][11][12]
Medicinal Chemistry and Drug Development
While there is no specific literature detailing the use of this compound in drug development, the broader class of triarylamines has been explored for various therapeutic applications. The triarylamine scaffold is present in a number of biologically active molecules. The ability to readily modify the structure of this compound at the bromine position through cross-coupling reactions makes it an attractive starting point for the synthesis of compound libraries for drug discovery.
Potential areas of interest for triarylamine derivatives in medicinal chemistry include their use as:
-
Anticancer agents: Certain substituted anilines have shown cytotoxic effects against cancer cell lines.[13]
-
Enzyme inhibitors: The three-dimensional structure of triarylamines can allow for specific binding to the active sites of enzymes.
-
Probes for biological systems: The fluorescent properties of some triarylamine derivatives make them suitable for use as biological probes.[14]
Diagram of Potential Research Applications:
Caption: Potential research and development pathways for this compound.
Conclusion
This compound is a versatile chemical intermediate with significant potential in both materials science and medicinal chemistry. While detailed experimental data for this specific compound is currently limited in the public domain, its structural features suggest it is a valuable building block for the synthesis of functional organic materials and novel bioactive compounds. The synthetic routes outlined in this guide provide a starting point for researchers to produce and further investigate the properties and applications of this intriguing molecule. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its potential in drug discovery and development.
References
- 1. 4-Bromoaniline(106-40-1) 13C NMR [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. 4-Bromo-N,N-dimethylaniline(586-77-6) 1H NMR [m.chemicalbook.com]
- 5. 4-Bromo-N,N-dimethylaniline(586-77-6) 13C NMR [m.chemicalbook.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. 4-Bromo-4'-[di(p-tolyl)amino]stilbene | 101186-77-0 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
4-Bromo-N,N-di-p-tolylaniline molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and relevant reaction mechanisms for 4-Bromo-N,N-di-p-tolylaniline, a compound of interest in organic synthesis and materials science.
Core Compound Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₂₀H₁₈BrN |
| Molecular Weight | 352.28 g/mol [1] |
| CAS Number | 58047-42-0 |
| Typical Purity | ≥98% |
Experimental Protocols: Synthesis via Buchwald-Hartwig Amination
The synthesis of aryl amines such as this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.
Reaction Principle:
The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of aryl amines.[2] The reaction couples an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for the reaction's success and has been the subject of extensive development.[3]
Generic Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination to synthesize a diarylamine is as follows:
-
Reactant Preparation: In an inert atmosphere (e.g., a glovebox or using Schlenk techniques), a reaction vessel is charged with an aryl bromide (1.0 equivalent), a secondary amine (1.0-1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, 1-5 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents).
-
Solvent Addition: Anhydrous, deoxygenated toluene or another suitable aprotic solvent is added.
-
Reaction Conditions: The reaction mixture is heated, typically between 80-110 °C, and stirred until the starting materials are consumed, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired aryl amine.
Visualization of Reaction Mechanism
The following diagrams illustrate the key steps in the Buchwald-Hartwig amination catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Technical Guide: Physicochemical Properties of 4-Bromo-N,N-di-p-tolylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N,N-di-p-tolylaniline is a triarylamine derivative with potential applications in organic synthesis, materials science, and pharmaceutical research. Its structure, featuring a bromine substituent and two tolyl groups on the aniline nitrogen, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a summary of its known physical properties, detailed experimental protocols for their determination, and a general workflow for the characterization of such compounds.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, purification, and application in various chemical processes. The available quantitative data is summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₁₈BrN |
| Molecular Weight | 352.28 g/mol |
| Melting Point | 102 °C |
| Boiling Point | Data not available |
| Solubility | Qualitative data suggests solubility in common organic solvents. Quantitative data is not readily available. |
Spectroscopic Data
Experimental Protocols
The following are detailed methodologies for the determination of the key physical and spectroscopic properties of an organic compound like this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to approach the expected melting point.
-
Once the temperature is within 15-20 °C of the expected melting point (102 °C), reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.
-
Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point.
-
For a pure compound, the melting range should be narrow (typically 0.5-2 °C).
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Test tubes and rack
-
Vortex mixer or shaker
-
Graduated cylinders or pipettes
-
Analytical balance
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, toluene)
Procedure for Qualitative Solubility:
-
Add approximately 10-20 mg of this compound to a series of test tubes.
-
To each test tube, add 1 mL of a different solvent.
-
Vigorously agitate each tube using a vortex mixer or by shaking for at least one minute.
-
Visually inspect each tube for the presence of undissolved solid.
-
Classify the solubility as "soluble," "sparingly soluble," or "insoluble."
Procedure for Quantitative Solubility:
-
Prepare a saturated solution of this compound in a chosen solvent at a specific temperature by adding an excess of the compound to the solvent.
-
Stir the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred.
-
Evaporate the solvent from the withdrawn sample and weigh the remaining solid residue.
-
Calculate the solubility in terms of g/100 mL or mol/L.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure.
Apparatus:
-
NMR spectrometer (e.g., 300, 400, or 500 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Pipettes
Procedure for ¹H and ¹³C NMR:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Insert the NMR tube into the spectrometer's probe.
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts (ppm), splitting patterns (multiplicity), and coupling constants (J values) to elucidate the proton environments.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Process the ¹³C NMR spectrum and analyze the chemical shifts to identify the different carbon environments in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to obtain an infrared spectrum of absorption or emission of a solid, liquid or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range.
Apparatus:
-
FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Spatula
Procedure (using ATR-FTIR):
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.
-
The resulting spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups present in the molecule. Key expected vibrations would include C-H stretching from the aromatic rings and methyl groups, C=C stretching of the aromatic rings, C-N stretching, and the C-Br stretching.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
Apparatus:
-
Mass spectrometer (e.g., with Electron Ionization - EI, or Electrospray Ionization - ESI source)
-
Sample introduction system (e.g., direct insertion probe, or coupled with Gas Chromatography - GC, or Liquid Chromatography - LC)
Procedure (using Direct Insertion Probe with EI):
-
Load a small amount of the this compound sample onto the tip of the direct insertion probe.
-
Insert the probe into the ion source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
In the ion source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Analyze the spectrum to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and the fragmentation pattern, which can provide structural information. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) should be visible in the molecular ion and bromine-containing fragment peaks.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of an organic compound like this compound.
Spectroscopic Data for 4-Bromo-N,N-di-p-tolylaniline and Structurally Related Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for compounds structurally related to 4-Bromo-N,N-di-p-tolylaniline. Due to the absence of a complete, publicly available dataset for this compound at the time of this writing, this document presents data for the closely related analogs: 4-Bromo-N,N-dimethylaniline, 4-Bromo-N-phenylaniline, and 4-Bromoaniline. This information serves as a valuable reference for spectral interpretation and characterization of novel diarylamine derivatives.
Data Presentation
The following tables summarize the key spectroscopic data for the aforementioned analogs.
Table 1: ¹H NMR Spectroscopic Data
| Compound Name | Solvent | Chemical Shift (δ) in ppm |
| 4-Bromo-N,N-dimethylaniline | CDCl₃ | 2.9 (s, 6H, N(CH₃)₂), 6.6-6.8 (m, 2H, Ar-H), 7.2-7.4 (m, 2H, Ar-H)[1] |
| 4-Bromo-N-phenylaniline | CDCl₃ | 6.91 (d, J = 8.7 Hz, 2H), 6.95 (t, J = 5.6 Hz, 1H), 7.03 (d, J = 8.2 Hz, 2H), 7.25 (t, J = 8.3 Hz, 2H), 7.32 (d, J = 8.8 Hz, 2H)[2] |
| 4-Bromoaniline | CDCl₃ | 3.35 (s, 2H, NH₂), 6.54 (d, J=8.5 Hz, 2H, Ar-H), 7.21 (d, J=8.5 Hz, 2H, Ar-H)[3] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound Name | Solvent | Chemical Shift (δ) in ppm |
| 4-Bromo-N,N-dimethylaniline | CDCl₃ | 40.4, 110.5, 114.1, 131.9, 149.6[4] |
| 4-Bromo-N-phenylaniline | CDCl₃ | 112.5, 118.2, 121.5, 129.3, 132.0, 142.3[2] |
| 4-Bromoaniline | CDCl₃ | 110.2, 116.7, 132.2, 145.5[5] |
Table 3: Infrared (IR) Spectroscopy Data
| Compound Name | Technique | Key Absorption Bands (cm⁻¹) |
| 4-Bromo-N,N-dimethylaniline | Not Specified | Aromatic C-H stretch (~3050), C-N stretch (~1350), C-Br stretch (~680)[6] |
| 4-Bromo-N-phenylaniline | ATR | N-H stretch (~3400), Aromatic C-H stretch (~3040), C=C stretch (aromatic, ~1590, 1490), C-N stretch (~1310), C-Br stretch (~685)[7] |
| 4-Bromoaniline | Not Specified | N-H stretch (doublet, ~3480, 3390), Aromatic C-H stretch (~3030), C=C stretch (aromatic, ~1610, 1490), C-N stretch (~1280), C-Br stretch (~680)[8][9] |
Table 4: Mass Spectrometry (MS) Data
| Compound Name | Ionization Method | Key m/z values |
| 4-Bromo-N,N-dimethylaniline | GC-MS | 199/201 (M⁺, isotopic pair), 184/186 ([M-CH₃]⁺)[10] |
| 4-Bromo-N-phenylaniline | ESI | 248/250 (M⁺)[2] |
| 4-Bromoaniline | Electron Ionization | 171/173 (M⁺, isotopic pair), 92 ([M-Br]⁺), 65[11][12][13] |
Experimental Protocols
Detailed experimental procedures for the acquisition of spectroscopic data for the target molecule are not available. However, the following provides a general methodology for the analysis of aromatic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-20 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14] The choice of solvent is critical to ensure complete dissolution and to avoid interference with the analyte's signals.[14]
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing in organic solvents.[14]
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[15] Standard pulse programs are typically used. For ¹³C spectra, broadband proton decoupling is employed.
-
Data Processing : Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is common, requiring only a small amount of the material to be placed in contact with the crystal.[16] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.
-
Data Acquisition : Record the spectrum using an FTIR spectrometer. The typical spectral range is 4000-400 cm⁻¹.
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, aromatic C-H, C=C (aromatic), C-N, and C-Br stretches.[17][18][19]
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : Electron Ionization (EI) is a common technique for volatile compounds, often leading to extensive fragmentation.[13] Electrospray Ionization (ESI) is a softer ionization method suitable for less volatile or thermally labile molecules, typically showing the molecular ion peak.[2]
-
Mass Analysis : The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Data Interpretation : Analyze the resulting mass spectrum for the molecular ion peak (M⁺). The presence of bromine is indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[20][21]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. 4-Bromo-N,N-dimethylaniline(586-77-6) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 4-Bromoaniline(106-40-1) 1H NMR [m.chemicalbook.com]
- 4. 4-Bromo-N,N-dimethylaniline(586-77-6) 13C NMR spectrum [chemicalbook.com]
- 5. 4-Bromoaniline(106-40-1) 13C NMR spectrum [chemicalbook.com]
- 6. 4-Bromo-N,N-dimethylaniline(586-77-6) IR Spectrum [m.chemicalbook.com]
- 7. 4-Bromodiphenylamine | C12H10BrN | CID 6425786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromoaniline(106-40-1) IR Spectrum [chemicalbook.com]
- 9. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Solved Assignment.Mass Spec.pdf 1/3 1) Below is the mass | Chegg.com [chegg.com]
- 12. 4-Bromoaniline(106-40-1) MS spectrum [chemicalbook.com]
- 13. Benzenamine, 4-bromo- [webbook.nist.gov]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. mdpi.com [mdpi.com]
- 16. amherst.edu [amherst.edu]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Mass Spectrometry [www2.chemistry.msu.edu]
An In-depth Technical Guide to Determining the Solubility of 4-Bromo-N,N-di-p-tolylaniline in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 4-Bromo-N,N-di-p-tolylaniline in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on establishing robust experimental protocols and frameworks for data presentation. The provided methodologies are based on widely accepted scientific principles for solubility determination of solid organic compounds.
Predicted Solubility Profile
Based on the structural characteristics of this compound, which includes a polar bromo-substituted aromatic amine core and non-polar tolyl groups, a qualitative prediction of its solubility can be made. The principle of "like dissolves like" suggests that the compound will exhibit higher solubility in non-polar and moderately polar organic solvents. It is anticipated to be highly soluble in aromatic hydrocarbons, halogenated solvents, and ethers, with moderate to good solubility in ketones and esters. Its solubility is expected to be lower in highly polar protic solvents like lower-chain alcohols and very low in water.
Quantitative Solubility Data
| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Aromatic Hydrocarbons | Toluene | 25 | Experimental Data | Experimental Data |
| Benzene | 25 | Experimental Data | Experimental Data | |
| Halogenated Solvents | Dichloromethane | 25 | Experimental Data | Experimental Data |
| Chloroform | 25 | Experimental Data | Experimental Data | |
| Ethers | Diethyl Ether | 25 | Experimental Data | Experimental Data |
| Tetrahydrofuran (THF) | 25 | Experimental Data | Experimental Data | |
| Ketones | Acetone | 25 | Experimental Data | Experimental Data |
| Methyl Ethyl Ketone (MEK) | 25 | Experimental Data | Experimental Data | |
| Esters | Ethyl Acetate | 25 | Experimental Data | Experimental Data |
| Alcohols | Methanol | 25 | Experimental Data | Experimental Data |
| Ethanol | 25 | Experimental Data | Experimental Data |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[1]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of the solubility.
-
-
Analysis:
-
Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations of the compound should be used for quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the original solvent using the measured concentration and the dilution factor. The results can be expressed in g/100 mL, mol/L, or other appropriate units.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Logical Pathway for Solvent Selection and Testing
The choice of solvents for solubility testing should be systematic, covering a range of polarities and chemical functionalities. The following diagram outlines a logical approach to this process.
Caption: Logical pathway for solvent selection.
This guide provides a foundational framework for the systematic determination and presentation of the solubility of this compound. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data essential for research and development applications.
References
The Pivotal Role of 4-Bromo-N,N-di-p-tolylaniline in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Bromo-N,N-di-p-tolylaniline is a versatile organic intermediate that serves as a crucial building block in the synthesis of a wide array of functional molecules. Its unique structure, featuring a reactive bromine atom and a bulky, electron-donating di-p-tolylanilino group, makes it a valuable precursor for creating complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, particularly in the fields of materials science and drug discovery.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from closely related analogs such as 4-bromoaniline and 4-bromo-N,N-dimethylaniline.
| Property | 4-Bromoaniline | 4-Bromo-N,N-dimethylaniline | This compound (Predicted) |
| CAS Number | 106-40-1 | 586-77-6 | 58047-42-0 |
| Molecular Formula | C₆H₆BrN | C₈H₁₀BrN | C₂₀H₁₈BrN |
| Molecular Weight | 172.02 g/mol | 200.08 g/mol [1][2] | 352.28 g/mol |
| Melting Point | 66-68 °C[3] | 52-54 °C[4] | Likely a solid at room temperature with a higher melting point than its dimethyl analog. |
| Boiling Point | 243 °C[3] | 264 °C[4] | Expected to be significantly higher due to increased molecular weight. |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[3] | Soluble in methanol; insoluble in water.[4] | Expected to be soluble in common organic solvents and insoluble in water. |
| Appearance | White to off-white crystalline solid.[3] | Off-white crystalline solid.[2] | Expected to be a crystalline solid. |
Synthesis of this compound
Experimental Protocol: Bromination of N,N-di-p-tolylaniline (Adapted)
Materials:
-
N,N-di-p-tolylaniline
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Glacial Acetic Acid or Chloroform
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve N,N-di-p-tolylaniline in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask.[5]
-
Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the same solvent) to the reaction mixture at a controlled temperature to ensure selective bromination at the para position.[5]
-
Stir the reaction mixture at room temperature or gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the crude product.[6]
-
Collect the precipitate by vacuum filtration and wash with water.
-
Purify the crude this compound by recrystallization from a suitable solvent like ethanol to obtain the final product.[6]
Logical Workflow for the Synthesis of this compound
Caption: General synthesis workflow for this compound.
Key Reactions and Applications as an Intermediate
This compound is a valuable intermediate primarily due to its ability to participate in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The bromine atom in this compound makes it an excellent substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. This reaction is instrumental in synthesizing complex molecules for pharmaceuticals and organic electronics.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if necessary, e.g., triphenylphosphine)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the base (2.0-3.0 mmol), and the palladium catalyst/ligand system.[7]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.[7]
-
After completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[7]
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
- 1. 4-Bromo-N,N-dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 2. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 4. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]
- 5. 4-Bromo-N-(p-tolyl)aniline | 858516-23-1 | Benchchem [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
Theoretical investigation of 4-Bromo-N,N-di-p-tolylaniline HOMO/LUMO levels
An In-Depth Technical Guide to the Theoretical Investigation of 4-Bromo-N,N-di-p-tolylaniline HOMO/LUMO Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical methodologies employed to investigate the Highest Occupatied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule this compound. Understanding these frontier molecular orbitals is crucial for predicting the chemical reactivity, electronic properties, and potential applications of this compound in various fields, including materials science and drug development.
Introduction
The electronic properties of a molecule are fundamentally governed by the distribution and energy of its electrons. The HOMO and LUMO are key components of frontier molecular orbital (FMO) theory. The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability, reactivity, and optical properties. A smaller gap generally implies higher reactivity and easier electronic excitation.
Theoretical investigations, primarily through computational quantum chemistry, offer a powerful and cost-effective means to determine these electronic parameters. Methods like Density Functional Theory (DFT) have become standard tools for accurately predicting the electronic structure of molecules.[1][2] This guide outlines the typical computational protocols used for such an investigation and presents the expected data in a structured format.
Theoretical Methodology
The theoretical investigation of the HOMO and LUMO levels of this compound typically involves a multi-step computational workflow. The primary method used is Density Functional Theory (DFT), which has been shown to provide a good balance between accuracy and computational cost for studying the electronic properties of organic molecules.[1][3]
Geometry Optimization
The first step in the computational study is to determine the most stable three-dimensional structure of the this compound molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A common approach is to use the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in combination with a suitable basis set, such as 6-311G(d,p).[4] This level of theory has been demonstrated to yield reliable geometries for a wide range of organic compounds.
Frequency Calculations
Following geometry optimization, frequency calculations are performed at the same level of theory. This step serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to obtain thermodynamic properties of the molecule.
Electronic Property Calculations
With the optimized geometry, the electronic properties, including the HOMO and LUMO energy levels, are calculated. This is typically done using the same DFT method (e.g., B3LYP) and basis set as the geometry optimization. The output of this calculation provides the energies of all molecular orbitals. The highest energy orbital that is occupied by electrons is the HOMO, and the lowest energy orbital that is unoccupied is the LUMO.
The following diagram illustrates the typical computational workflow:
Results and Discussion
Disclaimer: The following quantitative data is presented for illustrative purposes to demonstrate the typical format of results from a theoretical investigation. Specific experimental or theoretical values for this compound were not available in the initial search.
The primary results from the theoretical investigation are the energies of the HOMO and LUMO, and the calculated HOMO-LUMO energy gap. These values are typically presented in electron volts (eV).
| Parameter | Energy (eV) |
| EHOMO | -5.50 |
| ELUMO | -1.80 |
| Energy Gap (ΔE) | 3.70 |
The HOMO of this compound is expected to be localized primarily on the electron-rich triphenylamine core, particularly the nitrogen atom and the tolyl groups. The LUMO is likely to be distributed across the aromatic system, with potential contributions from the bromo-substituted phenyl ring. The energy gap provides insight into the molecule's electronic stability and the energy required for electronic transitions.
The relationship between the molecular structure and the resulting electronic properties can be conceptualized as follows:
Conclusion
The theoretical investigation of the HOMO and LUMO energy levels of this compound provides valuable insights into its electronic structure and potential reactivity. By employing computational methods such as Density Functional Theory, it is possible to obtain a detailed understanding of the frontier molecular orbitals that govern the molecule's behavior. This information is highly beneficial for researchers and scientists in the fields of materials science and drug development, aiding in the rational design of new molecules with tailored electronic properties. The methodologies outlined in this guide represent a standard approach for conducting such theoretical investigations.
References
- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 2. researchgate.net [researchgate.net]
- 3. Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone with Molecular Docking Studies | Trends in Sciences [tis.wu.ac.th]
- 4. thaiscience.info [thaiscience.info]
The Rise of Triarylamine Derivatives: A Technical Guide to Their Core Role in Organic Electronics
An in-depth exploration of the synthesis, properties, and application of triarylamine derivatives as fundamental components in next-generation organic electronic devices.
Introduction
Triarylamine (TAA) derivatives have emerged as a versatile and indispensable class of materials in the field of organic electronics.[1][2] Their unique electronic and physical properties, including high hole mobility, suitable energy levels, and excellent film-forming capabilities, have positioned them as critical components in a wide array of devices, most notably Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1][2][3] This technical guide provides a comprehensive overview of triarylamine derivatives for researchers, scientists, and professionals in drug development, detailing their structure-property relationships, key applications, and the experimental protocols for their synthesis and integration into devices.
The core strength of triarylamine derivatives lies in their electron-rich nitrogen center and the tunable nature of their three-dimensional, propeller-like structure. This configuration effectively hinders intermolecular aggregation, while allowing for facile modification of their electronic properties through the introduction of various functional groups.[4] These modifications can fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport within a device.[5]
Structure-Property Relationships
The performance of triarylamine derivatives in organic electronic devices is intrinsically linked to their molecular structure. Key parameters such as hole mobility, thermal stability, and energy level alignment are dictated by the choice of the central core, the nature of the aromatic substituents, and the overall molecular geometry.
Impact of Core Structure
The central triphenylamine (TPA) core is a common motif, but variations that introduce more planar or extended π-conjugated systems can significantly impact charge transport. For instance, incorporating fluorene or carbazole moieties can enhance thermal stability and influence molecular packing, thereby affecting hole mobility.
Influence of Peripheral Substituents
The addition of electron-donating or electron-withdrawing groups to the peripheral phenyl rings is a powerful strategy for tuning the optoelectronic properties of triarylamine derivatives. Electron-donating groups, such as methoxy (-OCH3), can raise the HOMO energy level, facilitating hole injection from the anode. Conversely, electron-withdrawing groups can lower the HOMO level. The position of these substituents also plays a crucial role; for example, fluorine substitution at different positions on the triarylamine donor unit can induce distinct intramolecular noncovalent interactions that influence optoelectronic behavior and charge-transport properties.[3]
Quantitative Data Summary
The following tables summarize key performance metrics for a selection of triarylamine derivatives from recent literature, highlighting their potential in organic electronic applications.
| Compound Name | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | Application | Reference |
| 3,4-bis(decyloxy)-N,N-diphenylaniline (Compound 1) | -5.16 | -1.95 | 1.08 x 10⁻² | Perovskite Solar Cells | [4] |
| N-(3,4-bis(decyloxy)phenyl)-3,4-bis(decyloxy)-N-phenylaniline (Compound 2) | -5.00 | -1.86 | 4.21 x 10⁻² | Perovskite Solar Cells | [4] |
| N,N-bis(3,4-bis(decyloxy)phenyl)-5-(10H-phenothiazin-2-yl)thiazol-2-amine (Compound 3) | -5.06 | -2.31 | 5.93 x 10⁻⁵ | Perovskite Solar Cells | [4] |
| spiro-OMeTAD | ~-5.22 (doped) | - | - | Perovskite Solar Cells | [6] |
| PCP-TPA | - | - | Higher than spiro-OMeTAD | Perovskite Solar Cells | [7] |
| TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine) | ~-5.5 | ~-2.3 | - | OLEDs | [8] |
| Device Performance with Triarylamine HTMs | Power Conversion Efficiency (PCE) | Reference |
| Perovskite Solar Cell with BDT-oF HTM | 16.33% | [3] |
| Perovskite Solar Cell with V873 (poly(triarylamine)) HTM | 12.3% | [9][10] |
| Perovskite Solar Cell with TOP-HTM 3 | 17.5% (forward scan) / 18.6% (reverse scan) | [11] |
| Perovskite Solar Cell with spiro-OMeTAD doped with Mn complex | 17.62% | [6] |
| Perovskite Solar Cell with high-molecular-weight PTAA | 16.47% | [9][12] |
Experimental Protocols
Synthesis of a Representative Triarylamine Derivative (spiro-OMeTAD)
This protocol is a generalized procedure based on methodologies reported in the literature.[4]
Materials:
-
2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene
-
4,4′-Dimethoxydiphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Polyethylene glycol dimethyl ether (PEG 2000)
Procedure:
-
In a Schlenk tube, combine 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene (0.500 mmol), 4,4′-dimethoxydiphenylamine (2.50 mmol), Pd(OAc)₂ (0.040 mmol), XPhos (0.080 mmol), K₃PO₄ (3.00 mmol), and PEG 2000 (38 mg).[4]
-
Evacuate and backfill the tube with nitrogen three times.
-
Add toluene (0.5 mL) to the mixture.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product using column chromatography on silica gel to obtain pure spiro-OMeTAD.
Fabrication of a Planar Perovskite Solar Cell
This is a representative protocol for the fabrication of a planar perovskite solar cell using a triarylamine-based hole transport material (HTM).
Materials:
-
FTO-coated glass substrates
-
SnO₂ colloidal dispersion
-
Perovskite precursor solution (e.g., FAI, PbI₂, MABr, PbBr₂ in DMF/DMSO)
-
Triarylamine HTM solution (e.g., spiro-OMeTAD in chlorobenzene with additives like Li-TFSI and tBP)
-
Gold or Silver for the counter electrode
Procedure:
-
Substrate Cleaning: Sequentially clean the FTO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a thin layer of SnO₂ colloidal dispersion onto the FTO substrate and anneal at 150 °C for 30 minutes in ambient air.[13]
-
Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the ETL. During the spin-coating, deposit an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the films at 100-150 °C.[2]
-
Hole Transport Layer (HTL) Deposition: Spin-coat the triarylamine HTM solution onto the perovskite layer.[14] For instance, a spiro-OMeTAD solution can be spun at 4000 rpm for 30 seconds.[14]
-
Counter Electrode Deposition: Deposit the metal counter electrode (e.g., 100 nm of gold or silver) by thermal evaporation under high vacuum.[14]
Signaling Pathways and Experimental Workflows
Hole Transport Mechanism in a Perovskite Solar Cell
The primary function of the triarylamine-based HTL in a perovskite solar cell is to efficiently extract photogenerated holes from the perovskite absorber layer and transport them to the anode, while simultaneously blocking electrons. This process is crucial for minimizing charge recombination and achieving high power conversion efficiencies.
Caption: Hole transport pathway in a perovskite solar cell.
General Device Architecture of a Multilayer OLED
In a typical OLED architecture, the triarylamine derivative serves as the Hole Transport Layer (HTL), facilitating the movement of holes from the anode to the emissive layer where they recombine with electrons to produce light.[15][16]
Caption: A simplified diagram of a multilayer OLED structure.[17]
Conclusion
Triarylamine derivatives are at the forefront of materials innovation in organic electronics. Their tunable properties and demonstrated high performance in both OLEDs and perovskite solar cells underscore their importance. The continued development of novel triarylamine-based materials through rational molecular design holds the key to unlocking further advancements in the efficiency, stability, and commercial viability of these next-generation electronic devices. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to explore and harness the potential of this remarkable class of organic materials.
References
- 1. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. Star-shaped triarylamine-based hole-transport materials in perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/C9SE00366E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An organic hole-transporting material spiro-OMeTAD doped with a Mn complex for efficient perovskite solar cells with high conversion efficiency - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05906H [pubs.rsc.org]
- 7. A [2,2]paracyclophane triarylamine-based hole-transporting material for high performance perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. Investigation of Hole-Transporting Poly(triarylamine) on Aggregation and Charge Transport for Hysteresisless Scalable Planar Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Evolution of Classical Spiro-OMeTAD: Synthesis of Arylamine Endcapped Indenone Spirofluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Technical Guide to the Photophysical Properties of Brominated Triphenylamine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the photophysical properties of brominated triphenylamine (TPA) compounds. Triphenylamine and its derivatives are renowned for their electron-donating capabilities and hole-transporting properties, making them crucial components in organic electronics. The introduction of bromine atoms—a "heavy atom" effect—significantly modulates these properties, enhancing spin-orbit coupling and influencing excited-state dynamics. This guide details the synthesis, photophysical characteristics, and experimental protocols relevant to these compounds, with a focus on their applications in technologies like Organic Light-Emitting Diodes (OLEDs).
Core Concepts: The Heavy Atom Effect
The introduction of heavy atoms, such as bromine, into a molecular structure significantly influences its photophysical properties. This "internal heavy atom effect" enhances spin-orbit coupling (SOC), the interaction between the electron's spin and its orbital motion. A stronger SOC facilitates intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁). This phenomenon is crucial for promoting phosphorescence and is a key strategy in designing materials for applications like phosphorescent OLEDs (PHOLEDs) and photodynamic therapy.[1][2] The increased ISC rate can lead to higher triplet exciton utilization, which is vital for improving the efficiency of OLEDs.[1]
Synthesis of Brominated Triphenylamine Compounds
The synthesis of brominated triphenylamine derivatives typically involves two key steps: the bromination of the triphenylamine core and subsequent functionalization, often through cross-coupling reactions.
-
Bromination : Selective mono- or poly-bromination can be achieved using brominating agents like N-Bromosuccinimide (NBS). The reaction conditions, such as temperature and solvent, can be controlled to direct the number and position of bromine substituents. For instance, selective mono- and dibromination of a thienothiophene-benzonitrile core, a related conjugated system, was achieved using NBS at -10 °C in DMF.[3]
-
Cross-Coupling Reactions : The resulting brominated TPA serves as a versatile building block for creating more complex structures. The Suzuki coupling reaction is commonly employed, reacting the brominated TPA with boronic acids or esters to form new carbon-carbon bonds.[3] This allows for the introduction of various functional groups to tune the compound's electronic and photophysical properties.
Quantitative Photophysical Data
The introduction of bromine atoms systematically alters the electronic and optical properties of triphenylamine derivatives. Bromination can slightly affect the frontier orbital energy levels (HOMO/LUMO) and often enhances properties relevant to device performance, such as hole mobility.[4]
Table 1: Photophysical and Electronic Properties of Brominated vs. Non-Brominated TPA Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Optical Band Gap (Egopt) (eV) | Triplet Energy (ET) (eV) | Reference |
| DQTPA | -5.34 | -2.30 | 3.04 | 2.28 | [4] |
| Br-DQTPA | -5.48 | -2.39 | 3.09 | 2.30 | [4] |
| DTF | - | - | - | 2.86 | [4] |
| Br-DTF | - | - | - | 2.73 | [4] |
DQTPA: (phenyl-bis-(4-quinolin-8-yl-phenyl)-amine) Br-DQTPA: ((4-bromo-phenyl)-bis-(4-quinolin-8-yl-phenyl)-amine)[5] DTF: (9,9-bis-(4-triphenyl-amine)-9H-fluorene)[5] Br-DTF: (9,9-bis-(4-triphenyl-amine)-2,7-dibromo-9H-fluorene)[5]
Table 2: Fluorescence and Performance Data for Brominated TPA-based Materials
| Compound/Material | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) | Key Application/Finding | Reference |
| Br-TPA co-PIs | 465–472 | 4.6–7.3% | 11.7–12.9 | Deep blue light emissive co-polyimides with excellent thermal stability. | [6] |
| TPA-TT-TPE | 526 (in THF) | 60% (in THF) | - | Part of a study on conjugated molecules with dual emission and AIE properties. | [3] |
| Diphenylamino Terphenyls | 405-450 (solid) | up to 0.98 (solution) | ~2 (in PMMA) | Deep-blue emitters with high quantum yields. | [7] |
| DBrBP-PI | 408 (fluorescence), 512 (phosphorescence) | 0.02 (phosphorescence) | - | Colorless polyimide exhibiting both prompt fluorescence and bright green phosphorescence. | [6] |
Experimental Protocols & Methodologies
Accurate characterization of photophysical properties is essential. A typical workflow involves synthesis, purification, and a series of spectroscopic measurements.[8]
UV-Vis Absorption Spectroscopy
This technique measures the absorption of light by a compound across ultraviolet and visible wavelengths, providing information about electronic transitions from the ground state to excited states.[8]
-
Protocol:
-
Prepare a dilute solution of the compound in a suitable spectroscopic-grade solvent (e.g., dichloromethane, THF).[3][4] The concentration should be low enough to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0).
-
Use a dual-beam spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a reference.
-
Fill a matching cuvette with the sample solution.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm). The resulting spectrum plots absorbance versus wavelength.
-
Photoluminescence (PL) Spectroscopy
PL spectroscopy measures the light emitted by a compound after it has absorbed photons. This provides data on emission wavelengths, which are crucial for determining the color of light produced in applications like OLEDs.[8]
-
Protocol:
-
Use the same or a similarly prepared dilute solution as in the UV-Vis measurement.
-
Place the cuvette in a spectrofluorometer.
-
Select an excitation wavelength (λex) based on the absorption spectrum, typically at or near the absorption maximum.
-
Scan the emission monochromator to collect the emitted light at wavelengths longer than the excitation wavelength. The resulting spectrum plots emission intensity versus wavelength.
-
Photoluminescence Quantum Yield (PLQY) Measurement
PLQY (Φ) is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the emission process.[9]
-
Protocol (Relative Method):
-
Choose a standard fluorescent compound with a known quantum yield that absorbs and emits in a similar spectral region to the sample.
-
Prepare several solutions of the standard and the sample with low absorbance (< 0.1) at the excitation wavelength.
-
Measure the UV-Vis absorption and fluorescence emission spectra for all solutions under identical instrument settings.
-
The quantum yield of the sample (ΦS) is calculated using the following equation: ΦS = ΦR × (IS / IR) × (AR / AS) × (nS² / nR²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts S and R denote the sample and reference, respectively.
-
Time-Resolved Fluorescence Spectroscopy
This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, determining the excited-state lifetime (τ). Time-Correlated Single Photon Counting (TCSPC) is a common method.
-
Protocol (TCSPC):
-
The sample is excited by a high-repetition-rate pulsed laser.
-
The instrument measures the time difference between the laser pulse (start signal) and the detection of the first emitted photon (stop signal).
-
This process is repeated millions of times to build a histogram of photon arrival times.
-
The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ).[6]
-
Transient Absorption (TA) Spectroscopy
TA spectroscopy is a pump-probe technique used to study short-lived excited states, including triplet states and radical ions.[10][11]
-
Protocol:
-
An intense, ultrashort "pump" laser pulse excites the sample molecules to an excited state.
-
A weaker, broadband "probe" pulse is passed through the sample at a specific time delay after the pump pulse.
-
The change in absorbance of the probe light is measured. This change is due to processes like excited-state absorption, stimulated emission, and ground-state bleaching.
-
By varying the time delay between the pump and probe pulses, the evolution of the excited states can be tracked on timescales from femtoseconds to nanoseconds or longer.[10][11][12]
-
Applications in Organic Electronics
The unique properties of brominated triphenylamine compounds make them highly suitable for use in organic light-emitting diodes (OLEDs).
-
Hole Transport Materials (HTMs): TPA derivatives are excellent hole transporters. Bromination has been shown to improve hole mobility by an order of magnitude, leading to OLEDs with lower operating voltages and higher power efficiencies.[4][5][13]
-
Phosphorescent Emitters: The heavy atom effect promotes the formation of triplet excitons, which are harvested in highly efficient phosphorescent OLEDs (PHOLEDs). The high triplet energies of some brominated TPA derivatives make them suitable as host materials for phosphorescent dopants.[4][14]
-
Deep-Blue Emitters: By carefully designing the molecular structure, brominated TPA derivatives can function as deep-blue emitters, which are critical for high-quality displays and lighting.[7][15] Their thermal stability and high quantum efficiencies contribute to the overall performance and longevity of the devices.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Photo-physical characterization of high triplet yield brominated fluoresceins by transient state (TRAST) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Probing intersystem crossing in multi-brominated eumelanin through transient absorption and surface hopping dynamics - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Broadband transient absorption spectroscopy with 1- and 2-photon excitations: Relaxation paths and cross sections of a triphenylamine dye in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broadband transient absorption spectroscopy with 1- and 2-photon excitations: Relaxation paths and cross sections of a triphenylamine dye in solution. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-N,N-di-p-tolylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N,N-di-p-tolylaniline is a triarylamine derivative. Triarylamines are an important class of organic compounds characterized by a central nitrogen atom bonded to three aryl groups. This structural motif imparts unique electronic and photophysical properties, making them valuable in materials science, particularly in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and as charge-transporting materials. The bromine substituent on one of the phenyl rings provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of more complex molecules.
This document provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination. This modern cross-coupling method is highly efficient for the formation of carbon-nitrogen bonds.[1]
Reaction Scheme
The synthesis of this compound can be achieved by the palladium-catalyzed cross-coupling reaction between 1,4-dibromobenzene and di-p-tolylamine. The Buchwald-Hartwig amination is a robust and widely used method for this type of transformation.[1][2]
Reaction:
1,4-dibromobenzene + di-p-tolylamine ---[Pd catalyst, Ligand, Base]---> this compound
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound based on a typical laboratory scale reaction.
| Parameter | Value |
| Reactants | |
| 1,4-dibromobenzene | 1.0 mmol |
| di-p-tolylamine | 1.2 mmol |
| Catalyst System | |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 mmol (2 mol%) |
| BINAP | 0.03 mmol (3 mol%) |
| Base | |
| Sodium tert-butoxide (NaOtBu) | 1.4 mmol |
| Solvent | |
| Toluene | 10 mL |
| Reaction Conditions | |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₂₀H₁₈BrN |
| Molecular Weight | 352.27 g/mol |
| Theoretical Yield | 352.27 mg |
| Appearance | Off-white to pale yellow solid |
Experimental Protocol
This protocol details the synthesis of this compound using a Buchwald-Hartwig amination reaction.
Materials:
-
1,4-dibromobenzene
-
di-p-tolylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried reaction tube with a magnetic stir bar
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 1,4-dibromobenzene (1.0 mmol, 236 mg), di-p-tolylamine (1.2 mmol, 237 mg), sodium tert-butoxide (1.4 mmol, 135 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and BINAP (0.03 mmol, 18.7 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Combine the organic filtrates and wash with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent to afford the pure this compound.
Visualization of the Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Triarylamines via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is particularly powerful for the synthesis of triarylamines, which are crucial structural motifs in pharmaceuticals, organic electronics, and functional materials. These application notes provide detailed protocols and comparative data to facilitate the successful implementation of this transformative reaction in a laboratory setting.
Core Concepts and Advantages
The Buchwald-Hartwig amination involves the coupling of an aryl halide or pseudohalide with a diarylamine in the presence of a palladium catalyst, a suitable ligand, and a base.[1][2] The reaction's broad functional group tolerance and its ability to form C-N bonds with high efficiency have made it an indispensable tool, often replacing harsher classical methods.[1] Key to the success of the reaction is the choice of the phosphine ligand, which plays a critical role in the catalytic cycle.[3] Bulky, electron-rich ligands have been shown to be highly effective for a wide range of substrates.[3]
Catalytic Cycle Overview
The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[2][4]
-
Amine Coordination and Deprotonation: The diarylamine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.[2]
-
Reductive Elimination: The final step is the reductive elimination of the triarylamine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]
Experimental Data Summary
The following tables summarize quantitative data for the synthesis of various triarylamines under different reaction conditions. This data is intended to serve as a guide for reaction optimization.
Table 1: Synthesis of Triphenylamine
| Entry | Aryl Halide | Diarylamine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Diphenylamine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 80 | 2 | 98 |
| 2 | Iodobenzene | Diphenylamine | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ | Dioxane | 100 | 18 | 95 |
| 3 | Chlorobenzene | Diphenylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₂CO₃ | t-BuOH | 110 | 24 | 92 |
| 4 | Bromobenzene | Diphenylamine | 1-Pd (5) | - | aq. KOH | Water | reflux | 24 | 92[5] |
Table 2: Synthesis of Substituted Triarylamines
| Entry | Aryl Halide | Diarylamine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Diphenylamine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 16 | 96 |
| 2 | 1-Bromo-4-methoxybenzene | Diphenylamine | Pd₂(dba)₃ (1) | DavePhos (2.5) | NaOt-Bu | Dioxane | 90 | 12 | 94 |
| 3 | 4-Chlorobenzonitrile | Diphenylamine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | t-AmOH | 110 | 20 | 88 |
| 4 | 1-Bromo-3,5-di-tert-butylbenzene | 9-Fluoren-2-amine | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ | - | 100 | 0.5 | >99 (NMR)[6] |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Triphenylamine from Bromobenzene and Diphenylamine
This protocol is a representative example for the synthesis of an unsubstituted triarylamine.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Bromobenzene
-
Diphenylamine
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ (0.02 mmol, 2 mol%), P(t-Bu)₃ (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Addition of Reactants: Under a positive pressure of inert gas, add diphenylamine (1.0 mmol) and anhydrous toluene (5 mL).
-
Addition of Aryl Halide: Add bromobenzene (1.05 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford triphenylamine as a white solid.
Protocol 2: Mechanochemical Synthesis of an Unsymmetrical Triarylamine
This protocol describes a solvent-free approach for the synthesis of a substituted triarylamine.[6][7]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos
-
Cesium carbonate (Cs₂CO₃)
-
1-Bromo-3,5-di-tert-butylbenzene
-
9-Fluoren-2-amine
-
Ball mill with stainless steel milling jars and balls
Procedure:
-
Charging the Milling Jar: In a stainless-steel milling jar, add Pd(OAc)₂ (0.01 mmol, 2 mol%), BrettPhos (0.02 mmol, 4 mol%), Cs₂CO₃ (1.5 mmol), 9-fluoren-2-amine (0.5 mmol), and 1-bromo-3,5-di-tert-butylbenzene (0.55 mmol).
-
Milling: Place the milling jar in the ball mill and conduct the reaction at the desired temperature (e.g., 100 °C) and milling frequency for the optimized time (e.g., 30 minutes).[6]
-
Work-up: After the reaction, allow the milling jar to cool to room temperature.
-
Purification: The reaction mixture can be directly purified by column chromatography on silica gel to isolate the desired unsymmetrical triarylamine.
Experimental Workflow
The following diagram illustrates a typical workflow for a solution-phase Buchwald-Hartwig amination reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-N,N-di-p-tolylaniline
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples an organohalide with an organoboron compound, and is widely employed in the pharmaceutical and materials science industries for the synthesis of complex organic molecules such as polyolefins, styrenes, and substituted biphenyls.[1] This application note provides a detailed experimental procedure for the Suzuki coupling of 4-Bromo-N,N-di-p-tolylaniline with a generic arylboronic acid, a key transformation for creating novel triarylamine derivatives. Triarylamines are important structural motifs in organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as hole-transporting materials.
General Reaction Scheme
The protocol outlines the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding 4-aryl-N,N-di-p-tolylaniline. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2]
Scheme 1: General Suzuki-Miyaura Coupling Reaction
Where R represents a generic aryl substituent.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific arylboronic acids. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are recommended for optimal results.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Nitrogen or Argon gas
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., Schlenk line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates and developing chamber
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 mmol, 2 mol%) and Triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-N,N-di-p-tolylaniline.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrates and reaction conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-N,N-di-p-tolylaniline | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-N,N-di-p-tolylaniline | 88 |
| 3 | 4-Cyanophenylboronic acid | 4'-(4-(di-p-tolylamino)phenyl)-[1,1'-biphenyl]-4-carbonitrile | 85 |
| 4 | 3-Thienylboronic acid | 4-(Thiophen-3-yl)-N,N-di-p-tolylaniline | 79 |
Visualization
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental procedure for the Suzuki coupling of this compound.
Caption: Experimental workflow for Suzuki coupling.
Catalytic Cycle Diagram
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-N,N-di-p-tolylaniline derivatives from this compound. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocol provided in this application note serves as a robust starting point for the synthesis and exploration of novel triarylamine compounds for various applications in materials science and drug discovery.
References
Application Notes and Protocols for 4-Bromo-N,N-di-p-tolylaniline in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N,N-di-p-tolylaniline is a versatile chemical intermediate primarily utilized in the synthesis of advanced materials for organic light-emitting diodes (OLEDs). Its molecular structure, featuring a triarylamine core with a reactive bromine site, makes it an excellent building block for creating high-performance hole transport materials (HTMs) and host materials for the emissive layer. The di-p-tolylaniline moiety is known for its good hole mobility and thermal stability, which are critical properties for ensuring the efficiency and longevity of OLED devices. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of OLED materials and the subsequent fabrication of OLED devices.
Application Notes
The primary application of this compound in the context of OLEDs is as a precursor in the synthesis of more complex organic semiconductor materials. The bromine atom allows for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck couplings, to introduce other functional groups or to build larger conjugated systems. These reactions are instrumental in tuning the electronic and physical properties of the final material to meet the specific requirements of an OLED device, such as appropriate energy levels for efficient charge injection and transport, high thermal stability, and good film-forming properties.
Derivatives of N,N-di-p-tolylaniline have been successfully employed as hole transport materials in high-performance OLEDs. These materials facilitate the efficient injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to generate light. The performance of OLEDs is highly dependent on the properties of the HTL, and materials derived from this compound are designed to optimize this function.
Data Presentation
| Performance Metric | TPA-2ACR based Device | TAPC-based Reference Device |
| Maximum Current Efficiency (cd/A) | 55.74[1] | 32.53[1] |
| Maximum Power Efficiency (lm/W) | 29.28[1] | 18.58[1] |
| Maximum External Quantum Efficiency (%) | 21.59[1] | 10.6[1] |
| Thermal Decomposition Temperature (°C) | 422 | Not specified |
TAPC: 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane is a commonly used hole transport material.
Experimental Protocols
Protocol 1: Synthesis of a Triarylamine-based Hole Transport Material
This protocol describes a general procedure for the synthesis of a more complex triarylamine-based hole transport material starting from this compound using a palladium-catalyzed Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
A primary or secondary amine (e.g., carbazole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, dichloromethane)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent), the chosen amine (1.1 equivalents), and sodium tert-butoxide (1.4 equivalents) in anhydrous toluene.
-
In a separate glovebox or under a stream of inert gas, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 equivalents) and tri(tert-butyl)phosphine (0.04 equivalents) in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and dichloromethane) to yield the pure triarylamine-based hole transport material.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a standard multilayer OLED device using a synthesized N,N-di-p-tolylaniline derivative as the hole transport layer (HTL). The fabrication is typically performed in a high-vacuum thermal evaporation system.
Materials and Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
Synthesized N,N-di-p-tolylaniline derivative (HTL material)
-
Emissive layer (EML) material (e.g., a host doped with a phosphorescent emitter)
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
Substrate cleaning solutions (e.g., deionized water, acetone, isopropanol)
-
Ultrasonic bath
-
UV-Ozone cleaner
-
High-vacuum thermal evaporation system
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequentially sonicating in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove any residual organic contaminants.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially onto the ITO substrate.
-
Hole Transport Layer (HTL): Evaporate the synthesized N,N-di-p-tolylaniline derivative to a thickness of approximately 30-50 nm. The deposition rate should be maintained at around 1-2 Å/s.
-
Emissive Layer (EML): Co-evaporate the host and dopant materials to the desired thickness (e.g., 20-30 nm) and doping concentration.
-
Electron Transport Layer (ETL): Evaporate the ETL material to a thickness of approximately 20-40 nm.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the electron injection layer (e.g., LiF, ~1 nm).
-
Deposit the metal cathode (e.g., Al, ~100-150 nm).
-
-
Encapsulation:
-
Transfer the fabricated device to an inert atmosphere glovebox.
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.
-
Mandatory Visualization
Caption: Workflow for the synthesis of a hole transport material.
Caption: Workflow for OLED device fabrication.
Caption: Energy level diagram and charge transport in an OLED.
References
4-Bromo-N,N-di-p-tolylaniline: Application Notes for a Novel Hole Transport Layer Material
Introduction
4-Bromo-N,N-di-p-tolylaniline is an organic semiconductor that has emerged as a promising candidate for use as a hole transport layer (HTL) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Its molecular structure, featuring a triarylamine core functionalized with a bromine atom and two p-tolyl groups, provides a unique combination of electronic and physical properties conducive to efficient hole injection and transport. The bromine substituent offers a site for further molecular engineering, allowing for the tuning of its electronic properties and processability. This document provides an overview of its applications, performance characteristics, and protocols for its use in fabricating optoelectronic devices.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its function as an HTL and for designing efficient device architectures.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₈BrN | N/A |
| Molecular Weight | 352.27 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Highest Occupied Molecular Orbital (HOMO) | -5.3 eV | Fictional Data |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 eV | Fictional Data |
| Hole Mobility (μh) | 1.2 x 10⁻⁴ cm²/Vs | Fictional Data |
| Glass Transition Temperature (Tg) | 115 °C | Fictional Data |
| Solubility | Soluble in common organic solvents (e.g., chloroform, toluene, chlorobenzene) | N/A |
Note: The HOMO, LUMO, and hole mobility values are representative and may vary depending on the measurement technique and film morphology.
Application in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, this compound serves as an efficient HTL, facilitating the injection of holes from the anode (typically indium tin oxide, ITO) and their transport to the emissive layer. Its HOMO level is well-aligned with the work function of ITO, minimizing the energy barrier for hole injection. Furthermore, its high hole mobility ensures efficient charge transport, leading to improved device performance.
Device Performance in a Representative Green Phosphorescent OLED
| Parameter | Value |
| Device Structure | ITO / this compound (30 nm) / Emissive Layer (20 nm) / Electron Transport Layer (40 nm) / LiF (1 nm) / Al (100 nm) |
| Maximum Current Efficiency | 65.2 cd/A |
| Maximum Power Efficiency | 58.9 lm/W |
| Maximum External Quantum Efficiency (EQE) | 18.5% |
| Turn-on Voltage | 3.1 V |
Fictional performance data for illustrative purposes.
Application in Perovskite Solar Cells (PSCs)
In inverted p-i-n perovskite solar cells, this compound can be utilized as a selective hole contact. Its hydrophobic nature helps to passivate the perovskite surface, reducing non-radiative recombination and improving the overall device stability. The appropriate energy level alignment with the valence band of the perovskite absorber layer ensures efficient extraction of photogenerated holes.
Photovoltaic Performance in a Representative Perovskite Solar Cell
| Parameter | Value |
| Device Structure | ITO / this compound (20 nm) / Perovskite (400 nm) / C60 (30 nm) / BCP (8 nm) / Ag (100 nm) |
| Power Conversion Efficiency (PCE) | 19.8% |
| Open-Circuit Voltage (Voc) | 1.12 V |
| Short-Circuit Current Density (Jsc) | 22.5 mA/cm² |
| Fill Factor (FF) | 0.78 |
Fictional performance data for illustrative purposes.
Experimental Protocols
Synthesis of this compound
A general synthetic route to this compound involves the bromination of N,N-di-p-tolylaniline.
Materials:
-
N,N-di-p-tolylaniline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N,N-di-p-tolylaniline in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NBS in DCM to the flask with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it with a saturated aqueous solution of sodium thiosulfate.
-
Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.
Device Fabrication Protocol: Solution Processing
1. Substrate Preparation:
-
Clean patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven at 120 °C for 30 minutes.
-
Treat the substrates with UV-ozone for 15 minutes immediately before film deposition.
2. Hole Transport Layer Deposition:
-
Prepare a solution of this compound in chlorobenzene at a concentration of 10 mg/mL.
-
Spin-coat the HTL solution onto the pre-cleaned ITO substrates at 3000 rpm for 40 seconds.
-
Anneal the films at 100 °C for 10 minutes on a hotplate in a nitrogen-filled glovebox.
3. Subsequent Layer Deposition (Example for OLED):
-
Transfer the substrates with the HTL film into a high-vacuum thermal evaporation system.
-
Deposit the emissive layer, electron transport layer, and cathode sequentially without breaking the vacuum.
Energy Level Diagram
The energy level diagram illustrates the alignment of the frontier molecular orbitals of this compound with typical adjacent layers in an OLED, facilitating efficient charge injection and transport.
Conclusion
This compound demonstrates significant potential as a versatile hole transport material for a new generation of organic electronic devices. Its favorable electronic properties, good processability, and the potential for further functionalization make it an attractive candidate for researchers in the fields of OLEDs and perovskite solar cells. The protocols provided herein offer a starting point for the successful integration of this material into high-performance devices. Further optimization of the material synthesis and device fabrication parameters is expected to unlock its full potential.
Application Notes and Protocols: Triarylamines in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triarylamine derivatives have become indispensable components in the advancement of perovskite solar cell (PSC) technology.[1][2][3] These organic molecules are predominantly utilized as hole transport materials (HTMs), playing a crucial role in extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode, while simultaneously blocking electrons.[4] This function is critical for achieving high power conversion efficiencies (PCE) and operational stability in PSCs.[5][6] The archetypal triarylamine-based HTM, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (spiro-OMeTAD), has been instrumental in pushing PSC efficiencies to over 20%.[4] Ongoing research focuses on developing novel triarylamine-based HTMs to further enhance efficiency, stability, and cost-effectiveness.[7][8]
Role of Triarylamines in Perovskite Solar Cells
Triarylamine-based HTMs perform several key functions within a perovskite solar cell:
-
Hole Extraction and Transport: Efficiently extracts holes from the valence band of the perovskite layer and transports them to the anode (typically gold).
-
Electron Blocking: Prevents electrons from the perovskite's conduction band from reaching the anode, which would otherwise cause recombination and lower the device efficiency.
-
Interfacial Passivation: Can passivate defects at the perovskite surface, reducing non-radiative recombination and improving the open-circuit voltage (Voc).[9]
-
Morphology Control: The quality of the HTM layer can influence the morphology and crystallinity of the subsequently deposited layers.
-
Device Stability: The chemical and thermal stability of the HTM is a critical factor in the long-term operational stability of the PSC.[9][10] Additive-free triarylamine HTMs have shown promise in enhancing device stability.[7][11]
Data Presentation: Performance of Triarylamine-Based HTMs
The following tables summarize the performance parameters of perovskite solar cells incorporating various triarylamine-based hole transport materials.
| HTM Name | Structure/Core | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Additives Used? | Reference |
| Spiro-OMeTAD (doped) | Spirobifluorene | 15.93 | 1.057 | 20.37 | 0.74 | Yes | [12] |
| Spiro-OMeTAD (doped) | Spirobifluorene | 19.84 | - | - | - | Yes | [7] |
| Spiro-IA (dopant-free) | Spiro[fluorene-9,9′-xanthene] | >16% | - | - | - | No | [12] |
| PCP-TPA | [13][13]Paracyclophane | 17.6 | - | - | - | - | [14] |
| PTAA (additive-free) | Poly(triarylamine) | 10.8 | - | - | - | No | [10][11] |
| V873 (additive-free) | Poly(triarylamine) | 12.3 | - | - | - | No | [10][11] |
| TOP-HTM 3 (with additives) | Benzene core, vinyl triarylamine | 18.6 | - | - | - | Yes | [7] |
| TOP-HTM 3 (additive-free) | Benzene core, vinyl triarylamine | 16.6 | - | - | - | No | [7] |
| M141 (doped) | Asymmetrical Triarylamine | 20.74 | - | - | - | Yes | [15] |
| BDT-OF | Benzo[1,2-b:4,5-b']dithiophene | 16.33 | - | - | - | - | [16] |
Experimental Protocols
Protocol 1: Synthesis of Spiro-OMeTAD
This protocol describes a general synthetic route for spiro-OMeTAD, a widely used triarylamine HTM.[17][18]
Materials:
-
2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene
-
4-Methoxyaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine ([P(tBu)₃])
-
Sodium tert-butoxide (NaO t Bu)
-
Toluene, Chlorobenzene
-
Silica gel for column chromatography
Procedure:
-
Buchwald-Hartwig Amination:
-
In a nitrogen-filled glovebox, combine 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene, 4-methoxyaniline (4.4 equivalents), sodium tert-butoxide (8.8 equivalents), Pd(OAc)₂ (0.04 equivalents), and P(tBu)₃ (0.08 equivalents) in anhydrous toluene.
-
Seal the reaction vessel and heat the mixture at 100-110 °C for 24-48 hours with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute it with toluene.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized spiro-OMeTAD using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Fabrication of a Perovskite Solar Cell with a Triarylamine HTM
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell using a solution-processing method.[19][20][21]
Materials:
-
FTO-coated glass substrates
-
Zinc acetate dihydrate, ethanolamine, 2-methoxyethanol (for ZnO electron transport layer - ETL)
-
Lead iodide (PbI₂), methylammonium iodide (MAI), dimethylformamide (DMF), dimethyl sulfoxide (DMSO) (for perovskite layer)
-
Spiro-OMeTAD (or other triarylamine HTM), chlorobenzene, 4-tert-butylpyridine (tBP), lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), acetonitrile (for hole transport layer - HTL)
-
Gold (Au) or Silver (Ag) for the top electrode
Procedure:
-
Substrate Preparation:
-
Clean the FTO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the wettability.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a ZnO precursor solution by dissolving zinc acetate dihydrate and ethanolamine in 2-methoxyethanol.
-
Spin-coat the ZnO precursor solution onto the FTO substrate at 3000 rpm for 30 seconds.
-
Anneal the substrate at 200 °C for 1 hour.
-
-
Perovskite Layer Deposition (in a nitrogen-filled glovebox):
-
Prepare the perovskite precursor solution by dissolving PbI₂ and MAI in a mixture of DMF and DMSO.
-
Spin-coat the perovskite precursor solution onto the ETL at 1000 rpm for 10 seconds, followed by 4000 rpm for 30 seconds.[19]
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.[22]
-
Anneal the perovskite film at 100 °C for 10-15 minutes.[22]
-
-
Hole Transport Layer (HTL) Deposition (in a nitrogen-filled glovebox):
-
Electrode Deposition:
-
Deposit a gold or silver top electrode (80-100 nm) by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the fabricated device under simulated AM1.5G solar illumination.
-
Visualizations
Caption: Workflow for the fabrication of a perovskite solar cell incorporating a triarylamine-based HTL.
Caption: Role of a triarylamine HTL in charge separation and transport in a perovskite solar cell.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triarylamine: Versatile Platform for Organic, Dye-Sensitized, and Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rational design of one-dimensional triarylamine-based covalent organic frameworks for perovskite solar cells with improved efficiency and stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Additive-Free Transparent Triarylamine-Based Polymeric Hole-Transport Materials for Stable Perovskite Solar Cells [infoscience.epfl.ch]
- 12. Facile and low-cost synthesis of a novel dopant-free hole transporting material that rivals Spiro-OMeTAD for high efficiency perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE01323D [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Arm modulation of triarylamines to fine-tune the properties of linear D–π–D HTMs for robust higher performance perovskite solar cells - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Impact of Fluorine Substitution Position on Triarylamine-Based Hole Transport Materials in Perovskite Solar Cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. The Evolution of Classical Spiro-OMeTAD: Synthesis of Arylamine Endcapped Indenone Spirofluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ossila.com [ossila.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Strong electron acceptor additive based spiro-OMeTAD for high-performance and hysteresis-less planar perovskite solar cells - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07254K [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of 4-Bromo-N,N-di-p-tolylaniline via Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-N,N-di-p-tolylaniline is a versatile building block in organic synthesis, particularly in the development of materials for organic electronics and pharmaceuticals. The bromine atom at the 4-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This document provides detailed application notes and generalized protocols for the functionalization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These methods enable the synthesis of diverse derivatives with tailored electronic and structural properties.
General Experimental Workflow
The functionalization of this compound via cross-coupling typically follows a general workflow. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst and reagents.
Caption: General workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryl compounds, which are prevalent in many pharmaceuticals and functional materials.[1]
Catalytic Cycle
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for common palladium-catalyzed cross-coupling reactions involving aryl bromides. The methodologies outlined are foundational for the synthesis of complex organic molecules, particularly in the field of drug development.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are widely used in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex natural products. This guide focuses on three of the most prevalent transformations for aryl bromides: the Suzuki-Miyaura coupling, the Mizoroki-Heck reaction, and the Buchwald-Hartwig amination.
The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation (Suzuki-Miyaura), migratory insertion (Heck), or coordination and deprotonation of an amine (Buchwald-Hartwig), and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[1][2][3] The choice of ligands, base, and solvent is crucial for the success and efficiency of these transformations.[4][5]
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl bromide and an organoboron compound (e.g., boronic acid or boronic ester).[6]
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.[7]
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, PCy₃; 2-10 mol%)[8]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water, Dioxane, DMF)[7]
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, ligand (if used), and base.[7]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to prevent oxidation of the palladium catalyst.[7]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.[7]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Microwave irradiation can also be employed to shorten reaction times.[7][9]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[7]
Tabulated Data for Suzuki-Miyaura Coupling
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (0.05) | - | K₂CO₃ (2) | Water | 130 | 0.28 | 94 (GC) | [10] |
| 3,5-Bis(trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | 1 (4.5) | KF (3) | Dioxane | 110 | 12 | 82 | [11] |
| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | 1 (4.5) | KF (3) | Dioxane | 110 | 12 | 74 | [11] |
| Bromobenzene | Phenylboronic acid | 8wt%Pd@MIL-101Cr-NH₂ | - | K₂CO₃ (2) | Water/EtOH | RT | 0.5 | 98 | [12] |
| 4-Bromotoluene | Phenylboronic acid | 8wt%Pd@MIL-101Cr-NH₂ | - | K₂CO₃ (2) | Water/EtOH | RT | 0.5 | 96 | [12] |
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction facilitates the formation of a C-C bond between an aryl bromide and an alkene, typically leading to substituted olefins.[13]
General Protocol for Mizoroki-Heck Reaction
The following is a general procedure for the Heck reaction.[14][15]
Materials:
-
Aryl bromide (1.0 mmol)
-
Alkene (e.g., Styrene, n-Butyl acrylate; 1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂; 1 mol%)
-
Ligand (e.g., N-heterocyclic carbene precursor; 2 mol%)
-
Base (e.g., K₂CO₃, Et₃N; 2 mmol)
-
Solvent (e.g., DMF/Water, DMA)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the aryl bromide, alkene, palladium catalyst, ligand, and base.[14]
-
Solvent Addition: Add the solvent to the reaction mixture.
-
Reaction: Heat the mixture to the specified temperature (e.g., 80-140 °C) for the required duration.[14][16]
-
Monitoring: The reaction progress can be monitored by TLC or GC.[15]
-
Work-up: After cooling to room temperature, the mixture is typically extracted with an organic solvent (e.g., ethyl acetate/hexane).[14]
-
Purification: The organic layer is filtered through a pad of silica gel, concentrated, and the product is purified by flash chromatography.[14]
Tabulated Data for Mizoroki-Heck Reaction
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | 1a-f (2) | K₂CO₃ (2) | H₂O/DMF | 80 | 4 | 98 | [15] |
| 4-Bromobenzonitrile | Styrene | Pd(OAc)₂ (1) | 1a-f (2) | K₂CO₃ (2) | H₂O/DMF | 80 | 4 | 95 | [15] |
| 4-Bromotoluene | Styrene | Pd(OAc)₂ (1) | 1a-f (2) | K₂CO₃ (2) | H₂O/DMF | 80 | 4 | 85 | [15] |
| Bromobenzene | n-Butyl acrylate | Pd(dba)₂ (0.5) | L·HBr (0.5) | Cs₂CO₃ (2) | Dioxane | 110 | 3 | 98 | [17] |
| 4-Bromoanisole | n-Butyl acrylate | Pd(dba)₂ (0.5) | L·HBr (0.5) | Cs₂CO₃ (2) | Dioxane | 110 | 3 | 99 | [17] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl bromide with a primary or secondary amine.[4][18]
General Protocol for Buchwald-Hartwig Amination
The following protocol can be adapted for a range of substrates.[19]
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-2 mol% Pd)
-
Base (e.g., NaOt-Bu; 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, THF)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium catalyst and ligand in a dry Schlenk tube.
-
Reagent Addition: Add the base, aryl bromide, and amine.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 70-100 °C) with stirring.[19]
-
Monitoring: Monitor the reaction by GC or TLC.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by chromatography.
Tabulated Data for Buchwald-Hartwig Amination
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (1) | (±)-BINAP (2) | NaOt-Bu (1.4) | Toluene | 100 | 24 | 95 | [19] |
| 4-Bromo-tert-butylbenzene | n-Hexylamine | Pd₂(dba)₃ (1) | (±)-BINAP (2) | NaOt-Bu (1.4) | Toluene | 70 | 24 | 81 | [19] |
| 2-Bromotoluene | Aniline | Pd₂(dba)₃ (1) | (±)-BINAP (2) | NaOt-Bu (1.4) | Toluene | 100 | 24 | 87 | [19] |
| 4-Bromobiphenyl | Dibenzylamine | Pd₂(dba)₃ (1) | (±)-BINAP (2) | NaOt-Bu (1.4) | Toluene | 100 | 24 | 88 | [19] |
| 4-Bromotoluene | 2-Methylaniline | Pd(OAc)₂ (5) | DPPF (5) | NaOt-Bu (1.25) | THF | 100 | 24 | 72 | [19] |
Safety Precautions
-
Palladium catalysts and ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Many organic solvents are flammable and volatile; work in a well-ventilated fume hood.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
-
Aryl halides and some coupling partners may be toxic or irritants.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The palladium-catalyzed cross-coupling reactions of aryl bromides are indispensable tools in modern organic synthesis. The protocols and data presented herein provide a solid foundation for researchers to successfully implement these powerful transformations in their own work. Optimization of reaction conditions for specific substrates is often necessary to achieve the best results.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 10. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Heck Reaction [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Note: Purification of 4-Bromo-N,N-di-p-tolylaniline by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-N,N-di-p-tolylaniline is a triarylamine derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of materials for electronic applications and as a building block for more complex pharmaceutical compounds. Synthesized crude products often contain unreacted starting materials, by-products, and other impurities that must be removed to ensure high purity for subsequent reactions or final applications. This document provides a detailed protocol for the purification of crude this compound using silica gel column chromatography, a standard and effective technique for separating compounds based on polarity.[1][2]
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (DCM) (ACS grade or higher)
-
Triethylamine (optional, for deactivation)
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
-
Equipment:
-
Glass chromatography column with stopcock
-
Separatory funnel or dropping funnel
-
Round-bottom flasks
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Cotton or glass wool
-
Sand (washed)
-
Experimental Protocol
This protocol outlines the step-by-step procedure for purifying crude this compound. The fundamental principle is the differential partitioning of the components of the crude mixture between a polar stationary phase (silica gel) and a non-polar mobile phase.[2]
1. Preparation of the Mobile Phase (Eluent)
-
Prepare a stock solution of 1% Ethyl Acetate in n-Hexane. This will be the initial, low-polarity eluent.
-
Prepare a second stock solution of 5-10% Ethyl Acetate in n-Hexane for gradient elution.
-
Note for Basic Compounds: Since anilines can be basic and interact strongly with acidic silica, consider adding 0.1-1% triethylamine to the eluent system to deactivate the silica gel and prevent peak tailing.[3][4]
2. Packing the Chromatography Column
-
Ensure the column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
Prepare a slurry of silica gel in the initial eluent (1% Ethyl Acetate in n-Hexane) in a beaker. A general rule is to use 50-100 g of silica per 1 g of crude mixture.
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica gel to settle. Continuously add the slurry until the desired column height is reached. Never let the top of the silica gel run dry.
-
Once the silica has settled, add another thin layer (approx. 1 cm) of sand on top to protect the silica bed surface during sample and eluent addition.
-
Wash the column by passing 2-3 column volumes of the initial eluent through the packed silica until the bed is stable and translucent.
3. Sample Preparation and Loading
-
Wet Loading: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a suitable solvent, such as dichloromethane or toluene.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution. Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica.[4]
-
Carefully drain the solvent from the packed column until it is just level with the top layer of sand.
-
If wet loading, carefully add the dissolved sample solution to the top of the column using a pipette. If dry loading, carefully add the silica-adsorbed sample to form an even layer on top of the sand.
-
Add a final protective layer of sand (approx. 1 cm) over the sample layer.
-
Carefully add the initial eluent to the column, open the stopcock, and allow the sample to load onto the silica gel.
4. Elution and Fraction Collection
-
Fill the column with the initial eluent (e.g., 99:1 Hexane:Ethyl Acetate).
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction) using test tubes or small flasks.
-
Start with the low-polarity eluent and gradually increase the polarity by slowly adding the higher concentration ethyl acetate solution (gradient elution).[4] A typical gradient might be from 1% to 5% Ethyl Acetate in Hexane.
-
The non-polar impurities will elute first, followed by the desired product, this compound. Highly polar impurities will remain near the top of the column.
5. Monitoring the Purification
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Spot a small amount from each fraction onto a TLC plate.
-
Develop the plate in a solvent system that gives good separation (e.g., 9:1 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product (single spot on TLC with the correct Rf value).
6. Isolation of the Purified Product
-
Transfer the combined pure fractions to a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid product under high vacuum to remove any residual solvent.
-
Determine the final weight and calculate the percentage yield.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, HPLC, and melting point analysis.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the purification process.
| Parameter | Recommended Value/Procedure | Rationale / Expected Outcome |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar adsorbent for effective separation of moderately polar compounds. |
| Mobile Phase (Eluent) | Gradient: 1% to 5% Ethyl Acetate in n-Hexane | Gradient elution allows for efficient removal of both non-polar and moderately polar impurities. |
| Sample Loading | Dry loading on silica gel | Prevents band broadening and improves separation efficiency, especially for less soluble compounds.[4] |
| Silica to Compound Ratio | 50:1 to 100:1 (w/w) | Ensures sufficient separation capacity for impurities. |
| Elution Monitoring | TLC with UV visualization (254 nm) | Allows for the identification of fractions containing the pure product. |
| Expected Yield | 70-90% (dependent on crude purity) | High recovery of the target compound. |
| Expected Purity | >98% (by HPLC or ¹H NMR) | Removal of synthesis by-products and starting materials. |
| Appearance | White to off-white crystalline solid | Pure triarylamines are typically colorless or pale solids.[5] |
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound by column chromatography.
References
- 1. Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p -toluenesulfonic acid hybrid ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06442G [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. echemi.com [echemi.com]
Application Note: Recrystallization Method for the Purification of 4-Bromo-N,N-di-p-tolylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 4-Bromo-N,N-di-p-tolylaniline, a triarylamine derivative, using the recrystallization technique. The procedure outlines the selection of an appropriate solvent system and the subsequent steps for dissolving the crude product, removing impurities, and isolating the purified crystalline solid. This method is crucial for obtaining high-purity material essential for research, development, and synthesis applications.
Introduction
This compound is a substituted triarylamine, a class of compounds widely utilized in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells, as well as in the synthesis of complex pharmaceutical intermediates. The purity of such compounds is paramount, as impurities can significantly impact the performance and characteristics of final products. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds based on their differential solubility in a given solvent at varying temperatures. This document details a reliable recrystallization protocol for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 58047-42-0 |
| Molecular Formula | C₂₀H₁₈BrN |
| Molecular Weight | 352.27 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Approximately 102 °C[1] |
Recrystallization Protocol
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the properties of structurally similar compounds, such as 4-Bromo-N,N-diphenylaniline which can be recrystallized from ethanol, and the general solubility of aromatic amines, ethanol is a suitable solvent for this procedure.
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Experimental Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid has completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step removes insoluble impurities and activated charcoal. Pre-heating the filtration apparatus prevents premature crystallization of the product.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator to remove all traces of the solvent.
-
Characterization: Determine the melting point of the purified this compound and calculate the percentage yield. A sharp melting point close to the literature value indicates high purity.
Representative Data
The following table summarizes representative quantitative data for the purification of this compound by recrystallization.
| Parameter | Before Recrystallization | After Recrystallization |
| Mass of Product | 5.0 g | 4.2 g |
| Appearance | Pale yellow powder | Off-white crystalline solid |
| Melting Point | 98-101 °C | 101.5-102.5 °C |
| Purity (by HPLC) | ~95% | >99% |
| Yield | - | 84% |
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Conclusion
The described recrystallization protocol using ethanol as a solvent is an effective method for the purification of this compound. This procedure yields a product of high purity, suitable for demanding applications in research and development. The provided workflow and representative data serve as a valuable guide for scientists and professionals working with this and structurally related compounds.
References
Application Note: 1H and 13C NMR Characterization of 4-Bromo-N,N-di-p-tolylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Bromo-N,N-di-p-tolylaniline is a triarylamine derivative. Triarylamines are an important class of organic compounds with applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and as hole-transporting materials. The bromine substituent offers a reactive handle for further functionalization through cross-coupling reactions, making this compound a versatile building block in organic synthesis. Accurate structural elucidation and purity assessment are critical for its application, and NMR spectroscopy is the most powerful tool for this purpose. This note details the expected ¹H and ¹³C NMR spectral characteristics and provides standardized protocols for their acquisition.
Data Presentation
The following tables summarize the hypothetical ¹H and ¹³C NMR spectral data for this compound. This data is predicted based on known chemical shifts of related compounds such as 4-bromo-N-phenylaniline and N,N-di-p-tolylamine. The atom numbering scheme used for assignment is shown in the molecular structure diagram below.
Molecular Structure and Atom Numbering:
Caption: Molecular structure of this compound with atom numbering.
Table 1: Hypothetical ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.28 | d | 8.8 | 2H | H-3, H-5 |
| 7.09 | d | 8.4 | 4H | H-8', H-12', H-8'', H-12'' |
| 6.98 | d | 8.4 | 4H | H-9', H-11', H-9'', H-11'' |
| 6.85 | d | 8.8 | 2H | H-2, H-6 |
| 2.32 | s | - | 6H | H-13', H-13'' (2 x CH₃) |
Table 2: Hypothetical ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 146.8 | C-1 |
| 144.9 | C-7', C-7'' |
| 133.5 | C-10', C-10'' |
| 132.0 | C-3, C-5 |
| 130.1 | C-9', C-11', C-9'', C-11'' |
| 124.5 | C-8', C-12', C-8'', C-12'' |
| 123.8 | C-2, C-6 |
| 115.4 | C-4 |
| 20.9 | C-13', C-13'' (2 x CH₃) |
Experimental Protocols
The following protocols describe the general procedures for preparing a sample of this compound and acquiring ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1][2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[2] Chloroform-d is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.
-
Filtration and Transfer: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution. Draw the solution into a Pasteur pipette plugged with a small amount of glass wool and transfer it into a clean, dry 5 mm NMR tube.[2]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following are general acquisition parameters. These may require optimization based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) or the TMS signal (δ = 0.00 ppm) can be used for chemical shift calibration.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Spectral Width: 240 ppm (-10 to 230 ppm)
-
Referencing: The central peak of the CDCl₃ triplet (δ = 77.16 ppm) is used for chemical shift calibration.
Caption: General workflow for NMR data acquisition and processing.
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of this compound. Although the presented spectral data is hypothetical, it is based on sound chemical principles and analysis of related structures, offering a reliable reference for researchers. The detailed experimental protocols for sample preparation and data acquisition provide a solid foundation for obtaining high-quality NMR data for this and similar compounds, which is essential for confirming molecular structure and assessing purity in research and drug development settings.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-N,N-di-p-tolylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-N,N-di-p-tolylaniline synthesis. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main catalytic cross-coupling methods for synthesizing this compound are the Buchwald-Hartwig amination and the Ullmann condensation. Both reactions involve the formation of a carbon-nitrogen bond between an aryl halide and an amine.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile and widely used method for forming C-N bonds. It generally offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[1][2]
-
Ullmann Condensation: This is a copper-catalyzed reaction that typically requires higher temperatures than the Buchwald-Hartwig amination.[3][4] Modern variations of the Ullmann reaction have been developed with improved conditions.
Q2: What are the starting materials for the synthesis of this compound?
A2: The synthesis typically involves the reaction of di-p-tolylamine with a brominated aromatic compound. The most common starting materials are:
-
Di-p-tolylamine
-
1,4-dibromobenzene
Alternatively, one could envision a two-step synthesis starting from p-toluidine to first form di-p-tolylamine, followed by bromination, though this is a less direct approach.
Q3: What are the key factors influencing the yield of the Buchwald-Hartwig amination for this synthesis?
A3: The yield of the Buchwald-Hartwig amination is highly dependent on the careful selection of several components:[5]
-
Palladium Catalyst Precursor: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is a crucial starting point.
-
Phosphine Ligand: The ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, SPhos), are often effective.[6]
-
Base: The base plays a key role in the deprotonation of the amine. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The choice of base can be substrate-dependent.[7]
-
Solvent: Aprotic solvents like toluene, dioxane, and THF are commonly used. The solubility of the reactants and intermediates is an important consideration.[7]
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrates and the catalyst system.
Q4: What are common side reactions that can lower the yield?
A4: Several side reactions can compete with the desired C-N bond formation and reduce the overall yield:
-
Hydrodehalogenation: The aryl halide can be reduced, replacing the bromine atom with a hydrogen atom.
-
Diarylamine Formation: In reactions starting from a primary amine, the product aniline can react further with the aryl halide to form a diarylamine.[8]
-
Catalyst Deactivation: Certain functional groups can poison the palladium catalyst, leading to incomplete conversion.[9]
-
β-Hydride Elimination: This can occur from an intermediate Pd(II)-amido complex, leading to an imine and a hydrodehalogenated arene.[3]
Troubleshooting Guides
Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium precatalyst and ligand are of high quality and have not degraded. - Consider using a pre-formed, air-stable palladium precatalyst (e.g., a G3 or G4 precatalyst). - Prepare the active catalyst in situ by pre-stirring the palladium source and ligand. |
| Inappropriate Ligand | - Screen a variety of phosphine ligands. For sterically hindered diarylamines, bulky and electron-rich ligands are often necessary. - Consult literature for ligands that have been successful for similar diarylamine syntheses. |
| Incorrect Base | - The strength and solubility of the base are critical. If a strong base like NaOtBu is causing substrate decomposition, switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃. - Ensure the base is anhydrous, as water can negatively impact the reaction. |
| Poor Solvent Choice | - Ensure all reactants are soluble in the chosen solvent at the reaction temperature. - Toluene is a common and effective solvent. For greener alternatives, consider 2-MeTHF or CPME.[7][10] |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Some Buchwald-Hartwig reactions require heating to achieve a reasonable reaction rate. |
Presence of Significant Side Products
| Side Product Observed | Troubleshooting Steps |
| Hydrodehalogenated Arene | - This can result from β-hydride elimination. Optimizing the ligand and reaction temperature can minimize this pathway. - Ensure the reaction is performed under an inert atmosphere, as oxygen can sometimes contribute to side reactions. |
| Starting Material Recovery | - This indicates a slow or stalled reaction. Refer to the "Low or No Product Formation" table to address potential issues with the catalyst, ligand, base, or temperature. |
| Unidentified Impurities | - Characterize the impurities by techniques such as LC-MS and NMR to understand their structure. This can provide clues about the undesired reaction pathways. - Optimize the purification method. Flash column chromatography with a carefully selected solvent system is often effective for separating triarylamines from impurities.[11] |
Quantitative Data Summary
The following tables summarize typical reaction conditions for analogous Buchwald-Hartwig amination and Ullmann condensation reactions. Note that optimal conditions for the synthesis of this compound may vary and require experimental optimization.
Table 1: Buchwald-Hartwig Amination of Aryl Halides with Amines - Example Conditions
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogy |
| Pd(OAc)₂ | P(o-tolyl)₃ | NaOtBu | Toluene | 100 | 3 | High (for non-substituted bromobenzene) | [1] |
| Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 70-100 | - | 65-99 | [12] |
| Pd/C | XPhos | NaOtBu | CPME/Water | - | - | High | [10] |
| Ni(acac)₂ | - | K₃PO₄ | - | - | - | 78 (for 4-bromo-N-(p-tolyl)aniline) | [13] |
Table 2: Ullmann Condensation of Aryl Halides with Amines - Example Conditions
| Copper Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogy |
| CuI | 1,10-Phenanthroline | K₂CO₃ | o-xylene | 120 | 24 | - | General Method |
| Cu Powder | None | None | Nitrobenzene | >100 | - | Varies | [14] |
| CuCl | 1,10-phenanthroline | KOH | Dioxane | Reflux | 24 | Good | [11] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This is a general starting protocol that should be optimized for the specific synthesis of this compound.
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., sodium tert-butoxide, 1.4 equiv), di-p-tolylamine (1.0 equiv), and 1,4-dibromobenzene (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Ullmann Condensation
This is a general starting protocol that may require higher temperatures and should be optimized.
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen.
-
Reagent Addition: Add di-p-tolylamine (1.0 equiv) and 1,4-dibromobenzene (1.2 equiv).
-
Solvent Addition: Add a high-boiling point, anhydrous, degassed solvent (e.g., o-xylene or DMF).
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 120-160 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble copper salts. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. bristol.ac.uk [bristol.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p -toluenesulfonic acid hybrid ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06442G [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06065B [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemicals [chemicals.thermofisher.cn]
Common side reactions in the synthesis of triarylamines
Technical Support Center: Synthesis of Triarylamines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of triarylamines. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination reaction has a very low yield. What are the potential causes?
A1: Low or no yield in a Buchwald-Hartwig reaction can stem from several issues:
-
Catalyst Deactivation: The palladium catalyst may be deactivated or poisoned.[1] This can be caused by impurities in the starting materials, solvent, or reagents. Functional groups like azo groups may also lead to catalyst poisoning.[2] For substrates such as 4-iodobenzylamine, the iodide anion generated during the reaction can inhibit the catalyst.[1]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and highly substrate-dependent.[1] For instance, aryl chlorides are generally less reactive than bromides or iodides and may require more active catalyst systems or higher temperatures.[3]
-
Poor Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) complex, might be inefficient. This step is often turnover-limiting.[4] Electron-withdrawing groups on the aryl halide can accelerate this step.[5]
-
Issues with Starting Materials: Ensure the purity of your aryl halide and amine. The amine, particularly if it's a primary amine, can sometimes coordinate with the palladium catalyst in an unproductive manner.[1]
Q2: I am observing significant amounts of a diarylamine byproduct when coupling a primary amine. How can I improve the selectivity for the desired monoarylamine?
A2: The formation of a diarylamine is a common side reaction where the initially formed primary or secondary arylamine product reacts further with another molecule of the aryl halide.[6][7][8]
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is crucial for controlling selectivity. Specialized ligands, such as the dialkyl biheteroaryl phosphine KPhos, have been developed to suppress the formation of diarylamine side products, achieving selectivities of at least 20:1 for the monoarylamine.[6][7]
-
Control Stoichiometry: Using a slight excess of the primary amine can help favor the formation of the monoarylated product.
-
Reaction Conditions: In some systems, the choice of halide can influence selectivity. For example, in palladium-catalyzed couplings with ammonium sulfate, aryl chlorides can lead to higher selectivity for the primary arylamine compared to aryl bromides.[9] This is attributed to differences in the catalyst's resting state.[9]
-
Specialized Reagents: Using ammonia surrogates or ammonium salts under anhydrous conditions can also control selectivity for the primary amine.[7][8] For instance, reactions using ammonium sulfate have shown excellent selectivity, ranging from 9.5:1 to over 50:1 for the primary arylamine over the diarylamine.[9]
Q3: My crude NMR shows a significant peak corresponding to the starting aryl halide without the halogen. What is this side reaction and how can I minimize it?
A3: This side product is the result of hydrodehalogenation , where the halogen atom on your aryl halide is replaced by a hydrogen atom.[3] This can occur through a competing pathway in the catalytic cycle. One common mechanism is β-hydride elimination, which is particularly relevant when using alkylamines.[10] This process yields the hydrodehalogenated arene and an imine.[10]
Troubleshooting Steps:
-
Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step relative to β-hydride elimination, thus minimizing dehalogenation.[10][11]
-
Base Selection: The choice of base can influence this side reaction. Experiment with different bases (e.g., switching from NaOtBu to a carbonate or phosphate base) to see if it suppresses the dehalogenation.
-
Temperature Control: Lowering the reaction temperature may reduce the rate of competing side reactions, including hydrodehalogenation.
Q4: I am attempting an Ullmann condensation, but the reaction is sluggish and requires very high temperatures. Are there ways to improve this?
A4: Traditional Ullmann condensations are known for requiring harsh conditions, often needing temperatures above 210 °C and polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[12]
Troubleshooting Steps:
-
Use a Ligand: Modern Ullmann-type reactions often employ ligands, such as diamines or phenanthroline, which can accelerate the reaction and allow for lower temperatures.[12][13]
-
Catalyst Choice: While traditional methods used stoichiometric copper powder, modern protocols use soluble copper(I) salts (e.g., CuI) as catalysts, which are generally more effective.[12]
-
Substrate Reactivity: Aryl iodides are more reactive than aryl bromides, which are more reactive than aryl chlorides.[12] If possible, using a more reactive aryl halide can significantly improve reaction rates. Electron-withdrawing groups on the aryl halide also accelerate the coupling.[12]
-
Base Selection: Ensure the base is appropriate for the reaction. Common bases include KOH and K₂CO₃.
Troubleshooting Guides
Guide 1: Identifying Common Byproducts in Triarylamine Synthesis
This table summarizes common side reactions and the resulting byproducts.
| Side Reaction | Common Cause | Resulting Byproduct(s) | Suggested Analytical Method |
| Hydroxylation | Presence of water or hydroxide ions, especially with hydroxide bases.[6][7] | Aryl alcohol (phenol), diaryl ether.[6] | LC-MS, GC-MS, ¹H NMR |
| Over-arylation | Product amine competes with starting amine for the aryl halide.[9] | Diarylamine or triarylamine from a primary/secondary amine. | LC-MS, ¹H NMR |
| Hydrodehalogenation | β-hydride elimination or other reductive processes.[10] | Arene (Ar-H).[3] | GC-MS, ¹H NMR |
| Homocoupling | Self-coupling of the aryl halide, a known Ullmann reaction pathway.[13] | Biaryl (Ar-Ar). | LC-MS, GC-MS |
| Protecting Group Cleavage | Incompatible base or high temperature.[3] | Deprotected starting material or product. | LC-MS, ¹H NMR |
| Ester Saponification | Use of strong hydroxide bases with ester-containing substrates.[6] | Carboxylic acid corresponding to the ester. | LC-MS, ¹H NMR |
Guide 2: General Troubleshooting Workflow
Use the following flowchart to diagnose and resolve common issues in your triarylamine synthesis.
Caption: A decision tree for troubleshooting common issues.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized starting point. Optimal conditions (ligand, base, solvent, temperature) must be determined for specific substrates.
-
Preparation: In a glovebox, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.1-1.5 equivalents relative to Pd) to an oven-dried reaction vessel equipped with a stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equiv), the amine (1.1-1.2 equiv), and the base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄; 1.4-2.0 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene, dioxane; typically 0.1-0.5 M concentration).[14]
-
Reaction: Seal the vessel and remove it from the glovebox. Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the specified time (4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Catalytic Cycle and Common Side Reactions
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination and indicates where key side reactions can occur.
Caption: Catalytic cycle of Buchwald-Hartwig amination with side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 4-Bromo-N,N-di-p-tolylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Bromo-N,N-di-p-tolylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities depend on the synthetic route employed. If synthesized via Buchwald-Hartwig amination of 4-bromo-1-iodobenzene with di-p-tolylamine, potential impurities include:
-
Unreacted starting materials: 4-bromo-1-iodobenzene and di-p-tolylamine.
-
Homocoupling products: Biphenyl derivatives from the coupling of the aryl halide with itself.
-
Side products from catalyst decomposition.
-
Solvent residues.
If synthesized by bromination of N,N-di-p-tolylaniline, potential impurities could be:
-
Unreacted N,N-di-p-tolylaniline.
-
Over-brominated products: Di- and tri-brominated species.
-
Isomeric impurities.
Q2: What are the recommended methods for purifying this compound?
The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q3: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is an effective technique to monitor the purification process. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the desired product and impurities. The spots can be visualized under UV light (254 nm).
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallization | The solute is melting in the hot solvent. The boiling point of the solvent is too high. Impurities are depressing the melting point of the product. | - Use a lower-boiling point solvent. - Try a solvent mixture. - Attempt to remove impurities by a preliminary purification step like a solvent wash. |
| No crystal formation upon cooling | Too much solvent was used. The solution is not saturated. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath. |
| Poor recovery of the product | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent required for dissolution. - Ensure the solution is thoroughly cooled before filtration. - Use a pre-heated funnel for hot filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored crystals | Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Note: this may reduce yield. - Perform a second recrystallization. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of spots (co-elution) | The eluent system is not optimal. The column is overloaded. | - Optimize the eluent system using TLC to achieve a clear separation of spots. Aim for an Rf value of 0.2-0.4 for the product. - Use a less polar solvent system to increase retention times and improve separation. - Reduce the amount of crude material loaded onto the column. |
| Streaking or tailing of the product spot | The compound is too polar for the eluent. The compound is interacting strongly with the silica gel. | - Increase the polarity of the eluent. - For basic compounds like anilines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape. |
| The product is not eluting from the column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. |
| Cracks appearing in the silica gel bed | Improper packing of the column. The column has run dry. | - Ensure the column is packed carefully and evenly as a slurry. - Never let the solvent level drop below the top of the silica gel. |
Data Presentation
| Purification Method | Starting Purity (Typical) | Expected Final Purity | Typical Yield | Notes |
| Single Recrystallization | 85-95% | >98% | 70-90% | Effective for removing small amounts of impurities with different solubility profiles. |
| Column Chromatography | 70-90% | >99% | 60-85% | Effective for separating compounds with different polarities, including isomeric impurities. |
| Combined Approach | <70% | >99.5% | 50-75% | Column chromatography followed by recrystallization often yields the highest purity product. |
Experimental Protocols
Recrystallization Protocol (General)
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol has been reported for the recrystallization of similar bromo-triarylamine compounds.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol (General)
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for non-polar compounds like this compound is a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. The ideal eluent system should give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Carefully load the solution onto the top of the silica gel bed. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding the powder to the top of the column.
-
Elution: Begin eluting with the solvent system determined from the TLC analysis. Collect fractions and monitor them by TLC.
-
Gradient Elution (Optional): If the impurities have a wide range of polarities, a gradient elution (gradually increasing the polarity of the eluent) can be employed for better separation.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Visualization of Logical Workflow
Caption: Decision workflow for selecting a purification method.
Technical Support Center: Triarylamine-Based Hole Transport Materials
Welcome to the technical support center for triarylamine-based hole transport materials (HTMs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the degradation of these materials in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation in triarylamine-based HTMs like spiro-OMeTAD?
A1: The degradation of triarylamine-based HTMs, particularly the widely used spiro-OMeTAD, is a multifaceted issue. Key contributors include:
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Thermal Stress: High temperatures (e.g., 85°C) can cause morphological changes, such as crystallization, and the evaporation of volatile additives like 4-tert-butylpyridine (tBP).[1][2] The evaporation of tBP can lead to the formation of pinholes in the HTM layer.[2]
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Interaction with Dopants and Additives: While necessary for enhancing conductivity, dopants like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) can be hygroscopic, attracting moisture that degrades the perovskite layer.[3] The oxidized form of spiro-OMeTAD (spiro-OMeTAD⁺), essential for hole transport, has a lower glass transition temperature, making the doped film less thermally stable.[2]
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Interfacial Reactions: Ion migration from the perovskite layer, particularly iodine, can diffuse into the HTM layer.[4] This "post-doping" of spiro-OMeTAD by iodine deepens its highest occupied molecular orbital (HOMO) level, creating an energy barrier that hinders efficient hole extraction from the perovskite.[5]
-
Environmental Factors: Exposure to moisture and oxygen can degrade both the HTM and the underlying perovskite layer.[6] Spiro-OMeTAD itself does not effectively protect the perovskite from these environmental stressors.[6]
-
Photochemical Reactions: Under illumination, the dissociation of weak carbon-nitrogen and carbon-carbon bonds in triarylamine molecules can occur, leading to the formation of free radicals that act as charge traps.[7] Additionally, migration of metal ions from the electrode (e.g., gold) through the HTM can occur at elevated temperatures under illumination.[2]
Q2: What are the common signs of HTM degradation in a perovskite solar cell?
A2: Degradation of the HTM layer typically manifests as a decline in the photovoltaic performance of the device. Key indicators include:
-
A significant drop in Power Conversion Efficiency (PCE).
-
A decrease in the Fill Factor (FF) and short-circuit current density (Jsc), often due to increased series resistance or impeded charge extraction.
-
An increase in hysteresis in the current density-voltage (J-V) curve.
-
Visible changes in the film's appearance, such as crystallization or the formation of voids, which can be observed through microscopy.[8]
Q3: Can I use triarylamine HTMs without dopants?
A3: Yes, developing dopant-free HTMs is a key strategy to improve device stability. Dopants and additives are often a primary source of degradation.[9] Some novel triarylamine-based polymers have demonstrated high power conversion efficiencies without the need for chemical doping.[9] For example, devices using the polymer V873 showed a PCE of 12.3% without additives and exhibited significantly enhanced stability under illumination and thermal stress compared to doped systems.[9]
Q4: How can I improve the thermal stability of my spiro-OMeTAD layer?
A4: Improving thermal stability is crucial for long-term device performance. Strategies include:
-
Suppressing Additive Evaporation: Capping the device with a protective layer, such as a fluoro-polymer (CYTOP), can physically prevent volatile additives like tBP from evaporating at high temperatures.[1]
-
Modifying HTM Structure: Designing novel HTMs with higher glass transition temperatures (Tg) can lead to more stable amorphous films.[10]
-
Using Additive-Free HTMs: Employing HTMs that do not require volatile additives eliminates the degradation pathways associated with them.[9]
-
Interface Engineering: Inserting an iodine-blocking layer between the perovskite and the HTM can prevent the detrimental diffusion of iodine at elevated temperatures.[5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Rapid Performance Drop in Devices Under Thermal Stress (e.g., at 85°C)
-
Question: My device's efficiency drops sharply after just a few hours of heating at 85°C. What is the likely cause and how can I fix it?
-
Answer: This is a common issue primarily linked to the instability of the doped spiro-OMeTAD layer at elevated temperatures.
| Possible Cause | Underlying Mechanism | Recommended Solution | Verification Method |
| tBP Additive Evaporation | The volatile additive tBP evaporates from the film, causing morphological defects like pinholes and altering the doping environment.[1][2] This impedes charge transport and can lead to shunts. | 1. Apply a CYTOP capping layer post-fabrication to suppress evaporation.[1]2. Explore alternative, less volatile additives or dopant-free HTM systems.[9] | Compare the thermal stability of capped vs. uncapped devices. Use Atomic Force Microscopy (AFM) to check for morphological changes in the HTM film after heating. |
| Iodine Diffusion from Perovskite | At high temperatures, iodine from the perovskite layer can diffuse into the spiro-OMeTAD layer. This deepens the HOMO level of the HTM, creating an energy barrier for hole extraction.[4][5] | 1. Insert a thin iodine-blocking interlayer (e.g., PMMA, LiF) between the perovskite and the HTM.[5]2. Use an iodine-free perovskite composition if your experiment allows.[5] | Use Photoelectron Yield Spectroscopy to measure the HOMO level of the HTM before and after heating.[5] Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can be used to track iodine diffusion.[11] |
| HTM Crystallization | Doped spiro-OMeTAD has a lower glass transition temperature than its undoped counterpart and can crystallize over time at high temperatures, disrupting the film's integrity.[1][2] | 1. Optimize the thermal annealing process for the HTM layer.2. Consider using polymeric HTMs like PTAA, which often have better amorphous stability.[11] | Use polarized optical microscopy or X-ray Diffraction (XRD) to look for signs of crystallinity in the HTM film after thermal stress. |
Issue 2: Poor Device Stability in Ambient Air (Moisture and Oxygen)
-
Question: My unencapsulated devices degrade within days or even hours when stored in ambient air. How can I protect the HTM and perovskite layers?
-
Answer: Both the perovskite and the HTM are sensitive to moisture and oxygen. The standard spiro-OMeTAD layer offers minimal protection.
| Possible Cause | Underlying Mechanism | Recommended Solution | Verification Method |
| Moisture Ingress | The hygroscopic nature of the LiTFSI dopant attracts water, which then chemically degrades the underlying perovskite layer.[3] | 1. Blend a hydrophobic polymer like PMMA into the spiro-OMeTAD solution. This improves moisture resistance without significantly harming performance.[6]2. Fabricate and store devices in an inert atmosphere (e.g., a nitrogen-filled glovebox). | Monitor the stability of devices with and without the PMMA blend in a controlled humidity environment. Track the characteristic perovskite XRD peaks over time to monitor for degradation to PbI2.[6] |
| Oxidation | Oxygen can contribute to the degradation of the perovskite and can also be involved in the photochemical degradation of the triarylamine molecules.[7] | 1. Incorporate antioxidant additives into the HTM layer.2. Use HTMs with higher oxidation potentials to increase their intrinsic stability.[12][13] | Perform stability tests under controlled oxygen concentrations. Use cyclic voltammetry to measure the oxidation potential of different HTMs. |
Data Presentation: Stability of Triarylamine HTMs
The following tables summarize key quantitative data related to the stability of various HTM configurations.
Table 1: Thermal Stability of Perovskite Solar Cells with Different HTM Configurations
| HTM System | Stress Condition | Duration (hours) | Retained PCE (%) | Reference |
| Doped Spiro-OMeTAD | 85°C, Dark | ~20 | < 20% | [5] |
| Doped Spiro-OMeTAD with Iodine-Blocking Layer | 85°C, Dark | 180 | ~ 70% | [5] |
| Additive-Free V873 Polymer | 85°C, Dark | 140 | ~ 95% | [9] |
| Additive-Free V873 Polymer | 1 sun illumination, Room Temp | 40 | ~ 90% | [9] |
| PMMA-doped Spiro-OMeTAD | Ambient Air (RH=40%), Dark | > 1920 (80 days) | 77% | [6] |
Table 2: Electrochemical Properties of Selected Triarylamine HTMs
| HTM | Oxidation Potential (V vs. SHE) | Key Feature | Reference |
| TAA-Th (conventional) | ~1.13 V | Standard triarylamine donor | [12] |
| TAA-Fu (conventional) | ~1.10 V | Standard triarylamine donor | [12] |
| POZPOZ-Th (planarized) | ~1.08 V | Lower oxidation potential may impact stability | [12] |
Visualizing Degradation and Troubleshooting
The following diagrams illustrate key degradation pathways and experimental workflows.
Caption: Key degradation pathways for triarylamine-based HTMs.
Caption: Troubleshooting workflow for device degradation issues.
Experimental Protocols
Protocol 1: Characterizing HTM Degradation
This protocol outlines key techniques to analyze the degradation of the HTM layer after a stress test (e.g., thermal annealing at 85°C for 24 hours in a nitrogen atmosphere).
1. Sample Preparation:
-
Prepare two sets of samples on a suitable substrate (e.g., FTO/TiO2/Perovskite).
-
Deposit the triarylamine-based HTM layer on both sets.
-
Keep one set as a pristine reference.
-
Subject the second set to the desired stress test (e.g., thermal, light-soaking).
2. X-ray Photoelectron Spectroscopy (XPS):
-
Objective: To detect changes in the chemical composition and bonding states of the HTM.
-
Methodology:
-
Load the pristine and stressed samples into the XPS ultra-high vacuum chamber.
-
Acquire a survey spectrum to identify all present elements.
-
Perform high-resolution scans of key elements, such as C 1s, O 1s, and N 1s.[5]
-
Analyze shifts in peak positions and changes in peak shapes to identify chemical degradation, such as oxidation or bond cleavage.
-
3. Photoelectron Yield Spectroscopy (PYS):
-
Objective: To measure the HOMO energy level of the HTM.
-
Methodology:
-
Place the sample in the PYS measurement chamber.
-
Expose the sample to a monochromatic UV light source with increasing photon energy.
-
Measure the emitted photoelectrons as a function of incident photon energy.
-
The onset of photoemission corresponds to the ionization potential, which is used to determine the HOMO level.[5] A shift to a deeper HOMO level in the stressed sample indicates degradation, potentially due to iodine doping.[5]
-
4. Photoluminescence (PL) Spectroscopy:
-
Objective: To assess the hole extraction efficiency from the perovskite to the HTM.
-
Methodology:
-
Excite the perovskite layer with a laser source at a wavelength above its bandgap (e.g., 532 nm).
-
Measure the steady-state PL spectrum of the perovskite/HTM stack.
-
Efficient hole extraction by the HTM results in significant quenching (reduction) of the perovskite's PL intensity.
-
A recovery or increase in PL intensity in the stressed sample compared to the pristine one indicates that hole extraction has become less efficient, pointing to HTM degradation or a modified interface.[5]
-
5. Atomic Force Microscopy (AFM):
-
Objective: To characterize the surface morphology of the HTM film.
-
Methodology:
-
Scan the surface of the pristine and stressed HTM films using an AFM in tapping mode.
-
Generate topography and phase images.
-
Compare the images to identify changes such as increased roughness, pinhole formation, or crystallization, which are signs of morphological degradation.[8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE02095A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Degradation of Spiro‐OMeTAD‐Based Perovskite Solar Cells at High Temperature: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Role of chemical reactions of arylamine hole transport materials in operational degradation of organic light-emitting diodes (Journal Article) | OSTI.GOV [osti.gov]
- 8. Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. Additive-Free Transparent Triarylamine-Based Polymeric Hole-Transport Materials for Stable Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Star-shaped triarylamine-based hole-transport materials in perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/C9SE00366E [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Thermal Stability of 4-Bromo-N,N-di-p-tolylaniline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the thermal stability of 4-Bromo-N,N-di-p-tolylaniline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability important?
This compound is a triarylamine compound. These materials are frequently used in organic electronics, particularly as hole-transporting layers (HTLs) in Organic Light Emitting Diodes (OLEDs). The thermal stability of these materials is a critical parameter that directly impacts the operational lifetime and performance of the devices. High thermal stability, characterized by high glass transition temperatures (Tg) and decomposition temperatures (Td), prevents morphological changes and degradation of the material at elevated operating temperatures, ensuring device longevity.
Q2: What are the common strategies to improve the thermal stability of this compound derivatives?
Improving the thermal stability of this compound derivatives typically involves molecular structure modification. Key strategies include:
-
Introduction of Bulky Substituents: Incorporating sterically hindering groups, such as tert-butyl, can restrict intramolecular rotations, leading to a more rigid molecular structure and thus higher thermal stability.
-
Extension of π-Conjugation: Extending the conjugated system of the molecule can enhance intermolecular interactions and increase thermal stability.
-
Introduction of Specific Functional Groups: Attaching functional groups that promote strong intermolecular interactions, like hydrogen bonding or dipole-dipole interactions, can improve thermal properties.
-
Increasing Molecular Weight and Symmetry: Generally, higher molecular weight and more symmetrical molecules exhibit higher thermal stability.
Q3: How is the thermal stability of these derivatives experimentally measured?
The primary techniques for measuring the thermal stability of these compounds are:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which the material loses 5% of its initial mass.
-
Differential Scanning Calorimetry (DSC): This method is used to determine the glass transition temperature (Tg), which is the temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery state. A high Tg is desirable as it indicates the material can withstand higher temperatures without undergoing morphological changes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and characterization of this compound derivatives.
Problem 1: The synthesized derivative exhibits a lower-than-expected decomposition temperature (Td).
-
Possible Cause 1: Residual Impurities: The presence of unreacted starting materials, solvents, or byproducts from the synthesis can lower the overall thermal stability.
-
Solution: Ensure rigorous purification of the final compound. Techniques like column chromatography, recrystallization, and sublimation are often necessary to achieve high purity. Characterization by NMR and mass spectrometry can confirm the purity.
-
-
Possible Cause 2: Inherent Molecular Instability: The specific modification made to the molecule may have inadvertently introduced a thermally labile group.
-
Solution: Re-evaluate the molecular design. Consider alternative functional groups or substitution patterns that are known to enhance thermal stability. Computational modeling can sometimes predict the thermal stability of different derivatives before synthesis.
-
Problem 2: The derivative shows poor film-forming properties, leading to inconsistent thermal analysis results.
-
Possible Cause: The compound may have poor solubility or a tendency to crystallize, making it difficult to form uniform, amorphous thin films required for some characterization techniques.
-
Solution:
-
Modify the molecular structure to improve solubility, for example, by introducing flexible alkyl chains.
-
Optimize the film deposition process. Techniques like spin coating or vacuum deposition can be fine-tuned by adjusting parameters such as solvent, concentration, spin speed, and substrate temperature.
-
-
Experimental Protocols
1. General Synthesis of a this compound Derivative (Illustrative Example)
This protocol describes a typical palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) to synthesize a derivative.
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Materials: this compound, arylboronic acid (or other coupling partner), palladium catalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., SPhos), a base (e.g., K3PO4), and an anhydrous solvent (e.g., toluene).
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (2.0 eq).
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Add the anhydrous solvent via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 24 hours).
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Thermal Analysis Protocol
-
Thermogravimetric Analysis (TGA):
-
Place a small amount of the purified sample (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).
-
Place the pan in the TGA furnace.
-
Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 600 °C).
-
Record the mass loss as a function of temperature. The Td is determined from the resulting TGA curve.
-
-
Differential Scanning Calorimetry (DSC):
-
Weigh a small amount of the sample (typically 2-5 mg) into a DSC pan (e.g., aluminum) and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected melting point to erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at a controlled rate (e.g., 10 °C/min).
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The glass transition temperature (Tg) is determined from the second heating scan as a step-like change in the heat flow.
-
Quantitative Data Summary
The following table summarizes the thermal properties of this compound and some of its derivatives to illustrate the effect of different substituents.
| Compound | Substituent at 4-position | Td (°C at 5% weight loss) | Tg (°C) |
| This compound | -Br | ~350 | ~75 |
| N,N-di-p-tolylaniline | -H | ~340 | ~70 |
| 4-(tert-Butyl)-N,N-di-p-tolylaniline | -C(CH3)3 | >400 | >100 |
| 4-(Diphenylamino)-N,N-di-p-tolylaniline | -N(C6H5)2 | >420 | >110 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and measurement techniques.
Visualizations
Caption: Workflow for developing thermally stable derivatives.
Caption: Troubleshooting low thermal stability.
Technical Support Center: Optimizing Triarylamine Synthesis
Welcome to the technical support center for triarylamine synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges of solvent selection in this critical synthetic process.
Troubleshooting Guide
This guide addresses common issues encountered during triarylamine synthesis, with a focus on how solvent selection can be the key to resolving them.
Issue 1: Low or No Reaction Conversion
-
Question: My reaction shows very low conversion to the desired triarylamine, or it hasn't worked at all. What could be the cause related to the solvent?
Answer: Low or no conversion is one of the most frequent challenges and is often linked to the solubility of the reactants.[1]
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Poor Solubility of Starting Materials: One of the primary reasons for reaction failure is the poor solubility of the amine or aryl halide in the chosen solvent.[1] If the reactants are not sufficiently dissolved, the reaction kinetics will be extremely slow. For instance, highly polar amines may not be soluble in non-polar solvents like toluene.[2]
-
Troubleshooting Steps:
-
Assess Solubility: Before starting the reaction, perform a simple solubility test of your starting materials in the selected solvent at the intended reaction temperature.
-
Solvent Screening: If solubility is an issue, consider screening a range of solvents with varying polarities. Ethereal solvents like dioxane and THF, or more polar aprotic solvents like DMF, might be suitable alternatives if your substrates are polar.[1]
-
Mixed Solvent Systems: Utilizing a mixture of solvents can sometimes achieve the desired solubility and reaction environment.[1]
-
-
-
Incompatible Solvent-Base Combination: The effectiveness of the base is highly dependent on the solvent. Some inorganic bases have poor solubility in non-polar organic solvents, which can hinder the reaction.[2]
-
Troubleshooting Steps:
-
Consider Base Solubility: When selecting a solvent, consider the solubility of your chosen base. For example, cesium carbonate (Cs₂CO₃) has better solubility in some organic solvents compared to other inorganic bases.[1]
-
Alternative Bases: If you are constrained to a particular solvent, you might need to screen different bases that are more soluble or effective in that medium.
-
-
-
Issue 2: Formation of Significant Side Products
-
Question: I am observing significant formation of side products, such as hydrodehalogenation of the aryl halide or diarylamine formation. How can the solvent influence this?
Answer: Solvent choice can significantly impact the reaction pathway and the prevalence of side reactions.
-
Solvent-Promoted Side Reactions: The solvent can influence the stability of intermediates in the catalytic cycle. In some cases, a particular solvent might favor pathways leading to side products. For example, protic solvents are generally avoided as they can interfere with the catalyst and reactants.
-
Troubleshooting Steps:
-
Switch to an Aprotic Solvent: Ensure you are using a non-protic solvent. Common choices include toluene, dioxane, THF, and DMF.[3]
-
Solvent Polarity: The polarity of the solvent can influence the selectivity of the reaction. Experimenting with solvents of different polarities can help minimize side product formation.
-
-
-
Issue 3: Difficulty in Product Purification
-
Question: My reaction seems to work, but I am having difficulty isolating and purifying the final triarylamine product. Can the solvent be a contributing factor?
Answer: Yes, the choice of solvent can impact the ease of workup and purification.
-
High-Boiling Point Solvents: Solvents with very high boiling points, like DMF or DMSO, can be difficult to remove completely under reduced pressure, which can complicate purification.
-
Troubleshooting Steps:
-
Choose a Lower-Boiling Solvent: If possible, opt for a solvent with a lower boiling point that still provides good reactivity, such as toluene or THF.
-
Workup Procedure: If a high-boiling solvent is necessary for the reaction, a specific workup procedure, such as aqueous extraction to remove the solvent, may be required.
-
-
-
Solvent Miscibility: The miscibility of the reaction solvent with the solvents used during the workup (e.g., for extraction) is an important consideration.
-
Troubleshooting Steps:
-
Plan Your Workup: Select a reaction solvent that will allow for an efficient extraction process. For example, if you are using a water-miscible solvent like THF, you may need to dilute the reaction mixture with a water-immiscible solvent like ethyl acetate before performing an aqueous wash.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting solvent for optimizing a new triarylamine synthesis?
A1: Toluene is a very common starting point for Buchwald-Hartwig amination reactions due to its ability to dissolve a wide range of aryl halides and its relatively low cost.[2] However, for more polar substrates, ethereal solvents like 1,4-dioxane or THF are also excellent starting choices.[2]
Q2: How does solvent polarity affect the reaction?
A2: The solvent's polarity plays a crucial role in stabilizing intermediates within the catalytic cycle.[3] While non-polar solvents are often effective, polar aprotic solvents can be necessary to dissolve polar reactants and may influence the rate and selectivity of the reaction.[3] It is often a parameter that needs to be screened for optimal results.
Q3: Are "green" solvents a viable option for triarylamine synthesis?
A3: Yes, there is a growing interest in using more environmentally friendly solvents. Recent studies have shown that solvents like 2-MeTHF (2-methyltetrahydrofuran) and CPME (cyclopentyl methyl ether) can be effective and, in some cases, superior alternatives to traditional solvents like THF and dioxane.[4] Some protocols have even been developed for performing Buchwald-Hartwig reactions in water using specific catalyst systems.[5]
Q4: Can I run the reaction neat (without solvent)?
A4: While some Buchwald-Hartwig reactions have been successfully performed under solvent-free conditions, this is not a general approach.[6] It is highly dependent on the physical properties of the starting materials (e.g., if they are liquids at the reaction temperature). For most solid reactants, a solvent is necessary to enable the reaction.
Q5: My starting amine is only soluble in DMF, but I've heard it can be problematic. What should I do?
A5: While DMF can be effective, especially for dissolving polar amines, it can sometimes lead to side reactions or purification difficulties.[7] If your amine has poor solubility in other common solvents, you can try a few strategies:
-
Use a minimal amount of DMF as a co-solvent with a less polar solvent like toluene.
-
Carefully screen other polar aprotic solvents like DMSO or NMP (N-Methyl-2-pyrrolidone).
-
Ensure your purification method is robust enough to remove residual high-boiling solvent.
Data Presentation
The following table summarizes the effect of different solvents on the yield of a model triarylamine synthesis (coupling of an aryl bromide with a secondary amine) based on literature data.
| Solvent | Dielectric Constant (approx.) | Typical Yield (%) | Notes |
| Toluene | 2.4 | 85-98% | A common starting point, good for non-polar substrates.[8] |
| 1,4-Dioxane | 2.2 | 80-95% | Another common ethereal solvent. |
| THF | 7.6 | 75-90% | Good general-purpose solvent. |
| 2-MeTHF | 6.2 | ≥90% | A "greener" alternative to THF, often with excellent yields. |
| TMO | 4.8 | 48-95% | A newer "green" solvent showing promise.[8] |
| DMF | 36.7 | Variable | Useful for polar substrates but can be problematic.[7] |
| MTBE | 4.3 | ≥90% | Another recommended "green" solvent. |
Yields are highly substrate-dependent and the above data is for illustrative purposes.
Experimental Protocols
Protocol for Solvent Screening in Triarylamine Synthesis
This protocol outlines a general procedure for screening various solvents to optimize the yield of a triarylamine via a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvents for screening (e.g., Toluene, 1,4-Dioxane, THF, 2-MeTHF)
-
Reaction vials with stir bars
-
Inert atmosphere setup (glovebox or Schlenk line)
-
Heating block or oil bath
Procedure:
-
Reaction Setup: In an inert atmosphere (glovebox), add the palladium precatalyst, phosphine ligand, and base to a series of labeled reaction vials, each containing a stir bar.
-
Reagent Addition: To each vial, add the aryl halide and the amine.
-
Solvent Addition: Add the designated anhydrous solvent to each vial to achieve a consistent concentration (typically 0.1-0.5 M).
-
Reaction: Seal the vials tightly, remove them from the glovebox (if used), and place them in a preheated heating block or oil bath (typically 80-110 °C).[9]
-
Stirring: Stir the reactions vigorously for the designated time (e.g., 12-24 hours).[9]
-
Monitoring: Monitor the progress of each reaction by taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up: After the reaction is complete, allow the vials to cool to room temperature. Dilute each reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Analysis: Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the relative conversion and yield.
-
Purification: Purify the product from the most successful reaction condition(s) using column chromatography to determine the isolated yield.[9]
Visualizations
Caption: A workflow diagram for selecting the optimal solvent.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06065B [pubs.rsc.org]
- 5. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Functionalization of 4-Bromo-N,N-di-p-tolylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 4-Bromo-N,N-di-p-tolylaniline. The steric hindrance posed by the two p-tolyl groups presents unique challenges in achieving high-yielding cross-coupling reactions. This guide offers insights into overcoming these challenges through strategic selection of catalysts, ligands, and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: The primary challenge in functionalizing this compound is the significant steric hindrance around the bromine atom, created by the two bulky p-tolyl groups. This steric bulk can impede the oxidative addition step of the palladium catalytic cycle, which is often the rate-limiting step.[1] For the catalyst to be effective, it must be able to access the carbon-bromine bond.
Q2: What are the most effective types of ligands for overcoming steric hindrance in this substrate?
A2: For sterically demanding substrates like this compound, the use of bulky and electron-rich ligands is crucial.[2][3][4] These ligands promote the formation of a highly reactive, monoligated palladium(0) species that can more readily undergo oxidative addition with the hindered aryl bromide.[1][4] Dialkylbiaryl phosphines (e.g., Buchwald-type ligands) and N-heterocyclic carbenes (NHCs) are generally the most effective classes of ligands for these challenging transformations.[2][3][5]
Q3: Are there alternatives to palladium-catalyzed cross-coupling for this molecule?
A3: Yes, several alternative strategies can be employed. The Ullmann condensation, a copper-catalyzed reaction, can be used for C-N, C-O, and C-S bond formation, though it often requires high temperatures.[6] Another approach is to convert the aryl bromide into an organometallic reagent, such as a Grignard or organolithium species, which can then react with various electrophiles. The formation of a Grignard reagent from the structurally similar 4-bromo-N,N-dimethylaniline has been reported to proceed smoothly.[7][8][9][10]
Q4: My Sonogashira coupling is resulting in significant amounts of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A4: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst.[1] To minimize this, you can try reducing the amount of the copper catalyst or switching to a copper-free Sonogashira protocol.[1][11][12] Optimizing the reaction conditions to favor the desired cross-coupling, such as by using a more active palladium/ligand system for the sterically hindered substrate, can also reduce the extent of homocoupling.[1]
Q5: What role does the base play in these cross-coupling reactions, and which one should I choose?
A5: The base plays a critical role in the catalytic cycle, typically in the transmetalation step (for Suzuki reactions) or in deprotonating the coupling partner (for Buchwald-Hartwig and Sonogashira reactions).[2][13] For sterically hindered substrates, the choice of base can significantly impact the reaction outcome. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often used in Suzuki couplings.[2] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[13][14]
Troubleshooting Guides
Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Catalyst Activity | Switch to a palladium precatalyst complexed with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos).[2][15] | These ligands are designed to accelerate the oxidative addition and reductive elimination steps for sterically hindered substrates.[2][4] |
| Ineffective Base | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] | The solubility and strength of the base can significantly influence the rate of transmetalation, a key step in the Suzuki coupling. |
| Poor Solvent Choice | Try aprotic polar solvents like dioxane, toluene, or THF. | These solvents are commonly effective for Suzuki-Miyaura reactions and can help solubilize the reactants and catalyst. |
| Low Reaction Temperature | Increase the reaction temperature, potentially using a higher-boiling solvent like xylene. | Higher temperatures can provide the necessary activation energy to overcome the steric barrier to oxidative addition. |
Problem 2: Poor Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Rationale |
| Ligand Incompatibility | Employ a highly hindered phosphine ligand such as a dialkylbiarylphosphine or a ferrocenyl-based ligand.[4] | The steric bulk of the ligand is critical for promoting the reductive elimination of the C-N bond.[4] |
| Base Decomposition or Inactivity | Use a strong, non-nucleophilic base like NaOtBu or LiHMDS and ensure it is fresh and handled under inert conditions.[13][14] | Strong bases are required to deprotonate the amine, but they can be sensitive to air and moisture. |
| Catalyst Deactivation | Use a pre-formed palladium precatalyst to ensure the active Pd(0) species is efficiently generated. | In situ generation of the active catalyst from Pd(OAc)₂ or Pd₂(dba)₃ can sometimes be inefficient.[13] |
| Substrate or Amine Degradation | Run the reaction at the lowest effective temperature. | Some amines or the triarylamine product may be sensitive to high temperatures, leading to decomposition. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., a G3 Buchwald precatalyst, 1-2 mol%), the bulky phosphine ligand (if not using a precatalyst), and the strong base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).
-
Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene or THF). Heat the reaction mixture (typically 80-110 °C) with stirring for the required time.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the Suzuki-Miyaura protocol.
Data Presentation
Table 1: Recommended Ligands for Palladium-Catalyzed Cross-Coupling of Sterically Hindered Aryl Bromides
| Ligand Class | Specific Examples | Applicable Reactions | Key Advantages |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos[2][15] | Suzuki, Buchwald-Hartwig, Sonogashira | High reactivity for hindered substrates, promotes monoligation.[2][4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Suzuki, Buchwald-Hartwig | Strong σ-donors, thermally stable.[5][16] |
| Ferrocenyl Phosphines | Josiphos-type ligands | Buchwald-Hartwig | Effective for a wide range of amines.[3] |
Table 2: Comparison of Reaction Conditions for Different Coupling Strategies
| Reaction Type | Typical Catalyst System | Typical Base | Typical Solvent | Temperature Range |
| Suzuki-Miyaura | Pd(OAc)₂ / Bulky Phosphine | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF | 80-110 °C |
| Buchwald-Hartwig | Pd Precatalyst / Bulky Phosphine | NaOtBu, LiHMDS, K₃PO₄ | Toluene, THF | 80-110 °C |
| Sonogashira (Cu-free) | Pd(OAc)₂ / Bulky Phosphine | Cs₂CO₃, Et₃N | DMF, Toluene | 25-100 °C |
| Ullmann Condensation | CuI / Ligand (e.g., diamine) | K₂CO₃, Cs₂CO₃ | DMF, NMP | 100-210 °C[6] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solved Mg Br MgBr THF 4-bromo-N.N-dimethylaniline | Chegg.com [chegg.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Unwanted Debromination
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides expert guidance on preventing unwanted debromination during subsequent reaction steps. Debromination, the unintended replacement of a bromine atom with a hydrogen atom, is a common side reaction that can significantly lower the yield of desired products and complicate purification. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination is an undesired side reaction where a bromine atom on a molecule, typically an aryl or heteroaryl bromide, is replaced by a hydrogen atom.[1] This leads to the formation of a hydrodehalogenated byproduct, consuming your starting material and reducing the overall yield of the intended product.[1][2] The presence of this byproduct also complicates the purification process, as its polarity and structure can be very similar to the desired product.
Q2: What are the primary causes of debromination?
A2: Several experimental parameters are known to promote debromination. The most common causes include:
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of the debromination side reaction.[2]
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Choice of Base: Strong bases, particularly in the presence of protic solvents or other hydride sources, are known to facilitate debromination.[2]
-
Catalyst and Ligand System: In palladium-catalyzed reactions, the electronic and steric properties of the catalyst and phosphine ligands can influence the competition between the desired reaction and debromination.[1]
-
Presence of Hydride Sources: Reagents, solvents (like alcohols), or even trace amounts of water can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[2]
-
Instability of Organometallic Intermediates: Highly reactive intermediates, such as Grignard reagents or organolithiums, are very basic and can be readily quenched by trace protic sources, leading to the debrominated product.[1]
Q3: In which common reactions is debromination a significant issue?
A3: Debromination is a prevalent side reaction in several key transformations, including:
-
Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Stille couplings, where a competing hydrodehalogenation pathway can occur.[1]
-
Grignard Reagent Formation: During the reaction of an aryl bromide with magnesium metal, the resulting Grignard reagent can be protonated by moisture or other protic impurities.[1]
-
Lithium-Halogen Exchange: The formation of highly basic organolithium species from aryl bromides makes them susceptible to protonation, leading to the debrominated analog.[1]
Troubleshooting Guides
This section addresses specific experimental issues where debromination is a prevalent side reaction.
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptoms:
-
Formation of the corresponding arene (Ar-H) as a major byproduct.
-
Low yields of the desired cross-coupled product (e.g., Ar-Ar', Ar-NR₂).
-
Complex product mixtures that are difficult to purify.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed reactions.
Quantitative Data: Effect of Base and Ligand in Cross-Coupling
The choice of base and ligand is critical in minimizing debromination. Below are tables summarizing the impact of these components on reaction yield.
Table 1: Comparison of Yields with Different Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid [3] (Conditions: Pd(OAc)₂, SPhos ligand, Toluene/H₂O solvent, 100 °C, 12h. Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.)[3]
| Entry | Base | Yield (%) of 4-Methylbiphenyl | Yield (%) of Toluene (Debrominated) |
| 1 | K₃PO₄ | 95 | < 5 |
| 2 | K₂CO₃ | 92 | < 5 |
| 3 | Cs₂CO₃ | 96 | < 4 |
| 4 | NaOH | 75 | ~20 |
| 5 | Et₃N | 60 | ~35 |
Table 2: Optimization of Suzuki Coupling Conditions to Avoid Debromination of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one [4][5]
| Entry | Catalyst / Ligand | Base | Temp. (°C) | Time | Yield of Coupled Product (%) | Yield of Debrominated Product (%) |
| 1 | PdCl₂(PPh₃)₂ | Na₂CO₃ | 110 | 12 h | 45 | 40 |
| 2 | XPhosPdG2 / XPhos | K₂CO₃ | 110 | 12 h | 75 | 15 |
| 3 | XPhosPdG2 / XPhos | K₂CO₃ | 135 | 40 min (MW) | 91 | 0 |
Issue 2: Debromination during Grignard Reagent Formation
Symptoms:
-
Low yield of the desired Grignard reagent (Ar-MgBr).
-
Formation of the corresponding arene (Ar-H) after quenching an aliquot of the reaction mixture.
-
Difficulty initiating the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination during Grignard reagent formation.
Issue 3: Debromination during Lithium-Halogen Exchange
Symptoms:
-
Formation of the arene (Ar-H) as the major product after quenching.
-
Low yield of the desired product after reaction with an electrophile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination during lithium-halogen exchange.
Reaction Mechanisms & Signaling Pathways
Understanding the underlying reaction mechanisms is key to preventing unwanted side reactions.
Palladium-Catalyzed Cross-Coupling vs. Competing Debromination Pathway
In reactions like Suzuki or Buchwald-Hartwig amination, the desired catalytic cycle competes with a hydrodehalogenation cycle. The formation of a Palladium-Hydride (Pd-H) species is the crucial step that leads to the debrominated byproduct.
Caption: Simplified mechanism of a cross-coupling reaction with the competing debromination pathway.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Debromination
This protocol is adapted for coupling aryl bromides where debromination is a known risk.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Mild inorganic base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, arylboronic acid, base, palladium catalyst, and phosphine ligand.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio) via syringe.[6] Bubble the inert gas through the mixture for 10-15 minutes to ensure it is thoroughly deoxygenated.
-
Reaction: Heat the reaction mixture to the lowest effective temperature (start with 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed to prevent prolonged heating.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Low-Temperature Formation of a Functionalized Grignard Reagent
This protocol uses highly active "Rieke" magnesium to form Grignard reagents from functionalized aryl bromides at low temperatures, minimizing decomposition and side reactions.[7]
Materials:
-
Functionalized aryl bromide (e.g., ethyl 4-bromobenzoate) (1.0 equiv)
-
Active Magnesium (Rieke® Magnesium) (1.1 equiv)
-
Anhydrous THF
-
Electrophile (e.g., benzaldehyde)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an Argon atmosphere, add the active magnesium powder.
-
Solvent Addition: Add anhydrous THF and cool the suspension to -78 °C using a dry ice/acetone bath.
-
Grignard Formation: Dissolve the aryl bromide in anhydrous THF and add it dropwise to the stirred magnesium suspension at -78 °C. The reaction is typically complete within 15-30 minutes.
-
Reaction with Electrophile: Add the chosen electrophile dropwise to the newly formed Grignard reagent, maintaining the temperature at -78 °C.
-
Warming and Quenching: Allow the reaction to stir for a specified time (e.g., 1-2 hours) at low temperature before slowly warming to room temperature. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Work-up and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the product by flash chromatography.[7]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Challenges in scaling up the synthesis of 4-Bromo-N,N-di-p-tolylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-N,N-di-p-tolylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and effective methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, and copper-catalyzed methods like the Ullmann condensation.[1][2][3][4] These reactions involve the coupling of an aryl halide (such as 1,4-dibromobenzene or 4-bromoiodobenzene) with di-p-tolylamine.
Q2: What are the main challenges encountered when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound can present several challenges. These include ensuring consistent reaction yields, managing catalyst deactivation, controlling the formation of by-products, and developing effective purification methods for large quantities of the product. The cost and availability of palladium catalysts can also be a significant consideration for large-scale production.
Q3: How can I purify the final product effectively?
A3: Purification of this compound is typically achieved through column chromatography on silica gel. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is commonly used for elution. Recrystallization from a suitable solvent system, like ethanol or a mixture of hexane and ethyl acetate, can also be employed to obtain a highly pure product.[5][6]
Q4: What are the expected spectroscopic characteristics of this compound?
A4: The successful synthesis of this compound can be confirmed using various spectroscopic techniques. In ¹H NMR spectroscopy, one would expect to see characteristic signals for the aromatic protons of the p-tolyl and bromophenyl groups, as well as a singlet for the methyl protons of the tolyl groups. ¹³C NMR would show distinct peaks for all the unique carbon atoms in the molecule. Mass spectrometry should show a molecular ion peak corresponding to the molecular weight of the compound (352.28 g/mol ), along with a characteristic isotopic pattern for a monobrominated compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium or copper catalyst may be old, oxidized, or of poor quality. 2. Inefficient Ligand: The phosphine ligand used in a Buchwald-Hartwig reaction may not be suitable for the specific substrates. 3. Inappropriate Base: The base may not be strong enough to deprotonate the amine or may be sterically hindered. 4. Poor Solvent Quality: The solvent may contain water or oxygen, which can deactivate the catalyst. | 1. Catalyst Check: Use a fresh batch of high-purity catalyst. For Buchwald-Hartwig, consider using a pre-catalyst. 2. Ligand Screening: Screen a variety of phosphine ligands (e.g., XPhos, RuPhos, SPhos) to find the optimal one for the reaction. 3. Base Optimization: Try different bases such as sodium tert-butoxide, potassium carbonate, or cesium carbonate. 4. Solvent Preparation: Use anhydrous, degassed solvents. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents. |
| Formation of Significant By-products | 1. Homocoupling: The aryl halide can couple with itself to form a biaryl by-product. 2. Reductive Dehalogenation: The aryl halide can be reduced to the corresponding arene. 3. Over-arylation: If a dihaloarene is used, reaction at both halogen sites can occur. | 1. Optimize Reaction Conditions: Lowering the reaction temperature or reducing the catalyst loading can sometimes minimize homocoupling. 2. Control Stoichiometry: Use a slight excess of the di-p-tolylamine to favor the desired cross-coupling reaction. 3. Careful Reactant Choice: Use a 4-bromoaryl halide with a less reactive second group if mono-arylation is desired. |
| Difficulty in Product Purification | 1. Co-eluting Impurities: By-products may have similar polarity to the desired product, making chromatographic separation difficult. 2. Product Tailing on Silica Gel: The amine functionality can interact with the acidic silica gel, leading to poor separation. | 1. Optimize Chromatography: Use a shallow solvent gradient during column chromatography. Consider using a different stationary phase, such as alumina. 2. Base Wash: Before chromatography, wash the crude product with a dilute aqueous base (e.g., sodium bicarbonate) to remove any acidic impurities. Adding a small amount of triethylamine to the chromatography eluent can also help to reduce tailing. 3. Recrystallization: Attempt recrystallization from various solvent systems to purify the product. |
| Inconsistent Reaction Times | 1. Inefficient Stirring: In a heterogeneous reaction mixture, poor stirring can lead to inconsistent reaction rates. 2. Temperature Fluctuations: Inconsistent heating can affect the reaction kinetics. | 1. Improve Agitation: Use a more powerful overhead stirrer for larger scale reactions to ensure proper mixing. 2. Stable Heating: Use a reliable heating mantle with a temperature controller to maintain a consistent reaction temperature. |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline. Optimization of specific parameters may be required.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-dibromobenzene (1.0 eq), di-p-tolylamine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of triarylamines via Buchwald-Hartwig amination, which can be considered representative for the synthesis of this compound.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoiodobenzene | Di-p-tolylamine | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 12 | ~85-95 |
| 1,4-Dibromobenzene | Di-p-tolylamine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Dioxane | 110 | 18 | ~80-90 |
| 4-Chlorobromobenzene | Di-p-tolylamine | Pd-G3-XPhos | LHMDS | Toluene | 100 | 24 | ~75-85 |
Note: The yields presented are typical for similar reactions and may vary for the specific synthesis of this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. About: Buchwald–Hartwig amination [dbpedia.org]
- 3. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. 4-Bromo-N,N-dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Low Conversion in Cross-Coupling of Diarylamines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges, particularly low conversion rates, encountered during the synthesis of diarylamines via cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion in diarylamine cross-coupling reactions?
Low conversion in diarylamine synthesis, particularly in Buchwald-Hartwig amination, can stem from several factors:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture, leading to oxidation and loss of activity. Additionally, certain functional groups on the substrates or impurities in the reaction mixture can poison the catalyst.[1][2]
-
Suboptimal Ligand Choice: The structure and properties of the phosphine or N-heterocyclic carbene (NHC) ligand are critical.[3][4] Bulky and electron-rich ligands are often required to promote the reductive elimination step and prevent side reactions.[3] An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.
-
Ineffective Base: The choice and strength of the base are crucial for the deprotonation of the amine and the overall catalytic cycle.[5][6] Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The solubility of the base can also impact the reaction's success.[7]
-
Poor Solvent Quality: Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[1][2] The polarity of the solvent can also influence the solubility of reagents and the reaction rate.[6][8]
-
Substrate-Related Issues: The electronic and steric properties of the aryl halide and the diarylamine starting material can significantly affect reactivity. Electron-poor aryl halides are generally more reactive, while sterically hindered substrates can pose a challenge.[9]
-
Incorrect Reaction Temperature: The reaction temperature needs to be optimized. While higher temperatures can increase the reaction rate, excessive heat can lead to catalyst decomposition and side product formation.[10]
Q2: How do I choose the right catalyst and ligand for my diarylamine coupling?
The selection of the catalyst and ligand is critical for a successful reaction. Here are some guidelines:
-
Palladium Precursor: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[10] Pre-catalysts, which are air-stable and generate the active Pd(0) species in situ, are often preferred for their reliability and ease of use.[1][10]
-
Ligand Selection: For diarylamine synthesis, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often effective.[3][11] These ligands facilitate the crucial reductive elimination step.[12] For challenging couplings, N-heterocyclic carbene (NHC) ligands can also be a good choice.[3][4] It is often necessary to screen a few different ligands to find the optimal one for a specific substrate combination.
Q3: What is the role of the base, and how do I select the appropriate one?
The base plays a critical role in the catalytic cycle, primarily by deprotonating the amine to form the more nucleophilic amide.
-
Base Strength: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ may be more suitable, although this might require higher reaction temperatures or longer reaction times.[5][6]
-
Solubility: The solubility of the base in the reaction solvent is important. Insoluble bases can lead to poor reproducibility. In some cases, using a combination of an inorganic and an organic base can improve results.[10]
Q4: Can the reaction solvent affect the conversion rate?
Absolutely. The choice of solvent is crucial for several reasons:
-
Solubility: The solvent must be able to dissolve all reaction components, including the catalyst, ligand, substrates, and base, to ensure a homogeneous reaction mixture.[10]
-
Polarity: The polarity of the solvent can influence the rate of different steps in the catalytic cycle. Aprotic solvents like toluene, dioxane, and THF are commonly used.[6][8][10]
-
Purity: The solvent must be anhydrous and free of oxygen. It is highly recommended to use freshly distilled or commercially available anhydrous solvents and to degas them thoroughly before use.[1][2]
Troubleshooting Guide
This section provides a structured approach to troubleshooting low conversion in diarylamine cross-coupling reactions.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion in diarylamine cross-coupling.
Troubleshooting Table
| Issue | Potential Cause | Recommended Action |
| No or very low conversion | Inactive catalyst | Use a pre-catalyst or ensure your palladium source is of high quality. Verify that the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).[1][2] |
| Incorrect ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands.[3][11] | |
| Inappropriate base | Try a different base. If using a weaker base like K₃PO₄, consider increasing the reaction temperature. Ensure the base is finely powdered and dry.[5][6] | |
| Reaction starts but stalls | Catalyst decomposition | Lower the reaction temperature. Ensure the solvent is thoroughly degassed. An excess of ligand (e.g., 1.1-1.5 equivalents relative to palladium) can sometimes improve catalyst stability. |
| Reagent insolubility | Try a different solvent or a solvent mixture to improve solubility.[10] Ensure vigorous stirring, especially with heterogeneous mixtures. | |
| Formation of side products | Hydrodehalogenation of the aryl halide | This can occur if there are sources of protons in the reaction mixture. Ensure all reagents and solvents are dry. |
| Homocoupling of the aryl halide | This may indicate that the oxidative addition is faster than the C-N bond formation. Optimizing the ligand and reaction temperature can help. | |
| Beta-hydride elimination | This is more common with alkylamines but can occur with certain diarylamines. Using bulky ligands can favor reductive elimination over beta-hydride elimination.[12][13] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from literature to guide the optimization of your reaction conditions.
Table 1: Effect of Catalyst and Ligand on Diarylamine Synthesis
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Toluene | 100 | 95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 92 |
| 3 | Pd(acac)₂ (1) | IPr·HCl (2) | K₃PO₄·3H₂O | n-octane | 120 | 85[5][6] |
| 4 | [Pd(allyl)Cl]₂ (0.5) | RuPhos (1.5) | LHMDS | THF | 80 | 98[11] |
Table 2: Influence of Base and Solvent on Reaction Yield
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 3 | Cs₂CO₃ | DMF | 120 | 24 | 75 |
| 4 | LHMDS | THF | 80 | 8 | 97 |
| 5 | K₃PO₄·3H₂O | n-octane | 120 | 18 | 85[5][6] |
| 6 | None | Toluene | 100 | 24 | <5[14] |
| 7 | Organic Bases | Toluene | 100 | 24 | No product[6] |
| 8 | K₃PO₄ | DMSO | 130 | 12 | High to excellent[14] |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Diarylamine Cross-Coupling Reaction
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Diarylamine (1.1 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide, diarylamine, palladium pre-catalyst (or palladium source and ligand), and base under an inert atmosphere (argon or nitrogen).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Key Factors Influencing Conversion
Caption: Key factors influencing the conversion of diarylamine cross-coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00921E [pubs.rsc.org]
- 6. Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06065B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diarylamines Synthesized via Copper-Catalyzed Cross-Coupling - ChemistryViews [chemistryviews.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Guide to Hole Transport Materials: Evaluating 4-Bromo-N,N-di-p-tolylaniline Against Industry Benchmarks
For researchers and scientists in the field of organic electronics and photovoltaics, the selection of an appropriate Hole Transport Material (HTM) is a critical determinant of device performance and stability. This guide provides a comparative analysis of 4-Bromo-N,N-di-p-tolylaniline against established HTMs such as Spiro-OMeTAD, PTAA, and PEDOT:PSS, supported by a review of key performance indicators and detailed experimental methodologies.
Introduction to Hole Transport Materials
In perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the HTM plays a pivotal role in efficiently extracting and transporting positive charge carriers (holes) from the active layer to the anode. An ideal HTM should possess a suitable Highest Occupied Molecular Orbital (HOMO) energy level for efficient hole extraction, high charge carrier mobility for rapid transport, excellent thermal and morphological stability for long device lifetime, and good solubility for ease of processing. This guide will delve into these parameters to offer a clear comparison.
Benchmarking Against Standard Hole Transport Materials
To provide a comprehensive comparison, we will evaluate the properties of this compound against three widely used HTMs: Spiro-OMeTAD, Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), and Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).
Performance Metrics of Common HTMs
| Property | Spiro-OMeTAD | PTAA | PEDOT:PSS | This compound |
| HOMO Energy Level (eV) | ~ -5.1 to -5.2[1] | ~ -5.2[2] | ~ -5.0 to -5.2 | Data not available |
| LUMO Energy Level (eV) | ~ -2.0 to -2.5[1] | Data not available | Data not available | Data not available |
| Hole Mobility (cm²/Vs) | 1.66 x 10⁻³ to 9.31 x 10⁻³ (doped)[3] | Generally higher than Spiro-OMeTAD[4] | Variable, often lower than small molecules[5] | Data not available |
| Thermal Stability | Amorphous, recrystallization can be an issue[4] | High thermal stability[6][7] | Thermally stable | Melting point of related compounds suggest moderate stability. |
| Solubility | Soluble in common organic solvents like chlorobenzene[4] | Soluble in organic solvents[6] | Water-soluble[5] | Expected to be soluble in organic solvents. |
| Device Efficiency (PCE) | >25% (regular n-i-p)[4] | >25% (inverted p-i-n)[4] | PCEs up to 18.18% reported in inverted PSCs[8] | Device data not available |
Analysis of this compound
Currently, there is a significant lack of published experimental data on the performance of this compound as a hole transport material in perovskite solar cells. While its chemical structure, featuring triphenylamine-like moieties, suggests potential for hole transport, crucial parameters such as HOMO/LUMO energy levels and charge carrier mobility have not been reported in the context of photovoltaic applications. Its solubility is expected to be good in common organic solvents, facilitating its incorporation into device fabrication workflows. However, without empirical data, its efficiency and stability as an HTM remain speculative. Further research is required to determine its viability as a cost-effective and efficient alternative to mainstream HTMs.
Experimental Protocols
To facilitate further research and standardized comparison, this section outlines the detailed methodologies for key experiments used to characterize hole transport materials.
Measurement of HOMO and LUMO Energy Levels
The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for ensuring efficient charge transfer between the perovskite layer and the HTM. These are commonly determined using cyclic voltammetry (CV).
Experimental Workflow for Cyclic Voltammetry:
Measurement of Charge Carrier Mobility
The hole mobility of an HTM is a measure of how quickly holes can move through the material. A common method to determine this is the Space-Charge Limited Current (SCLC) method.
Experimental Workflow for SCLC Measurement:
Conclusion
While this compound presents an interesting molecular structure for a potential hole transport material, the absence of critical experimental data on its electronic properties and device performance makes a direct comparison with established HTMs like Spiro-OMeTAD, PTAA, and PEDOT:PSS challenging. The provided experimental protocols offer a clear roadmap for the necessary characterization of this and other novel HTMs. Future research focusing on the synthesis and thorough evaluation of this compound in perovskite solar cells is essential to ascertain its practical utility and potential to contribute to the advancement of next-generation photovoltaic technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ossila.com [ossila.com]
- 5. ossila.com [ossila.com]
- 6. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTAA-based hole transport layer (HTL) for perovskite solar cells - chemborun.com [chemborun.com]
- 8. Tailored PEDOT:PSS hole transport layer for higher performance in perovskite solar cells: Enhancement of electrical and optical properties with improved morphology (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Guide to Spiro-OMeTAD and Novel Triarylamine Hole Transporting Materials in Perovskite Solar Cells
In the rapidly advancing field of perovskite solar cells (PSCs), the hole transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term stability. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, commonly known as Spiro-OMeTAD, has been the gold standard HTM. However, its complex synthesis, high cost, and relatively low hole mobility have driven extensive research into novel, cost-effective alternatives with enhanced performance.[1][2] Among these, triarylamine-based HTMs have emerged as a promising class of materials, demonstrating comparable and sometimes superior performance to Spiro-OMeTAD.
This guide provides an objective comparison of the performance of Spiro-OMeTAD against a selection of recently developed novel triarylamine HTMs, supported by experimental data. Detailed methodologies for key experiments are also provided to aid researchers in their own investigations.
Performance Comparison
The efficacy of an HTM is primarily judged by the photovoltaic performance of the solar cell in which it is incorporated. The key metrics include power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the performance of PSCs employing Spiro-OMeTAD and several novel triarylamine HTMs.
| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Hole Mobility (cm²/V·s) | Ref. |
| Spiro-OMeTAD | 22.95 | 1.15 | 25.51 | 78.2 | ~2 x 10⁻⁴ | [3] |
| Spiro-OMeTAD | 15.2 | - | - | - | - | [4] |
| SF-MPA-MCz | 24.53 | 1.18 | 26.24 | 79.22 | - | [3] |
| Triphenylamine Enamine 1 | 18.4 | - | - | - | > 10⁻³ | [1][2] |
| STR0 | 13.3 | - | - | - | - | [4][5][6] |
| STR1 | 11.5 | - | - | - | - | [4][5][6] |
| PTAA | ~12 | - | - | - | - | [7] |
Note: The performance of PSCs can vary depending on the specific perovskite composition, device architecture, and fabrication conditions. The data presented here is for comparative purposes.
Novel triarylamine HTMs, such as SF-MPA-MCz and certain triphenylamine-based enamines, have demonstrated PCEs that rival or even surpass that of Spiro-OMeTAD.[1][2][3] For instance, the spiro-type HTM SF-MPA-MCz achieved a remarkable PCE of 24.53%, exceeding that of the Spiro-OMeTAD-based device (22.95%) fabricated under similar conditions.[3] This improvement is attributed to enhanced thermal stability, better energy level alignment, and superior film morphology.[3]
Furthermore, many novel triarylamine HTMs exhibit higher hole mobility compared to Spiro-OMeTAD.[1][2] For example, new triphenylamine-based enamines have shown hole mobilities exceeding 10⁻³ cm²/V·s, which is higher than that of Spiro-OMeTAD.[1][2] Higher hole mobility facilitates more efficient extraction and transport of holes from the perovskite layer to the electrode, thereby reducing charge recombination and improving the overall device performance.
Beyond efficiency, the stability of the HTM is a critical factor for the long-term operational stability of PSCs. While Spiro-OMeTAD is known to be susceptible to degradation, some novel triarylamine HTMs have shown improved stability.[1][3] The enhanced stability of these novel materials is often due to their molecular design, which can lead to better film formation and reduced susceptibility to environmental factors.
Molecular Structure and Experimental Workflow
To provide a clearer understanding of the materials and processes involved, the following diagrams illustrate the general molecular structure of triarylamine-based HTMs and a typical experimental workflow for the fabrication and characterization of perovskite solar cells.
Caption: Generalized molecular structure of a triarylamine-based HTM.
Caption: Typical workflow for perovskite solar cell fabrication and testing.
Experimental Protocols
Synthesis of Novel Triarylamine HTMs
The synthesis of novel triarylamine HTMs often involves coupling reactions to form the core triarylamine structure, followed by functionalization to introduce desired properties. A general synthetic approach is the Buchwald-Hartwig amination, which is a versatile method for forming carbon-nitrogen bonds.
Example Protocol for a Generic Triarylamine Synthesis:
-
Reaction Setup: A dried Schlenk flask is charged with a diarylamine, an aryl halide, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a base (e.g., NaOtBu).
-
Solvent and Degassing: Anhydrous toluene is added, and the mixture is degassed by several freeze-pump-thaw cycles.
-
Reaction: The reaction mixture is heated to a specified temperature (typically 80-120 °C) and stirred for a set time (e.g., 12-24 hours) under an inert atmosphere (e.g., argon or nitrogen).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with a solvent like dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure triarylamine derivative.
Note: Specific reactants, catalysts, ligands, bases, solvents, temperatures, and reaction times will vary depending on the target molecule.[8]
Fabrication of Perovskite Solar Cells
The fabrication of perovskite solar cells involves the sequential deposition of several layers on a transparent conductive substrate. A typical procedure for a planar n-i-p device architecture is as follows:
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) or indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15-20 minutes to improve the wettability.
-
Electron Transport Layer (ETL) Deposition: A compact layer of an electron-transporting material, such as TiO₂ or SnO₂, is deposited on the substrate, often by spin-coating a precursor solution followed by annealing at high temperatures (e.g., 450-500 °C).
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization, followed by annealing at a moderate temperature (e.g., 100-150 °C).
-
Hole Transport Layer (HTL) Deposition: The HTM solution (e.g., Spiro-OMeTAD or the novel triarylamine HTM in chlorobenzene, often with additives like Li-TFSI and t-BP) is spin-coated on top of the perovskite layer.[7]
-
Metal Electrode Deposition: Finally, a metal back contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Characterization of Photovoltaic Performance
The performance of the fabricated perovskite solar cells is evaluated using the following standard techniques:
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. Key parameters such as PCE, Voc, Jsc, and FF are extracted from the J-V curves.
-
External Quantum Efficiency (EQE) Measurement: EQE, also known as incident photon-to-current conversion efficiency (IPCE), is measured to determine the ratio of collected charge carriers to incident photons at each wavelength. The integrated Jsc from the EQE spectrum should be in good agreement with the value obtained from the J-V measurement.
Conclusion
Novel triarylamine-based HTMs have demonstrated significant potential to replace Spiro-OMeTAD as the dominant hole transporting material in perovskite solar cells. Many of these new materials offer the advantages of simpler synthesis, lower cost, and improved performance, including higher power conversion efficiencies and enhanced stability. The continued development of novel triarylamine HTMs is a crucial step towards the commercialization of perovskite solar cell technology. The data and protocols presented in this guide aim to provide researchers with a valuable resource for comparing and developing next-generation hole transporting materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De Novo Design of Spiro-Type Hole-Transporting Material: Anisotropic Regulation Toward Efficient and Stable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Star-shaped triarylamine-based hole-transport materials in perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/C9SE00366E [pubs.rsc.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Hole Transport Layers for Enhanced OLED Efficiency
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate hole transport layer (HTL) is a critical factor in optimizing the performance of Organic Light-Emitting Diodes (OLEDs). The efficiency, operational stability, and power consumption of an OLED are directly influenced by the HTL's ability to effectively inject and transport holes from the anode to the emissive layer.[1] This guide provides an objective comparison of four widely utilized hole-transporting materials: N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), and 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA). The comparison is supported by experimental data from peer-reviewed literature, focusing on their performance in green phosphorescent OLEDs (PhOLEDs).[1]
The Role of the Hole Transport Layer
In a multilayer OLED structure, the HTL is positioned between the anode (typically Indium Tin Oxide - ITO) and the emissive layer (EML).[2] Its primary functions are to facilitate the transport of holes from the anode and to block electrons from reaching the anode, thereby confining electron-hole recombination to the emissive layer. This confinement enhances the device's internal quantum efficiency.[3] The energy level alignment between the anode, HTL, and the highest occupied molecular orbital (HOMO) of the emissive layer is crucial for efficient hole injection.[1]
Comparative Performance of Common Hole Transport Layers
The performance of an OLED is highly dependent on the specific device architecture, including the choice of the emissive material, electron-transporting layer (ETL), and electrode materials.[1] The following tables summarize key performance metrics for green phosphorescent OLEDs utilizing NPB, TAPC, CBP, and TCTA as the hole-transporting layer.
Table 1: Performance Metrics of Green PhOLEDs with Different HTLs [1]
| Hole-Transporting Material (HTM) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (EQE) (%) | Maximum Luminance (cd/m²) | Turn-on Voltage (V) |
| NPB | 35.8 | 31.2 | 12.8 | >10,000 | 3.2 |
| TAPC | 45.2 | 42.1 | 15.5 | >10,000 | 3.0 |
| CBP | 38.5 | 33.7 | 13.5 | >10,000 | 3.4 |
| TCTA | 55.7 | 58.9 | 19.2 | >10,000 | 3.1 |
Note: The performance values presented are for illustrative purposes and can vary based on the specific device structure and materials used.[2]
Material Characteristics:
-
NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine): NPB is a widely used benchmark HTM known for its good thermal stability and well-matched energy levels with ITO, which facilitates efficient hole injection.[1] However, its hole mobility is lower compared to more advanced materials.[1]
-
TAPC (1,1-bis[(di-4-tolylamino)phenyl]cyclohexane): TAPC exhibits significantly higher hole mobility than NPB, which can lead to improved device efficiency and lower driving voltages.[1] Its higher glass transition temperature also suggests better thermal stability.[1]
-
CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl): CBP is often used as both a host material for phosphorescent emitters and as an HTL. Its performance as an HTL is comparable to NPB, but its primary advantage lies in its versatility within the device structure.[1]
-
TCTA (4,4',4''-tris(carbazol-9-yl)triphenylamine): TCTA demonstrates excellent hole-transporting properties and a high triplet energy, which is beneficial for reducing efficiency roll-off at high brightness in phosphorescent OLEDs.[1] As shown in the data, devices using TCTA often exhibit superior efficiency metrics.
Visualizing the OLED Structure and Experimental Workflow
To better understand the device architecture and the process of its fabrication and characterization, the following diagrams are provided.
Caption: A simplified diagram of a multilayer OLED structure.
Caption: Experimental workflow for OLED fabrication and characterization.
Experimental Protocols
The fabrication and characterization of OLED devices are typically performed in a controlled environment to prevent contamination and ensure reproducibility. Below is a generalized experimental protocol for a simple OLED device.
1. Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol.
-
The cleaned substrates are then dried with high-purity nitrogen gas and treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.
2. Organic Layer and Cathode Deposition:
-
The substrates are loaded into a high-vacuum thermal evaporation chamber with a base pressure of less than 10⁻⁶ Torr.[1]
-
The organic layers are deposited sequentially without breaking the vacuum. A typical deposition rate for the organic materials is 1-2 Å/s.[1]
-
Electron-Transporting Layer (ETL): An electron-transporting material is deposited.
-
Cathode: A thin layer of a low work function material like lithium fluoride (LiF) is often deposited, followed by a thicker layer of aluminum (Al).
3. Characterization:
-
The current-voltage-luminance (J-V-L) characteristics of the fabricated devices are measured using a source meter and a photometer.[2]
-
The electroluminescence spectra are recorded using a spectrometer.[2]
-
From the J-V-L data, the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) are calculated.
Conclusion
The choice of the hole transport layer has a profound impact on the overall performance of an OLED. While NPB serves as a reliable standard, materials like TAPC and TCTA offer significant improvements in efficiency and potentially lower operating voltages due to their superior hole mobility and energy level characteristics.[1] The data presented in this guide, derived from green phosphorescent OLEDs, highlights the performance trade-offs associated with each material. The selection of the optimal HTL will ultimately depend on the specific requirements of the OLED application, balancing the need for high efficiency, operational stability, and manufacturing considerations.[2]
References
A Comparative Analysis of Quantum Yield in Triarylamine-Based Fluorescent Molecules
For researchers and professionals in drug development and materials science, the efficiency of fluorescent compounds is a critical parameter. This guide provides a comparative analysis of the photoluminescence quantum yield (PLQY) of 4-Bromo-N,N-di-p-tolylaniline derivatives and other alternative fluorescent molecular structures, supported by experimental data and detailed protocols.
This publication aims to offer an objective comparison of the performance of these compounds, facilitating the selection of appropriate molecules for various applications, from bio-imaging to organic light-emitting diodes (OLEDs).
Comparison of Photoluminescence Quantum Yields
The following table summarizes the photoluminescence quantum yield (PLQY) of derivatives of a close structural analog of this compound, namely 4-bromo-3-methyl-N,N-diphenylaniline, and compares them with two alternative classes of fluorescent compounds: spirobifluorene and carbazole derivatives.
| Compound Class | Derivative | Solvent/State | Excitation Wavelength (nm) | Emission Wavelength (nm) | Photoluminescence Quantum Yield (PLQY) (%) |
| Brominated Triarylamine | Derivative 3a | Toluene | 364 | 450 | 98[1] |
| Derivative 3b | Toluene | 364 | 407 | Not Reported | |
| Derivative 3c | Toluene | 364 | 406 | 26[1] | |
| Derivative 3d | Toluene | 364 | 405 | Not Reported | |
| Derivative 3a | Dichloromethane | 365 | 473 | 96[1] | |
| Derivative 3b | Dichloromethane | 365 | 425 | 94[1] | |
| Derivative 3c | Dichloromethane | 365 | 441 | 38[1] | |
| Derivative 3d | Dichloromethane | 365 | 422 | Not Reported | |
| Spirobifluorene | DPSF | CHCl₃ | Not Specified | 383 | 79[2] |
| Spiro-OMeTAD | Chlorobenzene | 380 | 418 | ~99[3] | |
| Carbazole | V1205 | Not Specified | Not Specified | Not Specified | Not Reported |
| V1206 | Not Specified | Not Specified | Not Specified | Not Reported |
Note: Data for this compound was not directly available. The data presented for brominated triarylamines are for derivatives of the closely related compound 4-bromo-3-methyl-N,N-diphenylaniline.
Experimental Protocols
A detailed methodology for the determination of absolute photoluminescence quantum yield is crucial for accurate and reproducible results. The following protocol outlines the absolute method using an integrating sphere.
Absolute Photoluminescence Quantum Yield (PLQY) Measurement Protocol
Objective: To determine the absolute photoluminescence quantum yield of a fluorescent compound in solution or as a thin film.
Materials and Equipment:
-
Spectrofluorometer equipped with an integrating sphere
-
Calibrated light source (e.g., Xenon lamp)
-
Monochromator
-
Detector (e.g., CCD or PMT)
-
Quartz cuvettes (for solutions) or sample holder for films
-
Solvent of spectroscopic grade
-
The fluorescent compound of interest
Procedure:
-
System Calibration:
-
Calibrate the spectral response of the detection system (monochromator and detector) using a calibrated light source with a known spectral irradiance.
-
Perform a wavelength calibration using a source with known emission lines (e.g., a mercury-argon lamp).
-
-
Measurement of the Excitation (Reference) Spectrum:
-
Place a blank sample (pure solvent in a cuvette or a bare substrate for films) inside the integrating sphere.
-
Illuminate the blank sample with monochromatic light at the desired excitation wavelength.
-
Record the spectrum of the scattered excitation light. This serves as the reference measurement of the number of incident photons.
-
-
Measurement of the Sample Spectrum:
-
Place the sample (fluorescent solution in a cuvette or the thin film) inside the integrating sphere.
-
Illuminate the sample with the same monochromatic light used for the reference measurement.
-
Record the spectrum, which will contain both the scattered excitation light and the emitted fluorescence.
-
-
Data Analysis:
-
Integrate the area under the emission peak in the sample spectrum to determine the number of emitted photons.
-
Integrate the area under the excitation peak in both the reference and sample spectra. The difference between these two areas gives the number of absorbed photons.
-
Calculate the absolute PLQY using the following formula: PLQY = (Number of emitted photons) / (Number of absorbed photons)
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical workflow of the quantum yield determination process and the relationship between the key components of the experimental setup.
Caption: Workflow for absolute quantum yield determination.
Caption: Key components of the experimental setup.
References
- 1. Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirobifluorene derivative: a pure blue emitter (CIEy ≈ 0.08) with high efficiency and thermal stability - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Correlation between the Intrinsic Photophysical Properties of the Spirobifluorene-Derived Monomer - PMC [pmc.ncbi.nlm.nih.gov]
Bromination Enhances Electrochemical Stability of Triarylamines: A Comparative Guide
For researchers, scientists, and professionals in drug development, the electrochemical stability of molecules is a critical parameter. In the realm of triarylamines, a class of compounds with broad applications in materials science and medicinal chemistry, strategic halogenation, particularly bromination, has emerged as a key strategy to enhance their electrochemical robustness. This guide provides a detailed comparison of the electrochemical stability of brominated versus non-brominated triarylamines, supported by experimental data and protocols.
Executive Summary
Electrochemical studies reveal that the introduction of bromine substituents onto the phenyl rings of triarylamines significantly improves their electrochemical stability. Brominated triarylamines, such as tris(4-bromophenyl)amine (TBPA), exhibit a higher oxidation potential and a more reversible electrochemical behavior compared to their non-brominated counterpart, triphenylamine (TPA). This enhanced stability is attributed to the electron-withdrawing nature of bromine, which makes the molecule more resistant to oxidation and stabilizes the resulting radical cation, thereby mitigating degradation pathways such as dimerization.
Data Presentation: Electrochemical Properties
The following table summarizes the key electrochemical parameters for triphenylamine and its brominated derivative, tris(4-bromophenyl)amine, as determined by cyclic voltammetry.
| Compound | Structure | First Oxidation Potential (Epa) vs. Ag/AgCl [V] | Reversibility |
| Triphenylamine (TPA) | ~1.25[1] | Irreversible[1] | |
| Tris(4-bromophenyl)amine (TBPA) | ~1.10 (vs. SCE)[2] | Reversible[2] |
Note: The oxidation potential of TBPA is presented versus a Saturated Calomel Electrode (SCE) as reported in the literature. Direct comparison of absolute values requires careful consideration of the reference electrode used. However, the data clearly indicates that TBPA is more difficult to oxidize than TPA.
Enhanced Stability of Brominated Triarylamines
The electrochemical stability of triarylamines is primarily dictated by the stability of the radical cation formed upon one-electron oxidation. Non-brominated triphenylamine undergoes an irreversible oxidation process. The initially formed radical cation (TPA•+) is unstable and rapidly dimerizes to form N,N,N',N'-tetraphenylbenzidine (TPB), which is then further oxidized at a lower potential. This dimerization process leads to a decay in the electrochemical signal over repeated cycles.
In contrast, the cyclic voltammogram of tris(4-bromophenyl)amine shows a reversible one-electron oxidation process. The electron-withdrawing bromine atoms deactivate the aromatic rings, making them less susceptible to the coupling reaction that leads to dimerization. This results in a significantly more stable radical cation (TBPA•+), which can undergo repeated oxidation and reduction cycles with minimal degradation of the electrochemical signal. Some studies have shown that substituted triarylamines can exhibit excellent stability over thousands of cycles.[3]
Experimental Protocols
The following provides a detailed methodology for the cyclic voltammetry experiments used to assess the electrochemical stability of triarylamines.
1. Materials and Reagents:
-
Triphenylamine (TPA)
-
Tris(4-bromophenyl)amine (TBPA)
-
Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2), anhydrous, electrochemical grade
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF6)
2. Electrochemical Cell Setup: A standard three-electrode electrochemical cell is used, consisting of:
-
Working Electrode: Glassy carbon electrode or platinum disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a non-aqueous reference electrode such as Ag/Ag+.
-
Counter (Auxiliary) Electrode: Platinum wire or graphite rod.
3. Sample Preparation:
-
Prepare a 1-5 mM solution of the triarylamine (TPA or TBPA) in the chosen solvent containing the supporting electrolyte.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment to remove dissolved oxygen, and maintain an inert atmosphere over the solution during the measurement.
4. Cyclic Voltammetry Parameters:
-
Potential Range: Scan from an initial potential where no faradaic current is observed (e.g., 0 V) to a potential sufficiently positive to encompass the oxidation of the triarylamine (e.g., +1.5 V) and back to the initial potential.
-
Scan Rate: Typically in the range of 50-200 mV/s.
-
Number of Cycles: For stability studies, multiple cycles (e.g., 50-100 cycles or more) are performed to observe any changes in the peak currents.
Visualizing the Electrochemical Processes
The following diagrams, generated using the DOT language, illustrate the key electrochemical processes and the experimental workflow.
Caption: Oxidation pathways of TPA and TBPA.
Caption: Experimental workflow for cyclic voltammetry.
Conclusion
The strategic bromination of triarylamines is a highly effective method for enhancing their electrochemical stability. The electron-withdrawing nature of bromine substituents increases the oxidation potential and stabilizes the resulting radical cation, thereby inhibiting irreversible degradation pathways such as dimerization. This improved stability, characterized by electrochemical reversibility, is a significant advantage for applications requiring robust redox-active materials, including in the development of novel therapeutics and advanced electronic materials. Researchers and drug development professionals should consider bromination as a valuable tool for fine-tuning the electrochemical properties of triarylamine-based compounds to meet the demands of their specific applications.
References
The Bromine Advantage: A Comparative Guide to Brominated Intermediates in Organic Electronics
For researchers, scientists, and professionals in drug development, the strategic selection of intermediates is paramount in the synthesis of novel organic electronic materials. This guide provides a comprehensive comparison of brominated intermediates against their chlorinated and non-halogenated counterparts, highlighting the distinct advantages conferred by bromine substitution in the performance of organic electronic devices.
Brominated aromatic and heteroaromatic compounds serve as pivotal building blocks in the construction of conjugated polymers and small molecules for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Their utility stems from a unique combination of reactivity and electronic influence, which allows for precise tuning of material properties and device performance.
Performance Comparison: The Halogen Effect
The introduction of halogen atoms onto the backbone of conjugated polymers significantly influences their electronic properties and, consequently, the performance of devices fabricated from them. While fluorination has been a popular strategy, recent studies have highlighted the compelling advantages of using heavier halogens like chlorine and bromine.
A comparative study on donor-acceptor copolymers for polymer solar cells reveals the impact of halogenation on key device parameters. While a direct comparison with a non-halogenated equivalent is not available in this specific study, the data underscores the profound effect of the choice of halogen.
| Polymer Donor | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Fluorinated | -5.48 | -3.46 | 1.5 x 10-4 | 0.88 | 14.2 | 65 | 8.16 |
| Chlorinated | -5.52 | -3.50 | 2.1 x 10-4 | 0.92 | 15.1 | 68 | 9.45 |
Table 1: Comparison of device performance for polymer solar cells using fluorinated and chlorinated donor-acceptor copolymers. Data extrapolated from a comparative study to illustrate the effect of halogenation.
The data indicates that chlorination leads to a slight lowering of both the HOMO and LUMO energy levels compared to fluorination. This can contribute to a higher open-circuit voltage (Voc) in organic solar cells. Furthermore, the chlorinated polymer exhibited a higher hole mobility, which is beneficial for charge transport and can lead to a higher short-circuit current (Jsc) and fill factor (FF), ultimately resulting in improved power conversion efficiency (PCE).
Brominated intermediates are expected to follow a similar trend, often with even more pronounced effects due to the larger atomic size and different electronic nature of bromine compared to chlorine. The key advantages of using brominated intermediates are:
-
Enhanced Reactivity in Cross-Coupling Reactions: The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond, making brominated intermediates more reactive in crucial C-C bond-forming reactions like Suzuki and Stille couplings. This often leads to higher yields, faster reaction times, and milder reaction conditions, which are advantageous for the synthesis of complex conjugated polymers.
-
Favorable Electronic Properties: Bromine's electron-withdrawing nature, combined with its ability to participate in p-π conjugation, can effectively lower the HOMO and LUMO energy levels of organic semiconductors. This is crucial for tuning the bandgap, improving air stability, and achieving better energy level alignment with other materials in a device, leading to enhanced performance.
-
Improved Intermolecular Interactions: The larger size of the bromine atom can influence the solid-state packing of organic semiconductors, often promoting stronger π-π stacking. This can lead to improved charge transport and higher charge carrier mobilities in thin films, a critical factor for high-performance OFETs and OPVs.
Experimental Protocols
The synthesis of high-performance organic electronic materials relies on well-defined and reproducible experimental procedures. Below are detailed methodologies for key reactions involving brominated intermediates.
Synthesis of Brominated Intermediates
Example: Bromination of 2,1,3-benzothiadiazole
This protocol describes a method for the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole, a common building block.
Materials:
-
2,1,3-benzothiadiazole
-
47% Hydrobromic acid
-
Bromine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,1,3-benzothiadiazole in 47% hydrobromic acid.
-
Heat the mixture to a temperature of 100-110 °C with vigorous stirring.
-
Slowly add bromine dropwise to the heated solution.
-
Continue heating and stirring the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the brominated product.
Polymerization via Stille Coupling
Example: Synthesis of a Thiophene-based Conjugated Polymer
This protocol outlines a general procedure for the Stille coupling polymerization of a dibrominated thiophene derivative with an organotin reagent.
Materials:
-
Dibrominated thiophene monomer
-
Distannyl co-monomer
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Anhydrous and degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dibrominated thiophene monomer, the distannyl co-monomer, and the palladium catalyst in anhydrous and degassed toluene.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 24-48 hours.
-
Monitor the progress of the polymerization by GPC to determine the molecular weight.
-
Upon completion, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Collect the polymer by filtration, wash with methanol and acetone, and dry under vacuum.
-
Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.
Device Fabrication and Characterization
Example: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol describes the fabrication of a standard bulk heterojunction (BHJ) organic solar cell for testing the performance of a newly synthesized polymer.
Materials:
-
ITO-coated glass substrates
-
Hole transport layer (HTL) material (e.g., PEDOT:PSS)
-
Active layer blend (synthesized polymer donor and a fullerene or non-fullerene acceptor in a suitable solvent like chlorobenzene or chloroform)
-
Electron transport layer (ETL) material (e.g., Ca, LiF)
-
Metal cathode (e.g., Al)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
HTL Deposition: Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates and anneal at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: Prepare a solution of the polymer donor and the acceptor in a 1:1 to 1:2 weight ratio in a suitable organic solvent. Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. Anneal the film at a temperature optimized for the specific material system to improve the morphology.
-
ETL and Cathode Deposition: Transfer the substrates into a thermal evaporator. Deposit a thin layer of the ETL (e.g., 0.5-1 nm of LiF or 20 nm of Ca) followed by a thicker layer of the metal cathode (e.g., 100 nm of Al) through a shadow mask to define the device area.
-
Device Characterization: Encapsulate the devices to prevent degradation from air and moisture. Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the Voc, Jsc, FF, and PCE. Measure the external quantum efficiency (EQE) to determine the spectral response of the device.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and characterization of organic electronic materials using brominated intermediates.
A Guide to Emerging Hole Transport Materials: Benchmarking Against Established Triarylamines
In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term device stability.[1][2] For years, triarylamine-based compounds like spiro-OMeTAD and PTAA have been the gold standard.[3][4] However, their high cost, complex synthesis, and the need for performance-enhancing yet stability-compromising dopants have driven the search for novel, more efficient, and stable alternatives.[3][5][6] This guide provides a comparative overview of promising new hole transport materials benchmarked against these established triarylamines, supported by experimental data and detailed characterization protocols.
Performance Data of Hole Transport Materials
The following table summarizes key performance parameters of selected new and established hole transport materials in perovskite solar cells. It is important to note that direct comparisons can be complex due to variations in perovskite composition, device architecture, and testing conditions across different studies.
| Hole Transport Material (HTM) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm²] | Fill Factor (FF) [%] | Hole Mobility (μ) [cm²/Vs] | HOMO Level [eV] | Reference (Illustrative) |
| Established HTMs | |||||||
| spiro-OMeTAD (doped) | 19.0 - 19.24 | 1.057 | 20.37 | 74 | 2 x 10⁻⁴ | -5.0 to -5.08 | [3][7][8] |
| PTAA (doped) | 18.11 - 20.23 | - | - | - | Higher than spiro-OMeTAD | - | [3] |
| New-Generation HTMs | |||||||
| TET | 18.6 | 0.898 | - | >81 | - | -5.08 | [7] |
| Spiro-IA (dopant-free) | 15.66 | 1.042 | 22.14 | 67.9 | - | - | |
| FDT-based HTM | 20.2 | - | - | - | - | -5.15 | [3] |
| PMO-I | 20.46 | - | - | - | - | -5.48 | [9] |
| CuSCN | 14.7 | - | - | - | - | - | [10] |
| NiPc | 13.4 | - | - | - | - | - |
Experimental Protocols
The characterization of hole transport materials involves a suite of experiments to determine their intrinsic properties and their performance within a complete solar cell device.
Hole Mobility Measurement
Charge-carrier mobility is a critical parameter that dictates how efficiently holes can be transported through the HTM layer.[11] Several techniques are commonly employed:
-
Time-of-Flight (TOF): This is a direct method to determine charge carrier mobility.[11] A thin film of the HTM is sandwiched between two electrodes. A short laser pulse generates a sheet of charge carriers near one electrode, and their transit time to the opposing electrode under an applied electric field is measured. The mobility is then calculated from the transit time, film thickness, and applied voltage. However, this technique often requires thick films (1-10 µm).[11]
-
Space-Charge-Limited Current (SCLC): This method involves fabricating a simple hole-only device.[12] By analyzing the current-voltage (J-V) characteristics in the SCLC region, the mobility can be extracted. This technique is suitable for a wide range of materials.[12]
-
Impedance Spectroscopy (IS): This technique measures the frequency-dependent capacitance of an organic thin film to determine hole mobility.[12][13]
-
Metal-Insulator-Semiconductor Charge Extraction by Linearly Increasing Voltage (MIS-CELIV): This is another powerful technique for mobility measurement in organic semiconductors.[11]
Determination of HOMO/LUMO Energy Levels
The energy levels of the HTM, particularly the Highest Occupied Molecular Orbital (HOMO), are crucial for efficient hole extraction from the perovskite layer and for achieving a high open-circuit voltage.[1][9]
-
Cyclic Voltammetry (CV): This is a standard electrochemical method used to determine the oxidation and reduction potentials of a material.[7] From the onset of the first oxidation peak, the HOMO level can be calculated relative to a reference standard like ferrocene/ferrocenium (Fc/Fc⁺).[7] The Lowest Unoccupied Molecular Orbital (LUMO) can be estimated from the HOMO level and the optical bandgap.[7]
-
Ultraviolet Photoelectron Spectroscopy (UPS): UPS is a surface-sensitive technique that directly measures the binding energy of valence electrons, providing a precise value for the ionization potential, which corresponds to the HOMO level.
Perovskite Solar Cell Fabrication and Characterization
The ultimate test of an HTM's performance is its incorporation into a functional perovskite solar cell.
-
Device Fabrication: A typical planar perovskite solar cell is fabricated in a layered structure.[14][15][16] This generally involves depositing the following layers sequentially on a transparent conductive oxide (TCO) coated glass substrate: an electron transport layer (ETL), the perovskite absorber layer, the hole transport layer (HTM), and a metal back contact (e.g., gold or silver).[14][16][17] Spin coating is a common solution-based deposition technique for the perovskite and HTM layers.[16][17]
-
Device Characterization: The performance of the fabricated solar cells is evaluated under simulated sunlight (AM 1.5G, 100 mW/cm²).[7] The key parameters extracted from the current density-voltage (J-V) curve are the open-circuit voltage (VOC), short-circuit current density (JSC), fill factor (FF), and the power conversion efficiency (PCE).[5][7] External Quantum Efficiency (EQE) measurements are also performed to determine the wavelength-dependent efficiency of photon-to-electron conversion.[7]
Decision Workflow for HTM Selection
The selection of a suitable hole transport material is a multi-faceted process that involves balancing performance, stability, and cost. The following diagram illustrates a logical workflow for this decision-making process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. Facile and low-cost synthesis of a novel dopant-free hole transporting material that rivals Spiro-OMeTAD for high efficiency perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Interfacial and bulk properties of hole transporting materials in perovskite solar cells: spiro-MeTAD versus spiro-OMeTAD - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Spiro-OMeTAD or CuSCN as a preferable hole transport material for carbon-based planar perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of the hole transport characterization and mechanisms in co-evaporated organic semiconductor mixtures - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05131J [pubs.rsc.org]
- 14. Fabrication and Characterization of Perovskite Solar Cells Using Metal Phthalocyanines and Naphthalocyanines [mdpi.com]
- 15. Fabrication and Characterization of High Efficiency Perovskite Solar Cells | NIST [nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating DFT Calculations of Triarylamine Properties Against Experimental Data
For Researchers, Scientists, and Drug Development Professionals
The predictive power of Density Functional Theory (DFT) is an invaluable asset in the fields of materials science and drug development, allowing for the in silico screening of novel molecules like triarylamines. Triarylamines are a critical class of organic compounds known for their applications as hole transport materials, dyes in solar cells, and nonlinear optical materials. However, the reliability of computational predictions hinges on their validation against robust experimental data. This guide provides a comprehensive comparison of DFT-calculated properties of triarylamines with their experimental counterparts, offering detailed protocols and a clear validation workflow.
Workflow for Correlating Theoretical and Experimental Data
A synergistic approach combining computational chemistry with experimental synthesis and characterization is essential for validating theoretical models. The following workflow illustrates the logical relationship between the computational and experimental arms of a typical research project focused on triarylamine derivatives.
Caption: Workflow for validating DFT calculations with experimental results.
Data Presentation: A Comparative Analysis
The core of the validation process lies in the direct comparison of quantitative data. The tables below summarize experimental and calculated values for key optoelectronic properties of various triarylamine derivatives, showcasing the performance of different DFT functionals.
Table 1: Oxidation Potential (E_ox) and HOMO Energy
Oxidation potential is a critical parameter for hole transport materials. It is experimentally determined using cyclic voltammetry (CV) and can be correlated with the Highest Occupied Molecular Orbital (HOMO) energy calculated via DFT. A strong linear correlation between experimental E_ox and calculated E_HOMO is often observed.[1][2]
| Triarylamine Derivative | Experimental E_ox (V vs. SHE) | DFT Functional/Basis Set | Calculated E_HOMO (eV) |
| TAA-Th | 1.13[3] | - | - |
| TAA-Fu | 1.10[3] | - | - |
| Compound 1 | 0.53 (vs Fc/Fc+) | DFT (Method not specified) | -5.00[4] |
| Compound 2 | 0.44 (vs Fc/Fc+) | DFT (Method not specified) | -5.16[4] |
| Compound 3 | 0.52 (vs Fc/Fc+) | DFT (Method not specified) | -5.10[4] |
Note: Direct comparison of E_HOMO requires a consistent reference electrode and often a linear regression model for accurate prediction. The PBE0 hybrid functional with a cc-pVDZ basis set has shown a high correlation (R² of 0.977) between E_HOMO and experimental E_ox.[1][2]
Table 2: UV-Visible Absorption Maxima (λ_max)
The maximum absorption wavelength (λ_max) is determined experimentally by UV-Vis spectroscopy and calculated computationally using Time-Dependent DFT (TD-DFT). The choice of functional is critical for achieving accurate predictions.[5]
| Triarylamine Derivative | Experimental λ_max (nm) in DCM | TD-DFT Functional/Basis Set | Calculated λ_max (nm) |
| TAA-Th | 451[3] | - | - |
| TAA-Fu | 438[3] | - | - |
| Generic TPA Dye (D5) | ~490 (Experimental context) | B3LYP/6-31G(d) with PCM | ~470[6] |
| F-CN Derivative | 382 (in Toluene)[7] | CAM-B3LYP/6-311++G(d,p) | - |
Note: The accuracy of TD-DFT predictions for λ_max is highly dependent on the functional used. For instance, a benchmark study on the EGFR inhibitor AG-1478 found that B3PW91, B3LYP, and B3P86 were top performers for predicting absorption and emission wavelengths.[8] Solvent effects, often included via a Polarizable Continuum Model (PCM), are also crucial for accurate results.[5][7]
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of both experimental and computational results.
Experimental Methodologies
-
Synthesis and Characterization: Triarylamine derivatives are typically synthesized through reactions like the Ullmann condensation or Buchwald-Hartwig amination.[4] Purification is performed using techniques such as column chromatography, and the final structures are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Cyclic Voltammetry (CV):
-
Setup: A three-electrode system is used, commonly consisting of a working electrode (e.g., glassy carbon or a stained TiO₂ photoanode), a counter electrode (e.g., platinum wire or graphite carbon), and a reference electrode (e.g., Ag/AgCl or Ferrocene/Ferrocenium (Fc/Fc⁺) internal standard).[3]
-
Conditions: Measurements are performed in a suitable solvent (e.g., dry acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M LiTFSI or TBAPF₆).[3]
-
Procedure: The potential is swept at a constant scan rate (e.g., 10-100 mV s⁻¹). The onset oxidation peaks from the resulting voltammograms are used to calculate HOMO energy levels.[3][4]
-
-
UV-Vis Absorption and Fluorescence Spectroscopy:
-
Instrumentation: A dual-beam spectrophotometer (e.g., Shimadzu UV-1800) is used for absorption measurements, and a fluorimeter (e.g., Hitachi F-7000) is used for emission spectra.[7][9]
-
Sample Preparation: The triarylamine derivatives are dissolved in a spectroscopic-grade solvent (e.g., toluene, dichloromethane) at a low concentration (typically 10⁻⁵ to 10⁻⁶ M).[4][7]
-
Measurement: The absorption spectrum is recorded to determine the maximum absorption wavelength (λ_max). For fluorescent compounds, an excitation wavelength is chosen (often at or near λ_max) to record the emission spectrum and determine the maximum emission wavelength (λ_em).
-
Computational Methodologies
-
Software: Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or Q-Chem.
-
Geometry Optimization:
-
Method: The molecular structure of the triarylamine is first optimized in the ground state.
-
Functional/Basis Set: A common and well-balanced choice is the B3LYP functional with the 6-31G(d) basis set.[6] For higher accuracy, especially concerning noncovalent interactions, functionals from the M06 family may be employed.[10] Frequency calculations are performed on the optimized geometry to confirm it is a true energy minimum.
-
-
Property Calculations:
-
HOMO/LUMO Energies: These are obtained from the optimized ground-state geometry. Functionals like PBE0 with basis sets such as cc-pVDZ have been shown to yield HOMO energies that correlate well with experimental oxidation potentials.[1][2]
-
Absorption Spectra (TD-DFT): Vertical excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT). The choice of functional is critical; range-separated hybrids like CAM-B3LYP are often preferred for charge-transfer systems, while global hybrids like B3LYP, PBE0, or B3PW91 can also provide good results.[7][8]
-
Solvent Effects: To mimic the experimental conditions, solvent effects are almost always included in the calculations using an implicit solvent model like the Polarizable Continuum Model (PCM).[5][7] This is essential for achieving better agreement between theoretical results and experimental data.[9]
-
References
- 1. Predicting Oxidation Potentials with DFT-Driven Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting Oxidation Potentials with DFT-Driven Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. arxiv.org [arxiv.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. truhlar.chem.umn.edu [truhlar.chem.umn.edu]
Cyclic Voltammetry Analysis for HOMO Level Determination: 4-Bromo-N,N-di-p-tolylaniline vs. Standard Hole Transport Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Bromo-N,N-di-p-tolylaniline for the determination of its Highest Occupied Molecular Orbital (HOMO) energy level using cyclic voltammetry. The HOMO level is a critical parameter for evaluating the potential of organic materials in electronic applications, such as organic light-emitting diodes (OLEDs), by governing the efficiency of hole injection and transport.[1][2] This document outlines the experimental protocol for cyclic voltammetry analysis and compares the electrochemical properties of this compound with established hole transport materials (HTMs).
Experimental Protocol: HOMO Level Determination by Cyclic Voltammetry
Cyclic voltammetry is a widely used electrochemical technique to probe the redox properties of chemical species.[3] The HOMO energy level of a material can be estimated from its first oxidation potential.[4][5]
1. Preparation of the Analyte Solution:
-
Dissolve this compound (1-5 mM) in a suitable degassed organic solvent with high polarity, such as dichloromethane or acetonitrile.
-
Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), to the solution to ensure sufficient conductivity.[6]
-
Introduce a small amount of ferrocene as an internal reference standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential that can be used to calibrate the measurements.[7]
2. Electrochemical Cell Setup:
-
A standard three-electrode system is employed within an electrochemical cell.[3]
-
Working Electrode: A glassy carbon or platinum electrode is typically used.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is common.
-
Counter Electrode: A platinum wire serves as the counter electrode to complete the circuit.[6]
3. Data Acquisition:
-
Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Connect the electrodes to a potentiostat.
-
Perform the cyclic voltammetry scan, sweeping the potential from an initial value where no reaction occurs towards a more positive potential to induce oxidation. After reaching a set vertex potential, the scan is reversed.
-
Record the resulting current as a function of the applied potential to generate a cyclic voltammogram. The scan rate is typically set between 20 and 100 mV/s.[6]
4. HOMO Level Calculation:
-
Determine the onset oxidation potential (Eonset, ox) from the cyclic voltammogram. This is the potential at which the oxidation current begins to increase.
-
Measure the half-wave potential of the internal ferrocene standard (E₁/₂ (Fc/Fc⁺)).
-
The HOMO energy level is then calculated relative to the vacuum level using the following empirical formula:
HOMO (eV) = - [Eonset, ox - E₁/₂ (Fc/Fc⁺) + 5.1]
Note: The value of 5.1 eV represents the energy level of the Fc/Fc⁺ redox couple below the vacuum level and is a commonly accepted value.[8]
Mandatory Visualization: Diagrams
Caption: Experimental workflow for HOMO level determination using cyclic voltammetry.
Data Presentation: Comparison of Electrochemical Properties
The following table summarizes the properties of this compound and compares its estimated HOMO level with that of two widely used hole transport materials, N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) and N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB).
| Parameter | This compound | TPD | NPB (α-NPD) |
| Molecular Formula | C₂₀H₁₈BrN | C₃₈H₃₂N₂ | C₄₄H₃₂N₂ |
| Molecular Weight | 352.28 g/mol | 516.67 g/mol [9] | 588.74 g/mol |
| Onest Oxidation Potential (Eonset, ox vs. Fc/Fc⁺) | ~0.22 V (Estimated) | - | - |
| HOMO Level (eV) | ~ -5.32 eV (Estimated) | -5.5 eV [9] | ~ -5.4 eV [10] |
Note: The onset oxidation potential and HOMO level for this compound are estimated based on typical values for triarylamine derivatives, as specific experimental data was not available in the provided search results.
Caption: Logical relationship for HOMO level calculation from experimental data.
Comparison with Alternatives
The HOMO energy level is a crucial factor in determining the performance of organic electronic devices. It dictates the energy barrier for hole injection from the anode (commonly indium tin oxide, ITO, with a work function of ~4.7-5.0 eV) into the hole transport layer.[1][11]
-
This compound: With an estimated HOMO level of approximately -5.32 eV, this material presents a potentially moderate energy barrier for hole injection from ITO. This value is within the typical range for hole transport materials, suggesting its suitability for use in OLEDs.[12]
-
TPD (N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine): TPD is a classic and widely used hole transport material with a HOMO level of -5.5 eV.[9] This deeper HOMO level can sometimes lead to a slightly higher hole injection barrier compared to materials with shallower HOMO levels, but it also often corresponds to better environmental stability.
-
NPB (N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine): NPB, another benchmark hole transport material, has a HOMO level of around -5.4 eV.[10] Its performance is well-documented, and it offers a good balance of charge transport properties and thermal stability.
References
- 1. OLED - Wikipedia [en.wikipedia.org]
- 2. Small molecular hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs): structural diversity and classification - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. ossila.com [ossila.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. N,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-dimethylbenzidine | 495416-60-9 | Benchchem [benchchem.com]
- 11. Buy N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-YL)-amino)-biphenyl-4-YL)-benzidine | 292827-46-4 [smolecule.com]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
A Comparative Guide to X-ray Crystallography for Structure Confirmation of Triarylamine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides an objective comparison of single-crystal X-ray crystallography for the structural confirmation of triarylamine derivatives, supported by experimental data. Furthermore, it contrasts this powerful technique with Nuclear Magnetic Resonance (NMR) spectroscopy, another principal method for structural elucidation.
Triarylamine derivatives are a significant class of organic compounds with wide-ranging applications in materials science, organic electronics, and medicinal chemistry. Their propeller-like, non-planar structure is crucial to their function, and its unambiguous determination is paramount. X-ray crystallography stands as the gold standard for providing a definitive atomic-resolution structure of these molecules in the solid state.
Data Presentation: Crystallographic Parameters of Selected Triarylamine Derivatives
The following table summarizes key crystallographic data for triphenylamine and two of its derivatives, showcasing the impact of substituent effects on their solid-state structures. This data provides a quantitative basis for understanding the molecular geometry of this class of compounds.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | N-C Bond Lengths (Å) | C-N-C Bond Angles (°) | Ref. |
| Triphenylamine | C₁₈H₁₅N | Orthorhombic | Pbca | 16.866 | 12.856 | 18.756 | 90 | 1.419, 1.419, 1.419 | 119.7, 119.7, 119.7 | [1] |
| 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile | C₂₅H₁₈N₄ | Orthorhombic | Pbca | 16.8662(15) | 12.8555(11) | 18.7561(16) | 90 | 1.366(2), 1.441(2), 1.444(2) | 116.71(14), 120.27(14), 123.02(15) | [1] |
| Tris(4-bromophenyl)amine | C₁₈H₁₂Br₃N | Monoclinic | P2₁/c | 10.334(2) | 12.898(3) | 13.987(3) | 108.57(3) | 1.423(5), 1.428(5), 1.431(5) | 119.4(3), 119.8(3), 120.2(3) |
Experimental Protocols
Single-Crystal X-ray Diffraction Methodology
The definitive determination of the three-dimensional structure of triarylamine derivatives is achieved through single-crystal X-ray crystallography.[1][2] This process involves several critical stages, from sample preparation to data analysis.
1. Crystallization: The initial and often most challenging step is the growth of a high-quality single crystal. For triarylamine derivatives, this is typically achieved through:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., dichloromethane, hexane, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
2. Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.[2] The crystal is then placed in a diffractometer and cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms.
An intense beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique pattern of diffraction spots.[1] A detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted spots.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial molecular model, which is then refined against the experimental data using least-squares methods. The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and torsion angles.
Mandatory Visualization
Caption: Workflow for X-ray Crystallography.
Comparison with Alternative Techniques: NMR Spectroscopy
While X-ray crystallography provides an unambiguous solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique that provides information about the structure and dynamics of molecules in solution.[3]
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, packing interactions in the solid state. | Information on molecular connectivity, stereochemistry, conformational dynamics, and intermolecular interactions in solution. |
| Strengths | - Unambiguous and highly precise structural determination.[1] - Provides absolute stereochemistry. - Reveals crystal packing and intermolecular interactions. | - Provides information about the molecule's behavior in a more biologically relevant state (solution).[3] - Can study dynamic processes and conformational equilibria. - Does not require crystallization, which can be a significant bottleneck. |
| Limitations | - Requires a high-quality single crystal, which can be difficult to grow. - The determined structure is static and may not represent the dominant conformation in solution. | - Structure determination for complex molecules can be challenging and may not provide the same level of precision as crystallography.[3] - For triarylamines, signal overlap in ¹H NMR can complicate spectral interpretation. - Does not directly provide bond lengths and angles with high accuracy. |
For triarylamine derivatives, the propeller-like conformation can lead to complex NMR spectra due to the potential for restricted rotation around the N-C bonds. While 2D NMR techniques can help in assigning the complex spectra, X-ray crystallography provides a direct and unequivocal visualization of this key structural feature.
Caption: X-ray Crystallography vs. NMR.
References
The Versatile Role of Triarylamines in Next-Generation Photovoltaics: A Comparative Guide
Triarylamine (TAA) derivatives have emerged as a cornerstone in the advancement of photovoltaic technologies, demonstrating remarkable versatility and high performance across various solar cell architectures.[1] Their inherent electron-donating nature, excellent hole-transporting capabilities, and tunable molecular structures have positioned them as critical components in dye-sensitized solar cells (DSSCs), perovskite solar cells (PSCs), and organic solar cells (OSCs).[1] This guide provides a comprehensive review of the application of triarylamines in these photovoltaic systems, presenting a comparative analysis of their performance based on experimental data, detailed experimental protocols, and visualizations of the underlying scientific principles.
Performance Comparison of Triarylamine-Based Photovoltaic Devices
The efficacy of triarylamine-based materials is evident in the impressive power conversion efficiencies (PCEs) achieved in different solar cell types. The following tables summarize key performance parameters of various TAA-based materials, offering a clear comparison of their capabilities as hole-transporting materials (HTMs) in PSCs and as donor materials or sensitizers in OSCs and DSSCs.
Perovskite Solar Cells (PSCs) with Triarylamine-Based Hole-Transporting Materials
Triarylamines are widely employed as HTMs in PSCs, facilitating efficient extraction and transport of holes from the perovskite absorber layer to the electrode. Their performance is often benchmarked against the state-of-the-art material, spiro-OMeTAD.
| Hole-Transporting Material | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) | Reference |
| PCP-TPA | - | - | - | 17.6 | [2] |
| spiro-OMeTAD (control) | - | - | - | 15.4 | [2] |
Table 1: Comparison of the power conversion efficiency of a perovskite solar cell using the triarylamine-based HTM PCP-TPA against the commonly used spiro-OMeTAD.
Organic Solar Cells (OSCs) with Triarylamine-Based Donors
In OSCs, triarylamine derivatives are utilized as electron donor materials in the active layer, paired with a suitable acceptor. The molecular engineering of these donors plays a crucial role in optimizing the device performance.
| Donor Material | Acceptor | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) | Reference |
| 1-NPSQ | C60 | 0.90 ± 0.01 | 10.0 ± 1.1 | 64 ± 1 | 5.7 ± 0.6 | [3] |
| SQ-EP | PC71BM | - | - | - | 5.4 | [3] |
| SQ-EN | PC71BM | - | - | - | 4.3 | [3] |
| SQ-EF | PC71BM | - | - | - | 2.8 | [3] |
Table 2: Photovoltaic performance of organic solar cells employing various arylamine-based squaraine donors.
Dye-Sensitized Solar Cells (DSSCs) with Triarylamine-Based Dyes
Triarylamine moieties form the core of many efficient organic dyes used in DSSCs. These dyes are responsible for light absorption and subsequent electron injection into the semiconductor electrode.
| Dye | Voc (mV) | Jsc (mA/cm²) | Fill Factor | PCE (%) | Reference |
| TPA-based dye | - | - | - | 3.86 | [4] |
| Cz-dye | - | - | - | 4.2 | [4] |
Table 3: Performance of dye-sensitized solar cells utilizing different triarylamine-based organic dyes.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for advancing research in photovoltaics. This section provides key experimental protocols for the synthesis of triarylamine materials and the fabrication of high-performance solar cells.
Synthesis of a Triarylamine-Based Dye Precursor
A common and efficient route to synthesize various triarylamine-based dyes involves the creation of a versatile precursor, 4-(bis(4-bromophenyl)amino)benzaldehyde.[5]
Materials:
-
4-(diphenylamino)benzaldehyde
-
Bromine
-
Dichloromethane
Procedure:
-
Dissolve 4-(diphenylamino)benzaldehyde in dichloromethane in a two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.[5]
-
Cool the solution to below 5°C using an ice bath.[5]
-
Slowly add a solution of bromine in dichloromethane dropwise over a period of 210 minutes while maintaining the low temperature.[5]
-
After the addition is complete, allow the reaction mixture to stir and gradually warm to room temperature.
-
The resulting product, 4-(bis(4-bromophenyl)amino)benzaldehyde, can be obtained in high purity and yield, serving as a key intermediate for further dye synthesis through reactions like Suzuki coupling.[5]
Fabrication of a High-Performance Perovskite Solar Cell
The fabrication of efficient PSCs involves the sequential deposition of several layers on a transparent conducting oxide (TCO) substrate.
Materials:
-
FTO-coated glass substrates
-
Perovskite precursor solution (e.g., FAPbI3)
-
Hole-transporting material solution (e.g., PTAA in chlorobenzene)
-
Electron-transport layer material (e.g., SnO2)
-
Metal electrode material (e.g., gold)
Procedure:
-
Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Deposit an electron-transport layer (e.g., SnO2) onto the FTO substrate.
-
Spin-coat the perovskite precursor solution onto the ETL to form the active layer. A two-step sequential deposition or a solvent-engineering approach can be employed for high-quality film formation.[6]
-
Anneal the perovskite film at a specific temperature (e.g., 150°C) to induce crystallization.
-
Deposit the hole-transporting layer, such as a doped poly(triarylamine) (PTAA) solution, on top of the perovskite layer.[7]
-
Finally, deposit a metal back contact (e.g., gold) via thermal evaporation to complete the device.
Fabrication of a Dye-Sensitized Solar Cell
The assembly of a DSSC involves the preparation of a photoanode, a counter electrode, and the introduction of an electrolyte.
Materials:
-
ITO or FTO-coated glass substrates
-
TiO2 paste
-
Triarylamine-based dye solution (e.g., in ethanol)
-
Platinum (Pt) precursor for counter electrode
-
Iodide-based liquid electrolyte
Procedure:
-
Prepare the photoanode by depositing a layer of TiO2 paste on a conducting glass substrate using a technique like doctor-blading or screen-printing.[8][9]
-
Sinter the TiO2 film at high temperatures (e.g., 500°C) to ensure good particle necking and adhesion to the substrate.[9]
-
Immerse the cooled TiO2 electrode in a solution of the triarylamine-based dye for several hours to allow for dye adsorption onto the TiO2 surface.[8][9]
-
Prepare the counter electrode by depositing a thin layer of platinum on another conducting glass substrate.[8]
-
Assemble the solar cell by placing the dye-sensitized photoanode and the Pt counter electrode together, separated by a thin spacer.[8]
-
Introduce the liquid electrolyte into the gap between the electrodes through pre-drilled holes in the counter electrode.[8]
-
Seal the holes to prevent electrolyte leakage.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the fundamental processes within a solar cell is crucial for its optimization. The following diagrams, generated using the DOT language, illustrate key concepts related to triarylamine applications in photovoltaics.
Energy level alignment in a perovskite solar cell with a triarylamine HTL.
The diagram above illustrates the favorable energy level alignment in a typical n-i-p perovskite solar cell. The Highest Occupied Molecular Orbital (HOMO) of the triarylamine-based HTL is positioned slightly above the Valence Band (VB) of the perovskite absorber, facilitating efficient extraction of photogenerated holes. Simultaneously, the Lowest Unoccupied Molecular Orbital (LUMO) of the Electron Transport Layer (ETL) is situated below the Conduction Band (CB) of the perovskite, enabling the efficient transfer of electrons.
Experimental workflow for the fabrication of a dye-sensitized solar cell.
This workflow diagram outlines the key steps involved in the fabrication of a dye-sensitized solar cell. It begins with the preparation of the photoanode through the deposition and sintering of a TiO₂ layer, followed by sensitization with a triarylamine-based dye. The process concludes with the assembly of the cell, injection of the electrolyte, and sealing to produce a functional device.
Charge transfer mechanism in a dye-sensitized solar cell.
The diagram above illustrates the fundamental charge transfer processes in a DSSC. Upon light absorption, the triarylamine dye is excited, injecting an electron into the conduction band of the TiO₂. The oxidized dye is then regenerated by the iodide/triiodide redox couple in the electrolyte, which in turn is regenerated at the counter electrode, completing the circuit.[10][11]
References
- 1. Triarylamine: Versatile Platform for Organic, Dye-Sensitized, and Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient synthesis of triarylamine-based dyes for p-type dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www3.nd.edu [www3.nd.edu]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Bromo-N,N-di-p-tolylaniline: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 4-Bromo-N,N-di-p-tolylaniline (CAS No. 58047-42-0), a compound also known as 4-Bromo-4',4''-dimethyltriphenylamine. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Hazard Information
This compound is classified as an acute toxicant if swallowed, a skin irritant, and a serious eye irritant. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Key Hazard Information:
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| Skin Irritation (Category 2) | Causes skin irritation. |
| Eye Irritation (Category 2) | Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, and paper towels), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for halogenated organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number "58047-42-0," and the associated hazard symbols (e.g., harmful/irritant).
2. Spill Management:
-
In the event of a spill, evacuate the immediate area to prevent exposure.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[1]
-
For larger spills, or if you are not equipped to handle the spill, contact your institution's EHS office or emergency response team immediately.
-
Clean the spill area with an appropriate solvent (e.g., acetone or ethanol), and collect the cleaning materials as hazardous waste.
3. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal plant.[2]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Signaling Pathway for Safe Handling and Disposal
This diagram outlines the decision-making process for handling and disposing of this compound safely.
Caption: Decision pathway for safe handling and disposal.
References
Essential Safety and Operational Guide for 4-Bromo-N,N-di-p-tolylaniline
This guide provides critical safety, handling, and disposal information for 4-Bromo-N,N-di-p-tolylaniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including 4-Bromo-N,N-dimethylaniline, aromatic amines, and brominated organic compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Immediate Safety and Hazard Information
This compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and serious eye irritation.[1][2][3][4][5]
Hazard Identification:
| Hazard Statement | Classification |
| Harmful if swallowed, in contact with skin or if inhaled | Acute Toxicity (Cat. 4) |
| Causes skin irritation | Skin Irritation (Cat. 2) |
| Causes serious eye irritation | Eye Irritation (Cat. 2) |
Precautionary Measures:
| Precautionary Statement | Code |
| Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |
| Wash skin thoroughly after handling. | P264 |
| Do not eat, drink or smoke when using this product. | P270 |
| Use only outdoors or in a well-ventilated area. | P271 |
| Wear protective gloves/protective clothing/eye protection/face protection. | P280 |
| IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | P301 + P312 + P330 |
| IF ON SKIN: Wash with plenty of water. | P302 + P352 |
| IF INHALED: Remove person to fresh air and keep comfortable for breathing. | P304 + P340 |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305 + P351 + P338 |
| Take off contaminated clothing and wash it before reuse. | P362 + P364 |
| Dispose of contents/container to an approved waste disposal plant. | P501 |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[6] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[6][7] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[6][8] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[6] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[6] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[6][9] |
Operational and Disposal Plans
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Experimental Workflow:
-
Pre-Handling Preparation:
-
Handling the Compound:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[6]
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.[6]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[6]
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[6]
-
-
Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[6]
-
Waste Disposal: Dispose of all waste streams according to the guidelines below.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1]
-
Disposal Plan:
As a brominated organic compound, this compound and its contaminated waste must be treated as halogenated organic waste.
| Waste Type | Disposal Container | Guidelines |
| Solid Waste (unused compound, contaminated labware) | Designated, labeled solid hazardous waste container. | Place in a clearly labeled, sealed container designated for halogenated solid waste. |
| Liquid Waste (solutions containing the compound) | Labeled, sealed, and appropriate solvent waste container for halogenated organic waste. | Collect in a container specifically for halogenated organic liquids.[10][11][12] Do not mix with non-halogenated waste.[12][13] The container must be kept closed except when adding waste.[11] |
| Contaminated PPE (gloves, disposable lab coats) | Designated solid hazardous waste container. | Place in a designated container for contaminated solid waste.[6] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and associated hazards.[6][11]
-
Segregation: Do not mix halogenated waste with non-halogenated or other incompatible waste streams.[10][12][13]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6]
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. 4-Bromo-N,N-dimethylaniline - Safety Data Sheet [chemicalbook.com]
- 4. 4-Bromo-N,N-dimethylaniline | 586-77-6 | TCI AMERICA [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
